molecular formula C7H8N2O3 B184566 4-Methoxy-3-nitroaniline CAS No. 577-72-0

4-Methoxy-3-nitroaniline

Cat. No.: B184566
CAS No.: 577-72-0
M. Wt: 168.15 g/mol
InChI Key: RUFOHZDEBFYQSV-UHFFFAOYSA-N
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Description

4-Methoxy-3-nitroaniline is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFOHZDEBFYQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40206408
Record name Benzenamine, 4-methoxy-3-nitro-
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

577-72-0
Record name 4-Methoxy-3-nitrobenzenamine
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Record name Benzenamine, 4-methoxy-3-nitro-
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Record name Benzenamine, 4-methoxy-3-nitro-
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Record name Benzenamine, 4-methoxy-3-nitro
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Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-3-nitroaniline (CAS 577-72-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-3-nitroaniline (CAS 577-72-0), a valuable chemical intermediate. This document details its chemical and physical properties, spectroscopic data, a detailed experimental protocol for its synthesis, and its applications in various fields, with a focus on its role in chemical synthesis and potential relevance to drug discovery.

Core Chemical and Physical Properties

This compound is a yellow to orange crystalline solid at room temperature.[1] Its molecular structure, featuring a methoxy group and a nitro group on an aniline backbone, imparts specific reactivity and solubility characteristics that make it a useful building block in organic synthesis.[1] It is sparingly soluble in water but demonstrates good solubility in organic solvents like ethanol, acetone, and dimethylformamide (DMF).[1]

PropertyValueReference(s)
CAS Number 577-72-0[2]
Molecular Formula C₇H₈N₂O₃[2]
Molecular Weight 168.15 g/mol [2]
Appearance Yellow to orange crystalline solid[1]
Melting Point 114-118 °C[3]
Boiling Point 356.9 °C at 760 mmHg[4]
Density 1.318 g/cm³[4]
Solubility Sparingly soluble in water; Soluble in ethanol, acetone, DMF[1]
InChI Key RUFOHZDEBFYQSV-UHFFFAOYSA-N[4]

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques.

Spectroscopy Data Reference(s)
¹H NMR (DMSO-d6) δ 7.09-7.03 (m, 2H), 6.87 (d, J=3Hz, 1H), 5.21 (bs, 2H), 3.77 (s, 3H)[5]
¹³C NMR Spectral data available.[6]
Mass Spectrometry HRMS (EI) m/z 168.0497 (M+1)[5]
IR Spectrum Gas phase spectrum available.[7]

Experimental Protocol: Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound from 2-Nitro-4-aminophenol.[5]

3.1. Materials and Reagents:

  • 2-Nitro-4-aminophenol

  • Cesium carbonate (Cs₂CO₃)

  • Iodomethane (CH₃I)

  • Acetonitrile (CH₃CN)

  • Chloroform (CHCl₃)

3.2. Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Column chromatography setup

  • Silica gel for column chromatography

3.3. Procedure:

  • To a round-bottom flask, add 2-Nitro-4-aminophenol (10.0 g, 64.9 mmol), cesium carbonate (21 g, 64 mmol), and acetonitrile (1500 mL).

  • Add iodomethane (9.22 g, 64.9 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 5 hours with stirring.

  • After 5 hours, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any insoluble solids.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • The resulting crude product is then purified by flash column chromatography.

  • Elute the column with chloroform to obtain the purified this compound.

3.4. Expected Yield:

This procedure is reported to yield approximately 5.03 g (46%) of this compound as a red oil.[5]

3.5. Characterization:

The structure of the synthesized product can be confirmed by ¹H NMR and HRMS analysis, which should be consistent with the data presented in the spectroscopic data section.[5] Elemental analysis should also align with the calculated values for C₇H₈N₂O₃ (Calculated: C 50.00, H 4.80, N 16.66; Measured example: C 50.20, H 5.07, N 16.60).[5]

Applications in Chemical Synthesis and Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the dye and pharmaceutical industries.

4.1. Intermediate for Dyes and Pigments:

The amino and nitro functional groups on the aromatic ring make this compound a suitable precursor for the synthesis of various azo dyes. The presence of the methoxy group can also influence the final color and properties of the dye.

4.2. Role in Medicinal Chemistry and Drug Development:

While specific blockbuster drugs directly synthesized from this compound (CAS 577-72-0) are not prominently documented in publicly available literature, its structural motifs are of interest to medicinal chemists. The methoxy group is a common feature in many approved drugs, where it can influence ligand-target binding, improve physicochemical properties, and positively affect ADME (absorption, distribution, metabolism, and excretion) parameters.[8]

Its isomer, 4-methoxy-2-nitroaniline, is a known key intermediate in the synthesis of the proton pump inhibitor Omeprazole and the antimalarial drug Primaquine. This highlights the potential of methoxy-nitroaniline scaffolds in the development of pharmaceutically active compounds.

Some studies have indicated that this compound exhibits anti-tumor and anti-inflammatory effects, although detailed mechanistic studies are not widely available.[1] These preliminary findings suggest that derivatives of this compound could be explored for therapeutic applications.

Visualizations

To further clarify the experimental and logical relationships involving this compound, the following diagrams are provided.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Synthesis cluster_workup Work-up cluster_purification Purification cluster_product Final Product Reactant1 2-Nitro-4-aminophenol Reaction Mixing and Reflux (5 hours) Reactant1->Reaction Reactant2 Cesium Carbonate Reactant2->Reaction Reactant3 Iodomethane Reactant3->Reaction Solvent Acetonitrile Solvent->Reaction Cooling Cool to RT Reaction->Cooling Filtration Filtration Cooling->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Purification Flash Column Chromatography (Eluent: Chloroform) Concentration->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_applications Potential Applications cluster_properties Key Structural Features Intermediate This compound (CAS 577-72-0) Dyes Azo Dyes & Pigments Intermediate->Dyes Precursor for Pharma Pharmaceuticals Intermediate->Pharma Building block for Amino Amino Group (-NH2) Amino->Intermediate Nitro Nitro Group (-NO2) Nitro->Intermediate Methoxy Methoxy Group (-OCH3) Methoxy->Intermediate

References

Physical properties of 4-Methoxy-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 4-Methoxy-3-nitroaniline

Introduction

This compound, with the CAS number 577-72-0, is an organic chemical compound that serves as a significant intermediate in the synthesis of various dyes and pigments.[1] It is also noted for its potential anti-tumor and anti-inflammatory effects.[2][3][4] Structurally, it is a substituted aniline, a class of compounds widely used in the chemical industry. This guide provides a comprehensive overview of its physical properties, the experimental methods for their determination, and a visualization of its synthesis workflow, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, application, and further research.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃[2][5]
Molecular Weight 168.15 g/mol
Appearance Orange-red or yellow crystalline solid; Dark red solid[1][2]
Melting Point 114-118 °C or 46-47 °C[5]
Boiling Point 356.9 °C at 760 mmHg (Predicted: 356.9±22.0 °C)[5]
Density 1.318±0.06 g/cm³ (Predicted)[5]
Solubility Slightly soluble in Acetonitrile and Chloroform[5]
pKa 3.33±0.10 (Predicted)[5]
Storage Store at 2-8 °C under inert gas, protected from light[5]

Experimental Protocols

The determination of the physical properties of organic compounds like this compound involves standardized laboratory procedures.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid.[6][7]

Apparatus:

  • Melting point apparatus (e.g., Vernier Melt Station or similar)[6]

  • Capillary tubes (closed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • A small sample of dry this compound is finely powdered using a mortar and pestle.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.[7]

  • The sample is heated at a steady and slow rate.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[7]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.[6]

Apparatus:

  • Simple distillation apparatus (round-bottom flask, condenser, thermometer, receiving flask)[6]

  • Heating mantle

  • Boiling chips

Procedure:

  • A sample of this compound is placed in a round-bottom flask with a few boiling chips to ensure smooth boiling.

  • The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[6]

  • The sample is heated gently.

  • As the liquid boils, the vapor rises and surrounds the thermometer bulb.

  • The temperature at which the vapor temperature stabilizes while the liquid is distilling is recorded as the boiling point.[6]

Solubility Testing

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.[8]

Apparatus:

  • Test tubes

  • Vortex mixer or stirring rods

  • Spatula

Procedure:

  • A small, measured amount of this compound (e.g., 20-30 mg) is placed into a series of test tubes.[9]

  • A measured volume of a specific solvent (e.g., 1 mL of acetonitrile, chloroform, water, etc.) is added to each test tube.[9]

  • The mixture is agitated using a vortex mixer or by stirring to promote dissolution.

  • The mixture is observed to determine if the solid dissolves completely, partially, or not at all.

  • The process can be repeated with gentle heating to observe any change in solubility with temperature.

Synthesis Workflow

A common method for the synthesis of this compound involves the methylation of 2-Nitro-4-aminophenol.[2][3][10] The following diagram illustrates the key steps in this process.

SynthesisWorkflow Start Start Materials: 2-Nitro-4-aminophenol Cesium Carbonate Iodomethane Acetonitrile Reaction Reaction Mixture: Reflux for 5 hours Start->Reaction Mix Cooling Cool to Room Temperature Reaction->Cooling Filtration Filtration to remove insoluble solids Cooling->Filtration Concentration Concentrate filtrate under reduced pressure Filtration->Concentration Filtrate Purification Purification by Fast Column Chromatography (Eluent: Chloroform) Concentration->Purification Crude Product Product Final Product: This compound (Red Oil) Purification->Product Purified Product

Caption: Synthesis of this compound.

Spectral Data

Spectral analysis is essential for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The structure of the synthesized product is typically confirmed by ¹H NMR.[2][3]

Experimental Data:

  • Solvent: DMSO-d₆

  • Chemical Shifts (δ):

    • 7.09-7.03 (m, 2H)

    • 6.87 (d, J=3Hz, 1H)

    • 5.21 (bs, 2H)

    • 3.77 (s, 3H)[2][3]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which helps in confirming the elemental composition.

Experimental Data:

  • Technique: Electron Ionization (EI)

  • m/z: 168.0497 (M+1)[2][3]

This data corresponds to the calculated elemental composition of C₇H₈N₂O₃.[2][3]

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, along with the experimental protocols for their determination. The tabulated data offers a quick reference for researchers, while the detailed methodologies provide a basis for experimental work. The visualization of the synthesis workflow and the inclusion of spectral data further contribute to a comprehensive understanding of this compound, which is valuable for its application in scientific research and industrial processes.

References

4-Methoxy-3-nitroaniline chemical structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Methoxy-3-nitroaniline

This technical guide provides a comprehensive overview of the chemical structure, formula, properties, synthesis, and characterization of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Formula

This compound is an organic compound with a substituted aniline core. The structure consists of a benzene ring substituted with a methoxy group (-OCH₃), a nitro group (-NO₂), and an amino group (-NH₂).

Chemical Formula: C₇H₈N₂O₃

IUPAC Name: this compound

CAS Number: 577-72-0

Molecular Weight: 168.15 g/mol [1]

SMILES Notation: COC1=C(C=C(C=C1)N)--INVALID-LINK--[O-]

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol [1]
Appearance Dark Red Solid[2][3]
Melting Point 114-118 °C[4]
Boiling Point 356.9 ± 22.0 °C at 760 mmHg[1]
Density 1.3 ± 0.1 g/cm³[1]
Flash Point 169.7 ± 22.3 °C[1]
Solubility Slightly soluble in Acetonitrile and Chloroform[3]
pKa 3.33 ± 0.10 (Predicted)[3]
LogP 1.04[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the methylation of 2-Nitro-4-aminophenol.[2]

Materials:

  • 2-Nitro-4-aminophenol (10.0 g, 64.9 mmol)

  • Cesium carbonate (21 g, 64 mmol)

  • Iodomethane (9.22 g, 64.9 mmol)

  • Acetonitrile (1500 mL)

  • Chloroform

Procedure:

  • Combine 2-Nitro-4-aminophenol, cesium carbonate, and iodomethane in acetonitrile in a reaction vessel.

  • Heat the reaction mixture to reflux and maintain for 5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove any insoluble solids.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the resulting crude product by fast column chromatography using chloroform as the eluent.

  • This procedure yields this compound as a red oil (5.03 g, 46% yield).[2]

The workflow for the synthesis is illustrated in the diagram below.

G reagents Combine 2-Nitro-4-aminophenol, Cesium Carbonate, and Iodomethane in Acetonitrile reflux Reflux for 5 hours reagents->reflux cool Cool to Room Temperature reflux->cool filter Filter to Remove Solids cool->filter concentrate Concentrate Under Reduced Pressure filter->concentrate purify Purify by Column Chromatography (Eluent: Chloroform) concentrate->purify product This compound (Red Oil) purify->product

Caption: Workflow for the Synthesis of this compound.

Characterization

The synthesized this compound can be characterized using various spectroscopic techniques.

¹H NMR (DMSO-d₆):

  • δ 7.09-7.03 (m, 2H)

  • δ 6.87 (d, J=3Hz, 1H)

  • δ 5.21 (bs, 2H)

  • δ 3.77 (s, 3H)[2]

High-Resolution Mass Spectrometry (HRMS) (EI):

  • m/z 168.0497 (M+1)[2]

Elemental Analysis (C₇H₈N₂O₃):

  • Calculated: C 50.00, H 4.80, N 16.66

  • Measured: C 50.20, H 5.07, N 16.60[2]

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit anti-tumor and anti-inflammatory effects.[5] However, the specific molecular mechanisms and signaling pathways underlying these activities for this particular compound are not well-documented in the available literature.

Based on the general mechanisms of anti-inflammatory action for similar compounds, it can be hypothesized that this compound may modulate key inflammatory signaling pathways such as the NF-κB and MAPK pathways. These pathways are central to the production of pro-inflammatory mediators.

The diagram below illustrates a generalized model of these potential anti-inflammatory signaling pathways. It is important to note that this is a hypothetical representation and has not been experimentally validated for this compound.

G cluster_0 Generalized Anti-Inflammatory Signaling cluster_1 MAPK Pathway cluster_2 NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Nucleus Nucleus AP1->Nucleus Translocation IkB IκB IKK->IkB Inhibits NFkB_IkB NF-κB/IκB Complex IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammation Transcription Compound This compound (Hypothesized Action) Compound->MAPK Compound->IKK

References

Spectroscopic Profile of 4-Methoxy-3-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 4-Methoxy-3-nitroaniline (CAS No. 577-72-0). The nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data presented herein are essential for the unequivocal identification, characterization, and quality control of this important chemical intermediate.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentSolvent
7.09-7.03mAr-HDMSO-d6[1]
6.87d3Ar-HDMSO-d6[1]
5.21bs-NH₂DMSO-d6[1]
3.77s-OCH₃DMSO-d6[1]

Abbreviations: s = singlet, d = doublet, m = multiplet, bs = broad singlet

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignmentSolvent
149.27Ar-CCDCl₃
147.49Ar-CCDCl₃
129.94Ar-CCDCl₃
120.66Ar-CCDCl₃
113.15Ar-CCDCl₃
109.03Ar-CCDCl₃
Table 3: Infrared (IR) Spectroscopic Data (Predicted)

While a specific experimental spectrum was not available, the following table outlines the expected characteristic infrared absorption frequencies for the functional groups present in this compound based on established literature values for similar compounds.[2][3][4]

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3450-3250N-H stretchPrimary Amine (-NH₂)
3000-2850C-H stretchMethoxy (-OCH₃)
1620-1590N-H bendPrimary Amine (-NH₂)
1550-1475Asymmetric N-O stretchNitro (-NO₂)[4]
1360-1290Symmetric N-O stretchNitro (-NO₂)[4]
1275-1200Asymmetric C-O-C stretchAryl Ether
1075-1020Symmetric C-O-C stretchAryl Ether
Table 4: Mass Spectrometry (MS) Data
Mass-to-Charge Ratio (m/z)Ion TypeMethod
168.0497[M+H]⁺HRMS (EI)[1]

Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample of this compound was dissolved in an appropriate deuterated solvent (CDCl₃ or DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00). Standard pulse sequences were utilized for the acquisition of one-dimensional spectra.

Infrared (IR) Spectroscopy

Infrared spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid this compound sample was prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was performed using an electron ionization (EI) source coupled to a high-resolution mass analyzer. The sample was introduced into the ion source, and the resulting mass-to-charge ratios of the molecular ion and any fragment ions were measured with high accuracy.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_characterization Compound Characterization Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectrum (m/z Ratios) MS->MS_Data Structure Structural Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic characterization.

References

An In-depth Technical Guide to the Solubility of 4-Methoxy-3-nitroaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methoxy-3-nitroaniline, a key intermediate in the synthesis of various pharmaceutical compounds and dyes. Due to a scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on providing a framework for its solubility determination, including detailed experimental protocols and a comparative analysis based on structurally related molecules.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its solubility behavior.

PropertyValueReference
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol [1]
Melting Point 46-47 °C[1]
Boiling Point 356.9 ± 22.0 °C (Predicted)[1]
Density 1.318 ± 0.06 g/cm³ (Predicted)[1]
Appearance Orange-red solid[1]
Qualitative Solubility Slightly soluble in Acetonitrile and Chloroform[1][2]

Quantitative Solubility Data

To provide a practical reference, the following table summarizes the mole fraction solubility (x₁) of structurally similar nitroaniline derivatives in various organic solvents at a specific temperature. This data can serve as a valuable guide for solvent selection in processes involving this compound.

Table 1: Mole Fraction Solubility (x₁) of Structurally Related Nitroanilines in Organic Solvents at 303 K [3]

Solvento-Nitroanilinep-Nitroaniline
TolueneHighLow

Table 2: Mole Fraction Solubility of 4-methyl-2-nitroaniline in Various Solvents at Different Temperatures [4]

SolventT = 278.15 KT = 283.15 KT = 288.15 KT = 293.15 KT = 298.15 KT = 303.15 KT = 308.15 KT = 313.15 K
Methanol0.01020.01230.01480.01780.02140.02570.03090.0371
Ethanol0.01150.01390.01680.02030.02450.02950.03550.0428
n-Propanol0.01380.01670.02020.02440.02940.03540.04270.0514
Isopropanol0.01210.01460.01760.02120.02560.03080.03710.0447
n-Butanol0.01520.01830.02210.02660.03210.03860.04650.0560
Ethyl acetate0.04890.05890.07100.08550.10290.12390.14920.1797
Acetonitrile0.03870.04660.05610.06760.08140.09790.11790.1419
1,4-Dioxane0.04560.05490.06610.07960.09580.11530.13880.1671
Toluene0.01450.01750.02110.02540.03060.03680.04430.0533
Chlorobenzene0.01820.02190.02640.03180.03830.04610.05550.0668
1,2-Dichloroethane0.03910.04710.05670.06830.08220.09890.11910.1434
N,N-Dimethylformamide0.05210.06270.07550.09090.10940.13170.15850.1908
2-Butanone0.05530.06660.08020.09650.11620.13980.16830.2026
Carbon tetrachloride0.00310.00370.00450.00540.00650.00780.00940.0113

It is generally observed that the solubility of nitroaniline derivatives increases with rising temperature.[4] The solubility tends to be higher in polar aprotic solvents like N,N-dimethylformamide and ketones, as well as in esters like ethyl acetate, compared to alcohols and nonpolar solvents.[4]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the accurate determination of the solubility of this compound in various organic solvents using the isothermal shake-flask method followed by gravimetric analysis. This method is considered a reliable technique for generating equilibrium solubility data.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Glass vials with screw caps

  • Pipettes and other standard laboratory glassware

  • Drying oven

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure that equilibrium is reached. Preliminary studies should be conducted to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to match the experimental temperature) fitted with a syringe filter. This step is critical to prevent precipitation or further dissolution during sampling.

  • Gravimetric Analysis:

    • Transfer the filtered aliquot to a pre-weighed, dry container.

    • Evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

    • Dry the solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

    • Record the final weight of the container with the dried solute.

  • Data Calculation:

    • Calculate the mass of the dissolved this compound.

    • Determine the mass of the solvent from the volume of the aliquot and the solvent's density at the experimental temperature.

    • Express the solubility in various units such as g/100g of solvent, molality, or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to solvent in vials B Seal vials A->B C Place in thermostatic shaker at constant temperature B->C D Agitate for 24-72 hours C->D E Settle excess solid D->E F Withdraw supernatant with filtered syringe E->F G Transfer to pre-weighed container F->G H Evaporate solvent G->H I Dry residue to constant weight H->I J Record final weight I->J K Calculate mass of solute and solvent J->K L Determine solubility (e.g., mole fraction, g/100g) K->L

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Conclusion

While direct quantitative solubility data for this compound remains limited in the public domain, this guide provides a robust framework for its experimental determination. By following the detailed protocol for the isothermal shake-flask method and considering the solubility behavior of structurally similar compounds, researchers and drug development professionals can effectively characterize the solubility of this important chemical intermediate in various organic solvents. This information is critical for optimizing reaction conditions, purification processes, and formulation development.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 4-Methoxy-3-nitroaniline (CAS No: 577-72-0), a chemical compound with noted anti-tumor and anti-inflammatory effects.[1][2] This document outlines its key physical properties, detailed experimental protocols for their determination, and a workflow for its synthesis, designed to support research and development activities.

Core Physical Properties of this compound

This compound is an organic compound with the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol .[1][3][4] It typically presents as a solid at room temperature.[3][5] The color of the solid has been described as both dark red and orange-red.[1][3]

The melting and boiling points are critical parameters for the identification, purity assessment, and process development of chemical compounds. The available data for this compound is summarized below.

PropertyValueConditionsSource
Melting Point 114-118 °CNot Specified
46-47 °CNot Specified[1][3][6]
Boiling Point 356.9 °Cat 760 mmHg[4][7]
356.9 ± 22.0 °CPredicted[1][3][6]

Note: A significant discrepancy exists in the reported melting point values. Researchers should consider this variability and may need to determine the melting point of their specific sample for confirmation. Impurities can depress and broaden the melting point range.[1]

Experimental Protocols for Property Determination

Accurate determination of melting and boiling points is fundamental for characterizing a chemical substance. The following sections detail standard laboratory methodologies.

This method is a widely accepted technique for determining the melting point of a crystalline solid.[7]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range (typically 0.5-1.0°C). The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[1]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar device with a heated metal block) or a Thiele tube.[1]

  • Glass capillary tubes (sealed at one end).[3]

  • Calibrated thermometer.

  • Mortar and pestle.

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[3][7] If necessary, gently crush the crystals using a mortar and pestle.

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Tap the sealed end of the tube on a hard surface to compact the powder into a dense column of about 3 mm in height at the bottom.[8]

  • Initial Determination (Rapid Scan): Place the loaded capillary into the melting point apparatus. Heat the sample rapidly to get an approximate melting temperature. This provides a target range for a more accurate measurement.[1]

  • Accurate Determination: Allow the apparatus to cool. Using a new sample, heat rapidly to about 10-15°C below the approximate melting point found in the previous step.

  • Slow Heating: Decrease the heating rate to approximately 1-2°C per minute.[1][8]

  • Observation and Recording: Record two temperatures:

    • The temperature at which the first drop of liquid appears.

    • The temperature at which the entire sample has completely melted. This range is the melting point of the sample. For high accuracy, repeat the measurement to obtain consistent values.

This method is suitable for determining the boiling point of a liquid using a small sample volume.[5][9]

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external (atmospheric) pressure.[6] At this temperature, the liquid undergoes bulk vaporization.

Apparatus:

  • Thiele tube filled with a high-boiling point liquid (e.g., silicone oil).[1]

  • Small test tube (e.g., 75x10 mm).

  • Capillary tube (sealed at one end).

  • Calibrated thermometer.

  • Rubber band or wire to attach the test tube to the thermometer.

Procedure:

  • Sample Preparation: Add approximately 0.5 mL of the liquid sample (melted this compound) into the small test tube.

  • Capillary Insertion: Place the capillary tube into the test tube with its open end down.

  • Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer's bulb.[9]

  • Heating: Insert the assembly into the Thiele tube, making sure the rubber band is above the oil level.[6] Gently heat the side arm of the Thiele tube with a small flame or other heat source.[6][9] Convection currents will ensure uniform heating of the oil bath.[6]

  • Observation: As the temperature rises, air trapped in the capillary will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.[4][9] This indicates the vapor pressure of the sample has exceeded the external pressure.

  • Recording: Remove the heat source and allow the apparatus to cool slowly.[9] The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[4][6] Record this temperature and the atmospheric pressure.

Synthesis Workflow Visualization

This compound can be synthesized from 2-Nitro-4-aminophenol. The following diagram illustrates the key steps of this laboratory-scale synthesis.[10]

SynthesisWorkflow cluster_reactants Starting Materials & Reagents cluster_process Reaction & Purification cluster_product Final Product R1 2-Nitro-4-aminophenol P1 Mix Reactants in Acetonitrile R2 Cesium Carbonate (Cs2CO3) R3 Iodomethane (CH3I) R4 Acetonitrile (Solvent) P2 Heat to Reflux for 5 hours P1->P2 Reaction Conditions P3 Cool to Room Temperature P2->P3 P4 Filter to Remove Insoluble Solids P3->P4 P5 Concentrate Filtrate (under reduced pressure) P4->P5 Filtrate P6 Purify by Fast Column Chromatography (Eluent: Chloroform) P5->P6 Crude Product FP This compound (Red Oil) P6->FP Purified Product

Caption: Workflow for the synthesis of this compound.

References

Potential Biological Activity of 4-Methoxy-3-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-3-nitroaniline is a substituted aniline that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its demonstrated and inferred anti-tumor, anti-inflammatory, and antimicrobial properties. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information on the compound and its structural analogs to provide a framework for future research and development. The guide includes a summary of potential quantitative biological data, detailed experimental protocols for assessing these activities, and visualizations of relevant signaling pathways to facilitate a deeper understanding of its possible mechanisms of action.

Introduction

This compound (CAS 577-72-0) is an organic compound with the chemical formula C₇H₈N₂O₃.[1] Its structure, featuring a methoxy group and a nitro group on an aniline backbone, suggests the potential for diverse biological interactions. The presence of the nitro group, a known pharmacophore in various bioactive molecules, and the methoxy group, which can influence metabolic stability and receptor binding, makes this compound a compound of interest for drug discovery.[2] General statements in chemical supplier literature suggest that it has been shown to have anti-tumor and anti-inflammatory effects, though specific studies are not cited.[1][3] This guide aims to consolidate the available information and provide a roadmap for the systematic evaluation of its biological potential.

Potential Anticancer Activity

Inferred Quantitative Data

To provide a reference for potential efficacy, the following table summarizes anticancer activity data for structurally related nitroaniline and methoxyphenyl derivatives. It is crucial to note that these values are for analogous compounds and not for this compound itself.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
N-Substituted 2-Nitroanilines4-Methylphenyl derivativeHCT1160.0059BenchChem
N-Substituted 2-Nitroanilines4-(Dimethylamino)phenyl derivativeHCT1168.7BenchChem
Pyridine-based compoundsNovel pyridine-urea derivativeMCF-7Not SpecifiedBenchChem
Pyridine-based compoundsNovel pyridine-urea derivativeA549Not SpecifiedBenchChem
Pyrazole DerivativesFluoro and nitro substituted aniline moietyMRSA strains6.25 (MIC, µg/mL)[4]
Experimental Protocol: MTT Cell Viability Assay

This protocol describes a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using appropriate software.

Postulated Signaling Pathway

The anticancer activity of nitroaromatic compounds can be linked to the induction of apoptosis. The following diagram illustrates a simplified, hypothetical signaling pathway.

anticancer_pathway cluster_cell Cancer Cell This compound This compound Bioreductive\nActivation\n(Hypoxia) Bioreductive Activation (Hypoxia) This compound->Bioreductive\nActivation\n(Hypoxia) Reactive Nitrogen\nSpecies (RNS) Reactive Nitrogen Species (RNS) Bioreductive\nActivation\n(Hypoxia)->Reactive Nitrogen\nSpecies (RNS) DNA Damage DNA Damage Reactive Nitrogen\nSpecies (RNS)->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis

Hypothetical anticancer mechanism of this compound.

Potential Anti-inflammatory Activity

Certain methoxyphenolic compounds have demonstrated anti-inflammatory properties.[5][6][7] The anti-inflammatory effects of this compound, if any, may be attributed to the modulation of inflammatory signaling pathways and the inhibition of pro-inflammatory mediator production.

Inferred Quantitative Data

The following table presents IC₅₀ values for various methoxyphenolic compounds in inhibiting inflammatory mediators, providing a potential range for the activity of this compound.

CompoundInflammatory MediatorCell LineIC₅₀ (µM)Reference
DiapocyninMultiple CytokinesHuman Airway Cells20.3[5][6][7]
ResveratrolMultiple CytokinesHuman Airway Cells42.7[5][6][7]
2-MethoxyhydroquinoneMultiple CytokinesHuman Airway Cells64.3[5][6][7]
ApocyninMultiple CytokinesHuman Airway Cells146.6[5][6][7]
4-Amino-2-methoxyphenolMultiple CytokinesHuman Airway Cells410[5][6][7]
Experimental Protocol: Griess Assay for Nitric Oxide Production

This protocol measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound (or test compound)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to each supernatant sample.

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Postulated Signaling Pathway

The anti-inflammatory activity of methoxyphenolic compounds may involve the inhibition of the NF-κB signaling pathway.

anti_inflammatory_pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway Pro-inflammatory\nMediators\n(e.g., NO, TNF-α) Pro-inflammatory Mediators (e.g., NO, TNF-α) NF-κB Pathway->Pro-inflammatory\nMediators\n(e.g., NO, TNF-α) This compound This compound This compound->NF-κB Pathway Inhibition

Postulated anti-inflammatory mechanism via NF-κB inhibition.

Potential Antimicrobial Activity

Nitroaromatic compounds are known for their antimicrobial properties, often acting through the generation of reactive nitroso species upon reduction within microbial cells.[2]

Inferred Quantitative Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for related nitro-substituted compounds against various microorganisms.

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
Nitro-substituted BenzothiazoleCompound N-01P. aeruginosaPotent Activity[8]
Nitro-substituted BenzothiazoleCompound K-06P. aeruginosaPotent Activity[8]
Nitro-substituted BenzothiazoleCompound K-08P. aeruginosaPotent Activity[8]
Pyrazole DerivativesFluoro and nitro substituted aniline moietyMRSA strains6.25[4]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strain of interest

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound (or test compound)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of this compound in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Experimental Workflow

The following diagram outlines the workflow for antimicrobial susceptibility testing.

antimicrobial_workflow Start Start Prepare Standardized\nMicrobial Inoculum Prepare Standardized Microbial Inoculum Start->Prepare Standardized\nMicrobial Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Standardized\nMicrobial Inoculum->Inoculate Microtiter Plate Serial Dilution of\nthis compound Serial Dilution of This compound Serial Dilution of\nthis compound->Inoculate Microtiter Plate Incubate at Optimal\nTemperature Incubate at Optimal Temperature Inoculate Microtiter Plate->Incubate at Optimal\nTemperature Determine MIC\n(Visual or OD Measurement) Determine MIC (Visual or OD Measurement) Incubate at Optimal\nTemperature->Determine MIC\n(Visual or OD Measurement) End End Determine MIC\n(Visual or OD Measurement)->End

Workflow for MIC determination.

Conclusion

This compound presents a scaffold with potential for development as an anticancer, anti-inflammatory, or antimicrobial agent. The information compiled in this guide, largely inferred from structurally related compounds, provides a strong rationale for its further investigation. The provided experimental protocols and conceptual signaling pathways offer a starting point for researchers to systematically evaluate its biological activities and elucidate its mechanisms of action. Future studies should focus on generating direct experimental data for this compound to validate these inferred properties and to explore its therapeutic potential.

References

4-Methoxy-3-nitroaniline: A Versatile Precursor in the Synthesis of Bioactive Molecules and Functional Dyes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-3-nitroaniline is a key aromatic intermediate characterized by the presence of three functional groups: an amino group, a methoxy group, and a nitro group. This unique substitution pattern makes it a valuable and versatile precursor in organic synthesis, particularly for the construction of a diverse range of heterocyclic compounds and azo dyes. Its derivatives have garnered significant interest in medicinal chemistry and materials science due to their potential as anticancer agents, particularly as inhibitors of key signaling pathways, and as vibrant colorants. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing its physical and chemical properties, key synthetic transformations, and the biological significance of its derivatives. Experimental protocols for its use in the synthesis of azo dyes and benzimidazoles are provided, along with a discussion of the role of its derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical target in cancer therapy.

Physicochemical Properties of this compound

This compound is a dark red solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 577-72-0[1]
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol [1]
Melting Point 46-47 °C[1]
Boiling Point 356.9 ± 22.0 °C (Predicted)[1]
Density 1.318 ± 0.06 g/cm³ (Predicted)[1]
Solubility Slightly soluble in acetonitrile and chloroform.[1]
Appearance Dark Red Solid[1]
pKa 3.33 ± 0.10 (Predicted)[1]

Core Synthetic Transformations

This compound serves as a scaffold for a variety of important organic transformations, primarily leveraging the reactivity of its amino and nitro groups. The key reactions include diazotization-coupling to form azo dyes, and reduction of the nitro group followed by cyclization to construct heterocyclic systems like benzimidazoles.

Synthesis of Azo Dyes

The primary amino group of this compound can be readily converted to a diazonium salt, which then acts as an electrophile in azo coupling reactions with electron-rich aromatic compounds (e.g., phenols, anilines) to produce a wide range of azo dyes. The color of the resulting dye is influenced by the nature of the coupling component and the extended conjugation of the final molecule.

Experimental Protocol: Synthesis of a Representative Azo Dye

This protocol describes a general procedure for the synthesis of an azo dye using this compound as the diazo component and β-naphthol as the coupling component.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • β-Naphthol

  • Sodium Hydroxide (NaOH)

  • Ice

  • Deionized Water

  • Ethanol

Procedure:

Part 1: Diazotization of this compound

  • In a 100 mL beaker, dissolve 1.68 g (10 mmol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of deionized water.

  • Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, prepare a solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cold this compound solution, ensuring the temperature is maintained between 0-5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 20 minutes in the ice bath to ensure the completion of the diazotization reaction. The resulting solution contains the diazonium salt and should be used immediately in the next step.

Part 2: Azo Coupling with β-Naphthol

  • In a 250 mL beaker, dissolve 1.44 g (10 mmol) of β-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly and with continuous stirring, add the cold diazonium salt solution (from Part 1) to the alkaline solution of β-naphthol. A colored precipitate of the azo dye is expected to form immediately.

  • Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of 10% sodium hydroxide solution as needed.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Collect the precipitated dye by vacuum filtration, wash it thoroughly with cold deionized water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the synthesized azo dye in a desiccator.

Expected Yield: 75-85%

Synthesis of Benzimidazoles

A crucial application of this compound in medicinal chemistry is its use as a precursor for the synthesis of substituted benzimidazoles. This typically involves the reduction of the nitro group to an amino group, yielding 4-methoxy-1,2-phenylenediamine. This diamine can then undergo cyclization with various electrophilic partners, such as aldehydes or carboxylic acids (or their derivatives), to form the benzimidazole ring system.

Experimental Protocol: Synthesis of a 2-Substituted Benzimidazole

This protocol outlines a general two-step procedure for the synthesis of a 2-substituted benzimidazole from this compound.

Step 1: Reduction of this compound to 4-Methoxy-1,2-phenylenediamine

Materials:

  • This compound

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ethanol or Methanol

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, suspend 1.68 g (10 mmol) of this compound in 50 mL of ethanol.

  • Add 5.65 g (25 mmol) of tin(II) chloride dihydrate (or 1.4 g, 25 mmol of iron powder) to the suspension.

  • Slowly add 20 mL of concentrated hydrochloric acid to the mixture with stirring. The reaction is exothermic.

  • After the initial reaction subsides, heat the mixture at reflux for 2-3 hours, or until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium hydroxide until the solution is basic (pH > 10).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-methoxy-1,2-phenylenediamine, which can be used in the next step without further purification.

Expected Yield: 80-95%

Step 2: Cyclization to form a 2-Substituted Benzimidazole

Materials:

  • Crude 4-Methoxy-1,2-phenylenediamine (from Step 1)

  • An appropriate aldehyde (e.g., benzaldehyde)

  • p-Toluenesulfonic acid (p-TSA) or a similar acid catalyst

  • Toluene or Ethanol

Procedure:

  • Dissolve the crude 4-methoxy-1,2-phenylenediamine (approximately 10 mmol) in 50 mL of toluene.

  • Add 1.06 g (10 mmol) of benzaldehyde to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 g).

  • Heat the reaction mixture at reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting diamine is consumed.

  • Cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-substituted benzimidazole.

Expected Yield: 70-90%

Data Presentation

The following tables summarize representative quantitative data for the key synthetic transformations of this compound and its derivatives, based on analogous reactions reported in the literature.

Table 2: Synthesis of Azo Dyes from Anilines

Diazo ComponentCoupling ComponentReaction ConditionsYield (%)Reference(s)
4-Nitroanilineβ-NaphtholNaNO₂, HCl, 0-5 °C; NaOH~80[2]
2-Methoxy-5-nitroanilineN-phenylnaphthylamineNaNO₂, H₂SO₄, 0-5 °C58[3]
4-NitroanilineSalicylic AcidNaNO₂, HCl, 0-5 °C; NaOH>90 (crude)[2]

Table 3: Synthesis of Benzimidazoles from o-Nitroanilines

o-Nitroaniline DerivativeAldehydeCatalyst/Reducing AgentSolventYield (%)Reference(s)
2-NitroanilineBenzaldehydeZn/NaHSO₃Water85-95[4]
2-NitroanilineVarious Aromatic AldehydesNa₂S₂O₄-Good to excellent[5]
4-Methoxy-2-nitroacetanilide(reduction then cyclization)Raney Nickel, H₂MethanolHigh[6]

Table 4: Reduction of Nitroanilines

Nitroaniline DerivativeReducing AgentCatalystSolventConversion (%)Selectivity (%)Reference(s)
4-NitroanilineNaBH₄CuFe₂O₄ NPsWater96.5-[7]
3-Nitro-4-methoxy-acetylanilineNaBH₄Cu NPsWater10099.6 (to amine)
o-NitroanilineH₂Pd-Ni/GO-HighHigh[8]

Biological Context: Inhibition of the EGFR Signaling Pathway

Derivatives of this compound, particularly those containing a benzimidazole or anilinoquinazoline core, have emerged as promising candidates in drug discovery, with a significant number showing potent anticancer activity. A key molecular target for many of these compounds is the Epidermal Growth Factor Receptor (EGFR).

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[9][10] In many types of cancer, EGFR is overexpressed or mutated, leading to its constitutive activation and uncontrolled cell growth.[11][12] Therefore, inhibiting the EGFR signaling pathway is a well-established strategy in cancer therapy.

Anilinoquinazolines and related heterocyclic compounds synthesized from precursors like this compound can act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[3][13][14] They bind to the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream substrates and thereby blocking the entire signaling cascade.

Visualization of the EGFR Signaling Pathway and Inhibition

The following diagram illustrates a simplified overview of the EGFR signaling pathway and the point of intervention for small molecule inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_kinase Kinase Domain cluster_pathway Downstream Signaling EGF EGF (Ligand) EGFR_inactive EGFR (Inactive Monomer) EGF->EGFR_inactive Binding EGFR_active EGFR (Active Dimer) EGFR_inactive->EGFR_active Dimerization & Activation ATP ATP EGFR_active->ATP Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR_active->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR_active->PI3K_AKT ADP ADP ATP->ADP Inhibitor Anilinoquinazoline Inhibitor Inhibitor->ATP Competitive Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: Simplified EGFR signaling pathway and mechanism of inhibition.

Conclusion

This compound is a readily available and highly versatile precursor for the synthesis of a diverse array of organic molecules. Its strategic functionalization allows for the efficient construction of complex structures, including azo dyes with tunable properties and heterocyclic compounds with significant biological activities. The demonstrated utility of its derivatives as potential anticancer agents, particularly as inhibitors of the EGFR signaling pathway, highlights the importance of this precursor in modern drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore and expand the synthetic and medicinal applications of this compound.

References

An In-depth Technical Guide to the Theoretical Properties and Computational Analysis of 4-Methoxy-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-3-nitroaniline, a substituted aniline derivative, presents a molecule of interest for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its theoretical properties, supported by computational analysis, and details relevant experimental protocols. The document summarizes key quantitative data, outlines methodologies for its synthesis and potential biological evaluation, and visualizes complex relationships and workflows to facilitate a deeper understanding of this compound for research and development purposes.

Introduction

This compound (CAS No: 577-72-0) is an aromatic amine that has been noted for its potential anti-tumor and anti-inflammatory properties.[1][2] Its chemical structure, featuring a methoxy group and a nitro group on the aniline backbone, makes it a valuable intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups influences its electronic properties and reactivity, making it a subject of interest for theoretical and computational studies. This guide aims to consolidate the available information on this compound to serve as a foundational resource for researchers.

Theoretical Properties

The theoretical properties of this compound are dictated by its molecular structure, which consists of a benzene ring substituted with an amino group, a methoxy group at position 4, and a nitro group at position 3.

Molecular and Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₇H₈N₂O₃[1][3]
Molecular Weight 168.15 g/mol [1][3]
CAS Number 577-72-0[1][3]
Melting Point 114-118 °C[3]
Boiling Point 356.9 °C at 760 mmHg[3]
Appearance Solid[3]
IUPAC Name This compound[3]
SMILES COC1=C(C=C(C=C1)N)--INVALID-LINK--[O-][1]
InChI Key RUFOHZDEBFYQSV-UHFFFAOYSA-N[3]
Spectroscopic Properties

The structural features of this compound can be elucidated using various spectroscopic techniques.

  • ¹H NMR (DMSO-d₆): δ 7.09-7.03 (m, 2H), 6.87 (d, J=3Hz, 1H), 5.21 (bs, 2H), 3.77 (s, 3H).[2]

  • High-Resolution Mass Spectrometry (HRMS) (EI): m/z 168.0497 (M+1).[2]

Computational Analysis

While specific computational studies on this compound are not extensively available, analysis of structurally similar substituted anilines provides valuable insights into its electronic properties and reactivity.

Electronic Properties and Reactivity

The electronic properties of substituted anilines are significantly influenced by the nature and position of the substituents on the aromatic ring. The methoxy group (-OCH₃) is an electron-donating group, increasing the electron density of the ring, particularly at the ortho and para positions. Conversely, the nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution.

In this compound, the interplay of these two groups governs its reactivity. The amino group is also an activating, ortho-, para-directing group. The overall reactivity and orientation of further substitution reactions would be a complex interplay of these directing effects.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transitions and reactivity of a molecule. For substituted anilines, the HOMO is typically localized on the aniline ring and the amino group, while the LUMO is often associated with the electron-withdrawing substituents.

In this compound, the HOMO is expected to have significant contributions from the aniline ring and the electron-rich methoxy and amino groups. The LUMO is likely to be centered on the nitro group and the benzene ring. The energy gap between the HOMO and LUMO is a key indicator of the molecule's reactivity and polarizability. A smaller HOMO-LUMO gap suggests higher reactivity. Computational studies on similar nitro-substituted anilines can provide a qualitative understanding of these frontier orbitals.

The following diagram illustrates the logical workflow for a computational analysis of this compound.

computational_workflow start Define Molecular Structure (this compound) geometry_optimization Geometry Optimization (e.g., DFT B3LYP/6-31G*) start->geometry_optimization freq_analysis Frequency Analysis (Confirm Minimum Energy Structure) geometry_optimization->freq_analysis spectroscopy Simulate Spectra (IR, Raman, UV-Vis) geometry_optimization->spectroscopy electronic_properties Calculate Electronic Properties (Dipole Moment, Mulliken Charges) freq_analysis->electronic_properties homo_lumo HOMO-LUMO Analysis (Energy Gap, Electron Density Plots) freq_analysis->homo_lumo biological_activity Predict Biological Activity (Molecular Docking, QSAR) electronic_properties->biological_activity reactivity Predict Reactivity (Fukui Functions, Electrostatic Potential) homo_lumo->reactivity reactivity->biological_activity end Comprehensive Theoretical Profile spectroscopy->end biological_activity->end

Computational Analysis Workflow

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound is through the nitration of p-anisidine followed by selective reduction or via methylation of 2-nitro-4-aminophenol.[2] A detailed protocol for the latter is provided below.

Materials:

  • 2-Nitro-4-aminophenol

  • Cesium carbonate (Cs₂CO₃)

  • Iodomethane (CH₃I)

  • Acetonitrile (CH₃CN)

  • Chloroform (CHCl₃)

Procedure:

  • To a solution of 2-Nitro-4-aminophenol (10.0 g, 64.9 mmol) in acetonitrile (1500 mL), add cesium carbonate (21 g, 64 mmol) and iodomethane (9.22 g, 64.9 mmol).[2]

  • Heat the reaction mixture to reflux for 5 hours.[2]

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Filter the mixture to remove insoluble solids.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the resulting crude product by flash column chromatography using chloroform as the eluent to yield this compound as a red oil (5.03 g, 46% yield).[2]

The following diagram outlines the synthesis workflow.

synthesis_workflow start Starting Materials (2-Nitro-4-aminophenol, Cs₂CO₃, CH₃I, Acetonitrile) reaction Reaction (Reflux for 5 hours) start->reaction cooling Cooling to Room Temperature reaction->cooling filtration Filtration (Remove insoluble solids) cooling->filtration concentration Concentration (Remove acetonitrile) filtration->concentration purification Purification (Flash Column Chromatography with Chloroform) concentration->purification product Final Product (this compound) purification->product

Synthesis Workflow Diagram
In Vitro Anti-Tumor Activity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of this compound against cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for an additional 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

In Vitro Anti-Inflammatory Activity Assay (Albumin Denaturation Assay)

This protocol outlines a method to evaluate the anti-inflammatory potential of this compound by measuring the inhibition of protein denaturation.

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • This compound (dissolved in a suitable solvent)

  • Diclofenac sodium (as a standard)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of albumin, 2.8 mL of PBS, and 2 mL of various concentrations of this compound. A control group without the test compound should also be prepared.

  • Incubation: Incubate the samples at 37 °C for 20 minutes.

  • Heating: Heat the samples at 70 °C for 5 minutes.

  • Cooling: Cool the samples to room temperature.

  • Absorbance Measurement: Measure the absorbance of the samples at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Potential Mechanism of Action and Signaling Pathways

While the precise biological targets and signaling pathways of this compound are not yet fully elucidated, its structural similarity to other nitroaromatic compounds with known biological activities allows for the formulation of plausible hypotheses.

Some nitroaniline derivatives have been shown to exert their anti-tumor effects through bioreductive activation under hypoxic conditions, which are common in solid tumors.[4] This process involves the reduction of the nitro group to a more reactive species that can induce cellular damage.

For its potential anti-inflammatory effects, it is conceivable that this compound may modulate key inflammatory signaling pathways. For instance, other nitro-containing compounds have been demonstrated to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways, which are central to the inflammatory response. Inhibition of these pathways would lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α.

The following diagram illustrates a hypothetical signaling pathway for the anti-inflammatory action of this compound.

signaling_pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor mapk_pathway MAPK Pathway (ERK, JNK, p38) receptor->mapk_pathway nfkb_pathway NF-κB Pathway (IKK, IκBα, NF-κB) receptor->nfkb_pathway compound This compound compound->mapk_pathway Inhibition compound->nfkb_pathway Inhibition transcription Transcription of Pro-inflammatory Genes mapk_pathway->transcription nfkb_pathway->transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) transcription->cytokines inflammation Inflammatory Response cytokines->inflammation

Hypothesized Anti-Inflammatory Signaling Pathway

Conclusion

This compound is a molecule with significant potential for further investigation, particularly in the context of drug discovery. This guide has provided a comprehensive overview of its theoretical properties, computational analysis considerations, and detailed experimental protocols for its synthesis and preliminary biological evaluation. The presented information and visualizations are intended to serve as a valuable resource for researchers and professionals in the field, facilitating future studies to unlock the full therapeutic potential of this and related compounds. Further research is warranted to validate the hypothesized mechanisms of action and to explore its efficacy in relevant preclinical models.

References

The Discovery and History of 4-Methoxy-3-nitroaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-3-nitroaniline, a nitroaromatic compound, has a history intertwined with the burgeoning synthetic dye industry of the late 19th and early 20th centuries. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, and physicochemical properties. Detailed experimental protocols for its preparation and characterization are presented, supported by quantitative data organized for clarity. Furthermore, this document illustrates key synthetic pathways and experimental workflows using logical diagrams to facilitate a deeper understanding of this important chemical intermediate.

Introduction and Historical Context

The story of this compound is intrinsically linked to the broader history of synthetic organic chemistry, particularly the development of nitro compounds and their derivatives. The chemistry of nitro compounds began to flourish in the early 19th century and rapidly evolved with the growth of the organic chemistry field.[1] Historically, aromatic nitro compounds were crucial precursors for the synthesis of azo dyes, a dominant class of colorants that revolutionized the textile industry.[2]

The discovery of mauveine by William Henry Perkin in 1856 triggered a wave of research into aniline and its derivatives, leading to the development of a vast array of synthetic dyes.[3][4] This industrial demand spurred the investigation of various substituted anilines, including methoxy- and nitro-substituted anilines, which served as key intermediates. While the exact first synthesis of this compound is not prominently documented in readily available historical records, its emergence is a logical consequence of the systematic exploration of nitration reactions on substituted anilines during this period. The nitration of p-anisidine (4-methoxyaniline) would have been a straightforward route for chemists of that era to explore, leading to the formation of its nitro derivatives.

Nitro compounds, in general, play a significant role as building blocks and synthetic intermediates for a wide range of commercially important products, including pharmaceuticals, agricultural chemicals, and explosives, in addition to dyes.[1] this compound and its isomers, such as 4-methoxy-2-nitroaniline, are important intermediates in the synthesis of various organic molecules, including pharmaceuticals like omeprazole.[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₈N₂O₃[6][7]
Molecular Weight 168.15 g/mol [6][7]
CAS Number 577-72-0[6][8]
Appearance Dark Red Solid[7]
Melting Point 114-118 °C[8]
Boiling Point 356.9 °C at 760 mmHg[8]
Density 1.318 ± 0.06 g/cm³ (Predicted)
pKa 3.33 ± 0.10 (Predicted)
Solubility Slightly soluble in Acetonitrile and Chloroform

Synthesis of this compound

The primary synthetic route to this compound involves the nitration of a protected derivative of p-anisidine, followed by deprotection. Direct nitration of p-anisidine is also possible but can lead to a mixture of isomers and oxidation products.

Synthesis via Nitration of N-(4-methoxyphenyl)acetamide (p-Acetanisidide)

This is a common and reliable method that involves three main steps: acetylation of p-anisidine, nitration of the resulting acetanilide, and subsequent hydrolysis of the nitroacetanilide.

Step 1: Acetylation of p-Anisidine to N-(4-methoxyphenyl)acetamide

  • In a suitable flask, dissolve p-anisidine in glacial acetic acid.

  • Add acetic anhydride to the solution.

  • Heat the mixture under reflux for a specified period to ensure complete acetylation.

  • Cool the reaction mixture and pour it into ice-water to precipitate the N-(4-methoxyphenyl)acetamide.

  • Collect the solid product by filtration, wash with cold water, and dry.

Step 2: Nitration of N-(4-methoxyphenyl)acetamide

  • Suspend the dried N-(4-methoxyphenyl)acetamide in a suitable solvent, such as glacial acetic acid or sulfuric acid.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at a low temperature for a period to ensure complete nitration.

  • Pour the reaction mixture onto crushed ice to precipitate the nitrated product, which will be a mixture of isomers, primarily N-(4-methoxy-2-nitrophenyl)acetamide and N-(4-methoxy-3-nitrophenyl)acetamide.

Step 3: Hydrolysis of N-(4-methoxy-3-nitrophenyl)acetamide

  • Separate the desired N-(4-methoxy-3-nitrophenyl)acetamide isomer from the mixture obtained in Step 2, typically through fractional crystallization or chromatography.

  • Heat the isolated N-(4-methoxy-3-nitrophenyl)acetamide with an aqueous acid (e.g., sulfuric acid or hydrochloric acid) or a base (e.g., sodium hydroxide in ethanol/water) to hydrolyze the acetyl group.

  • After the hydrolysis is complete, neutralize the reaction mixture.

  • The precipitated this compound is collected by filtration, washed with water, and purified by recrystallization.

A detailed, specific protocol for the nitration of 4-methoxyacetanilide is as follows: A flask is charged with chlorobenzene, and p-anisidine is added with stirring.[9] Acetic anhydride is then added dropwise, causing the temperature to rise.[9] After a brief period of stirring, the mixture is cooled, leading to the precipitation of N-(4-methoxyphenyl)acetamide.[9] Sulfuric acid is then added, followed by the dropwise addition of nitric acid at a controlled temperature.[9] The reaction is stirred until completion, and the mixture is then added to ice-water to precipitate the product.[9] The solid is collected by filtration and washed.[9]

Alternative Synthesis from 2-Nitro-4-aminophenol

An alternative synthesis route starts from 2-Nitro-4-aminophenol.[7]

  • Mix 2-Nitro-4-aminophenol with cesium carbonate and iodomethane in acetonitrile.[7]

  • Heat the reaction mixture to reflux for 5 hours.[7]

  • After the reaction is complete, cool the mixture to room temperature and filter to remove insoluble solids.[7]

  • Concentrate the filtrate under reduced pressure to remove the solvent.[7]

  • Purify the resulting crude product by column chromatography (eluent: chloroform) to yield this compound as a red oil.[7]

Characterization Data

The structure and purity of this compound can be confirmed using various spectroscopic techniques.

Technique Data Reference
¹H NMR (DMSO-d₆) δ 7.09-7.03 (m, 2H), 6.87 (d, J=3Hz, 1H), 5.21 (bs, 2H), 3.77 (s, 3H)[7]
HRMS (EI) m/z 168.0497 (M+1)[7]
Elemental Analysis (C₇H₈N₂O₃) Calculated: C 50.00, H 4.80, N 16.66; Measured: C 50.20, H 5.07, N 16.60[7]

Visualizing Synthesis and Workflows

To further clarify the synthetic processes, the following diagrams illustrate the key pathways and a general experimental workflow.

Synthesis_Pathway_1 p_anisidine p-Anisidine acetylation Acetylation (Acetic Anhydride, Acetic Acid) p_anisidine->acetylation p_acetanisidide N-(4-methoxyphenyl)acetamide acetylation->p_acetanisidide nitration Nitration (HNO₃, H₂SO₄) p_acetanisidide->nitration nitro_isomers Mixture of Nitro Isomers nitration->nitro_isomers hydrolysis Hydrolysis (Acid or Base) nitro_isomers->hydrolysis final_product This compound hydrolysis->final_product

Caption: Synthesis of this compound from p-Anisidine.

Synthesis_Pathway_2 start 2-Nitro-4-aminophenol methylation Methylation (Iodomethane, Cesium Carbonate) start->methylation final_product This compound methylation->final_product

Caption: Alternative synthesis from 2-Nitro-4-aminophenol.

Experimental_Workflow reaction Reaction Setup (Reactants + Solvents) reaction_progress Reaction Monitoring (TLC, HPLC) reaction->reaction_progress workup Reaction Work-up (Quenching, Extraction) reaction_progress->workup purification Purification (Recrystallization or Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product Pure this compound characterization->final_product

Caption: General experimental workflow for synthesis and purification.

Conclusion

This compound is a valuable chemical intermediate with a history rooted in the foundational era of synthetic organic chemistry. Its synthesis, primarily through the nitration of protected p-anisidine, is a classic example of electrophilic aromatic substitution. This guide has provided a detailed overview of its historical context, physicochemical properties, and synthetic methodologies, complete with experimental protocols and characterization data. The structured presentation of this information aims to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating a comprehensive understanding and practical application of this important compound.

References

An In-depth Technical Guide to the Isomers of Methoxy Nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of methoxy nitroaniline, compounds of significant interest in synthetic chemistry, particularly as intermediates in the pharmaceutical and dye industries. This document details their synthesis, physicochemical properties, and spectroscopic data, presented in a clear and accessible format to support research and development activities.

Introduction

Methoxy nitroanilines are a group of aromatic compounds with the chemical formula C₇H₈N₂O₃. Their structure consists of a benzene ring substituted with a methoxy group (-OCH₃), a nitro group (-NO₂), and an amino group (-NH₂). The relative positions of these functional groups give rise to twelve possible isomers, each with distinct physical and chemical properties. These properties are influenced by the electronic effects of the substituents; the methoxy and amino groups are electron-donating, while the nitro group is strongly electron-withdrawing. This electronic interplay governs the reactivity, polarity, and spectroscopic characteristics of each isomer. Their utility as precursors in the synthesis of pharmaceuticals, pigments, and other specialty chemicals underscores the importance of a detailed understanding of their individual characteristics.

Physicochemical Properties of Methoxy Nitroaniline Isomers

The physical properties of the methoxy nitroaniline isomers, such as melting point and solubility, are crucial for their purification and handling. The following tables summarize the key physicochemical data for various isomers.

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2-Methoxy-3-nitroaniline85-45-0C₇H₈N₂O₃168.15Not availableCrystalline solid
2-Methoxy-4-nitroaniline97-52-9C₇H₈N₂O₃168.15140-142[1]Deep yellow solid[1]
2-Methoxy-5-nitroaniline99-59-2C₇H₈N₂O₃168.15117-118Orange-red needles or orange powder[2]
2-Methoxy-6-nitroaniline16554-45-3C₇H₈N₂O₃168.1576-77[3]Light yellow to brown solid[4]
3-Methoxy-2-nitroaniline16554-47-5C₇H₈N₂O₃168.15Not available-
3-Methoxy-4-nitroaniline16292-88-9C₇H₈N₂O₃168.15-Solid
3-Methoxy-5-nitroaniline586-10-7C₇H₈N₂O₃168.15-Solid[5]
4-Methoxy-2-nitroaniline96-96-8C₇H₈N₂O₃168.15-Orange powder
4-Methoxy-3-nitroaniline577-72-0C₇H₈N₂O₃168.1546-47[6] or 114-118[7]Orange-red solid[6]

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and characterization of the methoxy nitroaniline isomers. The following table summarizes key spectroscopic data.

Isomer Name¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spectrum (m/z)
2-Methoxy-4-nitroanilineAvailable online[8]Available onlineAvailable online[9]168 (M+)[1]
2-Methoxy-5-nitroanilineAvailable onlineAvailable online-168 (M+)[2]
This compound(DMSO-d6) δ 7.09-7.03 (m, 2H), 6.87 (d, J=3Hz, 1H), 5.21 (bs, 2H), 3.77 (s, 3H)[6][10]--168.0497 (M+1)[6][10]

Experimental Protocols: Synthesis of Methoxy Nitroaniline Isomers

The synthesis of methoxy nitroaniline isomers typically involves the nitration of a corresponding methoxyaniline or a derivative. The regioselectivity of the nitration is directed by the activating and ortho-, para-directing methoxy and amino groups. To achieve the desired isomer, protection of the highly activating amino group (e.g., by acetylation) is often necessary to control the position of nitration and prevent oxidation.

General Synthesis Workflow

The following diagram illustrates a common synthetic strategy for the preparation of methoxy nitroaniline isomers, involving the protection of the amine, nitration, and subsequent deprotection.

SynthesisWorkflow start Substituted Methoxyaniline protection Amine Protection (e.g., Acetylation) start->protection protected_intermediate N-Acetyl Methoxyaniline protection->protected_intermediate nitration Nitration (HNO3/H2SO4) protected_intermediate->nitration nitrated_intermediate N-Acetyl Methoxy Nitroaniline nitration->nitrated_intermediate deprotection Deprotection (Hydrolysis) nitrated_intermediate->deprotection product Methoxy Nitroaniline Isomer deprotection->product purification Purification (Recrystallization/ Chromatography) product->purification final_product Pure Isomer purification->final_product

A generalized workflow for the synthesis of methoxy nitroaniline isomers.
Detailed Experimental Protocol: Synthesis of 2-Methoxy-6-nitroaniline[3]

Materials:

  • 2-Amino-3-nitrophenol (7.7 g)

  • Potassium carbonate (7.6 g)

  • Methyl iodide (7.8 g)

  • Dimethylformamide (DMF, 15 ml)

  • Ethyl acetate

  • Water

  • Isopropyl ether

Procedure:

  • A mixture of 2-amino-3-nitrophenol (7.7 g) and potassium carbonate (7.6 g) in DMF (15 ml) is stirred for 30 minutes at room temperature.

  • Methyl iodide (7.8 g) is then added to the mixture.

  • The reaction mixture is stirred for an additional 5 hours at room temperature.

  • Water is added to the reaction mixture, and the product is extracted with ethyl acetate.

  • The organic layer is washed with water and then dried.

  • The solvent is distilled off to yield crude crystals.

  • Recrystallization from isopropyl ether affords orange prisms of 2-methoxy-6-nitroaniline (6.9 g, 82% yield).

  • The melting point of the purified product is 76°-77° C.[3]

Detailed Experimental Protocol: Synthesis of this compound[6][10]

Materials:

  • 2-Nitro-4-aminophenol (10.0 g, 64.9 mmol)

  • Cesium carbonate (21 g, 64 mmol)

  • Iodomethane (9.22 g, 64.9 mmol)

  • Acetonitrile (1500 mL)

  • Chloroform

Procedure:

  • 2-Nitro-4-aminophenol (10.0 g) is mixed with cesium carbonate (21 g) and iodomethane (9.22 g) in acetonitrile (1500 mL).

  • The reaction mixture is heated to reflux for 5 hours.

  • After completion of the reaction, the mixture is cooled to room temperature and filtered to remove insoluble solids.

  • The filtrate is concentrated under reduced pressure to remove the solvent.

  • The resulting crude product is purified by fast column chromatography using chloroform as the eluent.

  • This procedure yields 5.03 g (46% yield) of this compound as a red oil.

  • The structure is confirmed by ¹H NMR and HRMS.[6][10]

Applications in Drug Development and Other Industries

Methoxy nitroaniline isomers are valuable precursors in the synthesis of a variety of commercially important compounds.

  • Pharmaceuticals: They serve as key building blocks for active pharmaceutical ingredients (APIs). For instance, certain isomers are utilized in the synthesis of anti-ulcer and anti-malarial drugs.

  • Dyes and Pigments: These compounds are extensively used as intermediates in the manufacturing of azo dyes and pigments, contributing to a wide range of colors for textiles, inks, and paints.[11] For example, 2-methoxy-4-nitroaniline is a precursor to Pigment Yellow 74.[11]

  • Research Chemicals: The distinct substitution patterns of these isomers make them useful tools in medicinal chemistry and materials science for studying structure-activity relationships.

Conclusion

This technical guide has provided a detailed overview of the isomers of methoxy nitroaniline, covering their synthesis, physicochemical properties, and spectroscopic data. The presented information, including tabulated data and a general synthetic workflow, is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries. A thorough understanding of the properties and synthesis of these versatile intermediates is crucial for their effective application in the development of new and improved products.

References

The Dichotomy of Electron Density: An In-depth Technical Guide to the Electron-Donating and Withdrawing Effects in 4-Methoxy-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical sciences and organic synthesis, the nuanced interplay of electronic effects within a molecule is paramount to understanding its reactivity, stability, and potential as a building block for complex bioactive compounds. 4-Methoxy-3-nitroaniline, a substituted aniline derivative, serves as an exemplary case study for the examination of competing electron-donating and electron-withdrawing effects. This technical guide provides a comprehensive analysis of these electronic interactions, supported by quantitative data, detailed experimental protocols, and visualizations to elucidate the underlying principles governing its chemical behavior. The strategic placement of a methoxy group, a potent electron-donating group (EDG), and a nitro group, a strong electron-withdrawing group (EWG), on the aniline scaffold creates a unique electronic environment that dictates its chemical properties and synthetic utility.

The Interplay of Inductive and Resonance Effects

The chemical personality of this compound is governed by the cumulative influence of its substituents: the amino (-NH2), methoxy (-OCH3), and nitro (-NO2) groups. Both the amino and methoxy groups are powerful electron-donating groups, primarily through the resonance effect (+R), where the lone pairs on the nitrogen and oxygen atoms, respectively, delocalize into the aromatic ring. This delocalization increases the electron density of the benzene ring, particularly at the ortho and para positions relative to these groups.

Conversely, the nitro group is a strong electron-withdrawing group, exerting its influence through both the inductive effect (-I) due to the high electronegativity of the nitrogen and oxygen atoms, and a powerful resonance effect (-R) that delocalizes electron density from the ring onto the nitro group.

In this compound, the methoxy group at position 4 and the amino group at position 1 work in concert to donate electron density into the ring. However, the nitro group at position 3 acts as a potent electron sink. This push-pull relationship significantly influences the molecule's reactivity, basicity, and spectroscopic characteristics.

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Resonance_Effects cluster_donating Electron-Donating Groups cluster_withdrawing Electron-Withdrawing Group methoxy Methoxy (-OCH3) (+R > -I) ring_activation Increased Electron Density on Ring methoxy->ring_activation +R amino Amino (-NH2) (+R > -I) amino->ring_activation +R molecule This compound ring_activation->molecule nitro Nitro (-NO2) (-R, -I) ring_deactivation Decreased Electron Density on Ring nitro->ring_deactivation -R, -I ring_deactivation->molecule

Caption: Interplay of electron-donating and withdrawing groups.

Quantitative Analysis of Substituent Effects

The electronic effects of the substituents can be quantitatively assessed through various parameters, including pKa values and Hammett constants. These values provide a numerical representation of how a substituent modifies the electron density of the aromatic ring and, consequently, its reactivity.

ParameterSubstituentPositionValueEffectReference
pKa (predicted) This compound-3.33 ± 0.10Weakly Basic[1]
Hammett Constant (σ) -OCH3para-0.27Electron-donating[2][3]
Hammett Constant (σ) -NO2meta+0.71Electron-withdrawing[2][3]

Table 1: Quantitative Data on Substituent Effects. The pKa value indicates the basicity of the aniline nitrogen. The negative Hammett constant for the para-methoxy group signifies its electron-donating character, while the positive value for the meta-nitro group indicates its electron-withdrawing nature. The combined effect of these substituents results in a significantly lower pKa compared to aniline (pKa ≈ 4.6), demonstrating the dominant electron-withdrawing influence of the nitro group on the basicity of the amino group.

Spectroscopic Characterization

The electronic environment of this compound is reflected in its spectroscopic data.

TechniqueFeatureObserved Shift/FrequencyInterpretationReference
¹H NMR (DMSO-d6) Aromatic Protonsδ 7.09-7.03 (m, 2H), 6.87 (d, J=3Hz, 1H)Complex splitting due to substituent effects.[1]
Amino Protonsδ 5.21 (bs, 2H)Broad singlet, typical for -NH2 protons.[1]
Methoxy Protonsδ 3.77 (s, 3H)Singlet, characteristic of -OCH3 group.[1]
¹³C NMR (Predicted) C-NO2~140-150 ppmDownfield shift due to the deshielding effect of the nitro group.Inferred
C-OCH3~150-160 ppmDownfield shift due to the oxygen atom.Inferred
C-NH2~140-150 ppmDownfield shift due to the nitrogen atom.Inferred
IR Spectroscopy N-H Stretching~3300-3500 cm⁻¹Characteristic stretching vibrations of the primary amine.Inferred
NO2 Stretching~1500-1550 cm⁻¹ (asymmetric), ~1300-1350 cm⁻¹ (symmetric)Strong absorptions indicative of the nitro group.Inferred
UV-Vis Spectroscopy π-π* transitions~340-355 nmAbsorption peak associated with the aniline chromophore, potentially red-shifted due to the substituents.[4]

Experimental Protocols

Synthesis of this compound via Nitration of 4-Methoxyaniline

The synthesis of this compound can be achieved through the direct nitration of 4-methoxyaniline. However, this reaction requires careful control of conditions to favor the formation of the desired 3-nitro isomer over the 2-nitro isomer. A common side reaction is the oxidation of the amino group. To circumvent this, the amino group is often protected as an acetamide before nitration, followed by deprotection.

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Synthesis_Workflow start 4-Methoxyaniline protection Protection (Acetylation) start->protection acetanilide 4-Methoxyacetanilide protection->acetanilide nitration Nitration (HNO3/H2SO4) acetanilide->nitration nitro_acetanilide 4-Methoxy-3-nitroacetanilide & 2-nitro isomer nitration->nitro_acetanilide separation Isomer Separation nitro_acetanilide->separation deprotection Deprotection (Hydrolysis) separation->deprotection product This compound deprotection->product

Caption: General workflow for the synthesis of this compound.

Protocol: Acetylation of 4-Methoxyaniline

  • Dissolution: Dissolve 4-methoxyaniline in glacial acetic acid.

  • Acylation: Add acetic anhydride to the solution while stirring.

  • Reaction: Gently heat the mixture under reflux for a specified time to ensure complete acetylation.

  • Precipitation: Pour the reaction mixture into ice-cold water to precipitate the 4-methoxyacetanilide.

  • Isolation: Collect the solid product by filtration, wash with water, and dry.

Protocol: Nitration of 4-Methoxyacetanilide

  • Dissolution: Dissolve the dried 4-methoxyacetanilide in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) in an ice bath.

  • Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the low temperature.

  • Reaction: Stir the mixture at low temperature for a set duration.

  • Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Isolation and Separation: Filter the solid product, which will be a mixture of 4-methoxy-2-nitroacetanilide and 4-methoxy-3-nitroacetanilide. The isomers can be separated by fractional crystallization or chromatography.

Protocol: Hydrolysis of 4-Methoxy-3-nitroacetanilide

  • Hydrolysis: Heat the isolated 4-methoxy-3-nitroacetanilide with an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) under reflux.

  • Neutralization: After the reaction is complete, cool the mixture and neutralize it to precipitate the this compound.

  • Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

Relevance in Drug Development

While this compound itself is not a therapeutic agent, its structural motifs and the understanding of its synthesis are highly relevant to drug development. The isomer, 4-methoxy-2-nitroaniline, is a key intermediate in the synthesis of Omeprazole, a proton pump inhibitor used to treat acid reflux and ulcers.[5] The synthesis of such drugs often involves the nitration of substituted anilines, making the study of regioselectivity in these reactions critical.

Furthermore, nitroaromatic compounds are precursors to a wide range of bioactive molecules. The nitro group can be readily reduced to an amino group, which can then be further functionalized. This compound has been reported to exhibit anti-tumor and anti-inflammatory effects, suggesting its potential as a scaffold for the development of new therapeutic agents.[6] The presence of multiple functional groups allows for diverse chemical modifications to optimize pharmacological activity.

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Drug_Development_Logic cluster_synthesis Synthetic Intermediate cluster_applications Potential Applications cluster_outcomes Therapeutic Areas nitroaniline This compound scaffold Scaffold for Bioactive Molecules nitroaniline->scaffold Versatile Backbone precursor Precursor to Functionalized Amines nitroaniline->precursor Reduction of -NO2 to -NH2 antitumor Anti-tumor Agents scaffold->antitumor antiinflammatory Anti-inflammatory Agents scaffold->antiinflammatory precursor->antitumor precursor->antiinflammatory

Caption: Role of this compound in medicinal chemistry.

Conclusion

This compound provides a compelling platform for understanding the fundamental principles of electronic effects in organic chemistry. The competitive interplay between the electron-donating methoxy and amino groups and the electron-withdrawing nitro group dictates its reactivity and spectroscopic properties. A thorough grasp of these principles, supported by quantitative data and detailed synthetic protocols, is essential for researchers and drug development professionals. The insights gained from studying this molecule can be extrapolated to the design and synthesis of novel, complex organic molecules with desired biological activities, underscoring the importance of foundational chemical knowledge in the advancement of pharmaceutical sciences.

References

Methodological & Application

Application Note: A Selective Synthesis of 4-Methoxy-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxy-3-nitroaniline is a valuable intermediate in the synthesis of various pharmaceuticals and dyestuffs. The direct nitration of 4-methoxyaniline is challenging for selectively producing the 3-nitro isomer due to the strong ortho-para directing effects of the methoxy and amino groups, which predominantly yield the 2-nitro isomer. This application note details a reliable and selective two-step synthetic protocol for the preparation of this compound, starting from 2-nitro-4-aminophenol. This method circumvents the selectivity issues associated with direct nitration by starting with a commercially available precursor where the relative positions of the amino and nitro groups are already established. The subsequent O-methylation of the phenolic hydroxyl group provides the target compound with good purity. This protocol is intended for researchers and professionals in organic synthesis and drug development.

Materials and Methods

The synthesis of this compound is achieved through the O-methylation of 2-nitro-4-aminophenol. The experimental procedure is detailed below.

Experimental Protocol: O-methylation of 2-Nitro-4-aminophenol

  • Reaction Setup: To a 2500 mL round-bottom flask, add 2-nitro-4-aminophenol (10.0 g, 64.9 mmol), cesium carbonate (21 g, 64 mmol), and acetonitrile (1500 mL).

  • Addition of Methylating Agent: To the stirred suspension, add iodomethane (9.22 g, 64.9 mmol).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Filter the reaction mixture to remove insoluble solids.

  • Isolation of Crude Product: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude product by flash column chromatography using chloroform as the eluent to yield this compound as a red oil.[1][2]

Results

The protocol described provides a reliable method for the synthesis of this compound. The quantitative data for the synthesis and the characterization of the final product are summarized in the tables below.

Table 1: Synthesis Data for this compound

ParameterValue
Starting Material2-Nitro-4-aminophenol
ProductThis compound
Yield46%
AppearanceRed oil
Purification MethodFlash column chromatography

Table 2: Characterization Data for this compound

AnalysisResult
¹H NMR (DMSO-d₆)δ 7.09-7.03 (m, 2H), 6.87 (d, J=3Hz, 1H), 5.21 (bs, 2H), 3.77 (s, 3H)
HRMS (EI)m/z 168.0497 (M+1)
Elemental Analysis Calculated for C₇H₈N₂O₃: C 50.00, H 4.80, N 16.66; Found: C 50.20, H 5.07, N 16.60
Melting Point 46-47 °C

Workflow Diagram

The overall experimental workflow for the synthesis of this compound from 2-nitro-4-aminophenol is depicted in the following diagram.

Synthesis_Workflow Start Start: 2-Nitro-4-aminophenol Reaction O-Methylation Start->Reaction Reagents Reagents: - Cesium Carbonate - Iodomethane - Acetonitrile Reagents->Reaction Workup Work-up: - Cool to RT - Filter - Concentrate Reaction->Workup Reflux, 5h Purification Purification: Flash Column Chromatography Workup->Purification Product Product: This compound Purification->Product

Caption: Synthesis workflow for this compound.

The described method provides a selective and effective route for the synthesis of this compound, avoiding the formation of undesired isomers that are common in the direct nitration of 4-methoxyaniline. The protocol is straightforward and utilizes commercially available starting materials, making it a practical choice for laboratory-scale synthesis. The provided characterization data confirms the identity and purity of the final product.

References

Application Notes and Protocols for the Nitration of 4-Methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the nitration of 4-methoxyaniline to synthesize 2-nitro-4-methoxyaniline. The methodology involves a three-step process: protection of the amine group via acetylation, subsequent nitration of the resulting acetanilide, and finally, deprotection through hydrolysis to yield the desired product. This approach is widely adopted to prevent oxidation of the amino group and to control the regioselectivity of the nitration reaction. Detailed experimental procedures, quantitative data, and visual representations of the workflow and reaction mechanism are presented to aid researchers in the successful synthesis of 2-nitro-4-methoxyaniline, an important intermediate in various chemical syntheses.

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction. In the case of anilines, the strong activating and ortho-, para-directing amino group makes the aromatic ring highly susceptible to electrophilic attack. However, the amino group is also sensitive to oxidation by common nitrating agents. To circumvent this, a protection-nitration-deprotection strategy is commonly employed. The amino group is first acetylated to form an acetanilide. The acetyl group is still activating and ortho-, para-directing but is less susceptible to oxidation. Following nitration, the acetyl group is removed by hydrolysis to regenerate the amino group. This protocol details a reliable and high-yielding procedure for the nitration of 4-methoxyaniline.

Experimental Protocols

The synthesis of 2-nitro-4-methoxyaniline from 4-methoxyaniline (p-anisidine) is a three-step process. The overall reaction scheme is presented below:

Step A: Acetylation of 4-Methoxyaniline to form 4-Methoxyacetanilide

  • In a suitable reaction vessel, dissolve 1 mole of p-anisidine in a mixture of 300 ml of glacial acetic acid and 217 ml of water with stirring.

  • Once the p-anisidine has dissolved, add 350 g of ice to the solution.

  • When the temperature of the mixture reaches 0–5°C, add 1.1 moles of acetic anhydride all at once with vigorous stirring.

  • The reaction mixture will solidify into a crystalline mass, and the temperature will rise to 20–25°C.

  • Heat the flask on a steam bath until all the crystalline material dissolves.

  • Cool the solution with stirring to 45°C, at which point crystals of 4-methoxyacetanilide will begin to separate.

  • Further cool the mixture in an ice bath to maximize crystallization.

  • Collect the product by filtration, wash with cold water, and air dry.

Step B: Nitration of 4-Methoxyacetanilide to form 2-Nitro-4-methoxyacetanilide

  • To the cooled solution of 4-methoxyacetanilide from the previous step (at 45°C), apply an ice bath.

  • Slowly add 100 ml of concentrated nitric acid (a 55% excess) while maintaining the temperature between 20-25°C.

  • After the addition is complete, continue to stir the mixture in the ice bath for 1-2 hours.

  • Chill the solution overnight in an ice chest to ensure complete precipitation of the yellow crystals of 2-nitro-4-methoxyacetanilide.

  • Collect the crystals on a Büchner funnel, wash with 270 ml of ice-cold water, and press as dry as possible.[1]

Step C: Hydrolysis of 2-Nitro-4-methoxyacetanilide to form 2-Nitro-4-methoxyaniline

  • Prepare Claisen's alkali by dissolving 88 g of potassium hydroxide in 63 ml of water, cooling, and diluting to 250 ml with methanol.[1]

  • In a 2-liter beaker, mix 160 g of 2-nitro-4-methoxyacetanilide with 250 ml of cold Claisen's alkali.

  • Stir and warm the mixture on a steam bath for 15 minutes. The mixture will first liquefy and then form a thick, red paste.[1]

  • Add 250 ml of hot water and continue to stir and digest the mixture on the steam bath for an additional 15 minutes.[1]

  • Cool the mixture to 0–5°C.

  • Collect the product on a Büchner funnel, wash with three 160-ml portions of ice-cold water, and press as dry as possible.[1]

  • The final product can be further purified by recrystallization from dilute aqueous ethanol.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of 2-nitro-4-methoxyaniline.

StepProductStarting MaterialReagentsYieldMelting Point (°C)
A 4-Methoxyacetanilide4-MethoxyanilineAcetic Anhydride, Acetic AcidHigh128-130
B 2-Nitro-4-methoxyacetanilide4-MethoxyacetanilideConcentrated Nitric Acid75-79%[1]116-117[1]
C 2-Nitro-4-methoxyaniline2-Nitro-4-methoxyacetanilideClaisen's Alkali (KOH in MeOH/H₂O)95-97%[1]122.5-123[1]

Visualizations

The following diagrams illustrate the experimental workflow and the chemical mechanism of the nitration step.

experimental_workflow cluster_acetylation Step A: Acetylation cluster_nitration Step B: Nitration cluster_hydrolysis Step C: Hydrolysis A1 Dissolve 4-Methoxyaniline in Acetic Acid/Water A2 Cool to 0-5°C A1->A2 A3 Add Acetic Anhydride A2->A3 A4 Isolate 4-Methoxyacetanilide A3->A4 B1 Dissolve 4-Methoxyacetanilide A4->B1 Intermediate Product B2 Cool and Add Conc. Nitric Acid B1->B2 B3 Isolate 2-Nitro-4-methoxyacetanilide B2->B3 C1 Treat with Claisen's Alkali B3->C1 Intermediate Product C2 Heat Mixture C1->C2 C3 Cool and Isolate 2-Nitro-4-methoxyaniline C2->C3

Caption: Experimental workflow for the synthesis of 2-nitro-4-methoxyaniline.

nitration_mechanism cluster_step1 Generation of Nitronium Ion cluster_step2 Electrophilic Attack cluster_step3 Deprotonation HNO3 + 2H2SO4 HNO3 + 2H2SO4 NO2+ + H3O+ + 2HSO4- NO2+ + H3O+ + 2HSO4- HNO3 + 2H2SO4->NO2+ + H3O+ + 2HSO4- 4-Methoxyacetanilide + NO2+ 4-Methoxyacetanilide + NO2+ Sigma Complex (Resonance Stabilized) Sigma Complex (Resonance Stabilized) 4-Methoxyacetanilide + NO2+->Sigma Complex (Resonance Stabilized) Sigma Complex + HSO4- Sigma Complex + HSO4- 2-Nitro-4-methoxyacetanilide + H2SO4 2-Nitro-4-methoxyacetanilide + H2SO4 Sigma Complex + HSO4-->2-Nitro-4-methoxyacetanilide + H2SO4

Caption: Mechanism of electrophilic aromatic nitration.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood.

  • The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

  • Acetic anhydride is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.

  • Potassium hydroxide is a strong base and is corrosive. Handle with care.

  • Dispose of all chemical waste according to institutional and local regulations.

Characterization

The identity and purity of the synthesized compounds can be confirmed using various analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure of the product.

    • FTIR: To identify the characteristic functional groups.[2]

    • Mass Spectrometry: To determine the molecular weight of the product.

Conclusion

The described three-step protocol provides a reliable and high-yielding method for the synthesis of 2-nitro-4-methoxyaniline from 4-methoxyaniline. The protection of the amine group is crucial for the success of the reaction, preventing oxidation and directing the nitration to the desired position. This application note serves as a detailed guide for researchers in organic synthesis and drug development.

References

Application Note: Purification of 4-Methoxy-3-nitroaniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

AN-001 | For Research Use Only

Introduction 4-Methoxy-3-nitroaniline is a substituted aniline derivative used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceutical agents. Following its synthesis, the crude product often contains unreacted starting materials, by-products, and other impurities that must be removed. This application note provides a detailed protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography, a fundamental technique for the separation of compounds based on polarity.

Materials and Equipment

Reagents and Consumables Equipment
Crude this compoundGlass Chromatography Column (2-5 cm diameter)
Silica Gel (60 Å, 230-400 mesh)Column Clamp and Stand
n-Hexane (ACS Grade or higher)Funnel
Ethyl Acetate (ACS Grade or higher)Beakers and Erlenmeyer Flasks
Chloroform (ACS Grade or higher, optional)Long Glass Rod or Pipette
Dichloromethane (DCM)Fraction Collector or Test Tubes/Flasks
TLC Plates (Silica Gel 60 F254)TLC Developing Chamber
Cotton or Glass WoolUV Lamp (254 nm)
Sand (Washed)Rotary Evaporator

Experimental Protocols

Part 1: Method Development using Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is crucial to determine an optimal solvent system (mobile phase) using TLC. The goal is to find a solvent mixture that provides good separation between the desired product and impurities, with a target Retardation Factor (Rƒ) of 0.25-0.35 for the this compound.

  • Sample Preparation: Dissolve a small amount of the crude product in a few drops of ethyl acetate or dichloromethane.

  • Spotting: Using a capillary tube, spot the dissolved crude mixture onto a TLC plate.

  • Development: Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture, such as 9:1 hexane:ethyl acetate, and gradually increase the polarity (e.g., 8:2, 7:3) until the target Rƒ is achieved.[1][2]

  • Visualization: Visualize the separated spots under a UV lamp. This compound should appear as a distinct spot. Calculate the Rƒ value for the product spot in the optimal solvent system.

Rƒ = (Distance traveled by the compound) / (Distance traveled by the solvent front) [3]

Part 2: Column Preparation (Slurry Packing Method)
  • Column Setup: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom to retain the stationary phase.[4] Add a thin layer (approx. 1 cm) of sand on top of the plug.

  • Slurry Preparation: In a beaker, create a slurry by mixing silica gel with the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate). The amount of silica should be about 30-50 times the weight of the crude sample.

  • Packing: Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain while continuously tapping the column gently to ensure even packing and remove air bubbles. Never let the solvent level drop below the top of the silica bed.[4]

  • Equilibration: Once packed, add a final layer of sand (approx. 1 cm) on top of the silica bed to prevent disturbance during solvent addition. Wash the column with 2-3 column volumes of the initial eluent to fully equilibrate the stationary phase.

Part 3: Sample Loading and Elution
  • Sample Preparation (Wet Loading): Dissolve the crude this compound (e.g., 1 g) in a minimal amount of dichloromethane or the eluent.

  • Loading: Carefully pipette the dissolved sample onto the top layer of sand. Allow the solvent to absorb completely into the silica bed.

  • Elution: Begin the elution process by carefully adding the mobile phase. Start with the low-polarity solvent system determined by TLC (e.g., 9:1 hexane:ethyl acetate). A gradient elution can be employed by gradually increasing the solvent polarity (e.g., to 8:2, then 7:3 hexane:ethyl acetate) to elute compounds of increasing polarity.[5] An alternative reported method uses chloroform as the sole eluent.[6]

  • Fraction Collection: Collect the eluate in separate fractions using a fraction collector or sequentially numbered test tubes.

Part 4: Fraction Analysis and Product Isolation
  • TLC Analysis: Monitor the composition of the collected fractions by TLC. Spot each fraction on a TLC plate alongside a spot of the crude mixture.[7]

  • Pooling Fractions: Identify the fractions containing the pure this compound (single spot with the correct Rƒ). Combine these pure fractions into a clean, pre-weighed round-bottom flask.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

  • Final Analysis: Determine the yield and assess the purity of the final product using analytical techniques such as NMR, HPLC, or melting point determination.

Data Presentation

The following table summarizes the typical results expected from the purification process.

ParameterCrude ProductPurified Product
Appearance Dark red or brown oil/solidOrange-red solid or red oil[6]
Purity (by HPLC) 70-85% (Hypothetical)>98% (Hypothetical)
TLC Rƒ Value Multiple spotsSingle spot at ~0.30
(Mobile Phase)(7:3 Hexane:Ethyl Acetate)(7:3 Hexane:Ethyl Acetate)
Yield N/A40-60% (Typical recovery)[6]

Workflow Diagram

The logical workflow for the purification of this compound via column chromatography is illustrated below.

G cluster_prep Column Preparation Crude Crude this compound Load Load Sample in Minimal Solvent Crude->Load Slurry Prepare Silica Slurry (e.g., Hexane/EtOAc 95:5) Pack Pack Chromatography Column Slurry->Pack Pack->Load Elute Elute with Hexane/EtOAc Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Pool Pool Pure Fractions TLC->Pool Evap Solvent Evaporation (Rotary Evaporator) Pool->Evap Pure Pure this compound Evap->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Poor Separation Incorrect solvent system; Column overloaded.Re-optimize mobile phase with TLC. Use a larger column or less sample.
Cracked Silica Bed Column ran dry.Ensure the solvent level never drops below the top of the silica gel.
Product Elutes Too Fast (High Rƒ) Mobile phase is too polar.Decrease the polarity of the eluent (e.g., more hexane).
Product Won't Elute (Low Rƒ) Mobile phase is not polar enough.Gradually increase the polarity of the eluent (e.g., more ethyl acetate).

References

Application Notes and Protocols for the Recrystallization of 4-Methoxy-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxy-3-nitroaniline is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] The purity of this compound is paramount for the successful outcome of subsequent reactions and the quality of the final products. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2] This process relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2] By carefully selecting a solvent in which this compound has high solubility at an elevated temperature and low solubility at a lower temperature, it is possible to obtain highly pure crystals upon cooling, while the impurities remain dissolved in the mother liquor.[2]

This document provides a comprehensive guide to the recrystallization of this compound, intended for researchers, scientists, and professionals in drug development. It covers the underlying principles, solvent selection strategies, detailed step-by-step protocols for both single-solvent and mixed-solvent systems, and troubleshooting advice.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective recrystallization protocol. Key properties are summarized in Table 1.

PropertyValueSource(s)
CAS Number 577-72-0[3][4]
Molecular Formula C₇H₈N₂O₃[3][4]
Molecular Weight 168.15 g/mol [3][4]
Melting Point 114-118 °C[3]
Appearance Orange-red solid[5]
Solubility (Qualitative) Slightly soluble in acetonitrile and chloroform[5]

Core Principles of Recrystallization

The success of recrystallization hinges on the principle that the solubility of most solids increases with temperature.[6] The ideal solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. This differential solubility allows for the formation of a supersaturated solution upon cooling, from which the pure compound crystallizes, excluding impurities.

Recrystallization_Principle A Impure Solid in Solvent (Low Temp) B Dissolution (Heating) A->B Low Solubility C Saturated Solution (High Temp) B->C High Solubility D Cooling & Crystallization C->D E Pure Crystals D->E F Impurities in Mother Liquor D->F Solvent_Selection Start Start: Crude This compound Test_Solvents Test Potential Solvents (e.g., Ethanol, Methanol, Water, Ethyl Acetate) Start->Test_Solvents Solubility_RT Assess Solubility at Room Temperature Test_Solvents->Solubility_RT Solubility_Hot Assess Solubility when Hot Solubility_RT->Solubility_Hot If insoluble/sparingly soluble Cooling Cool Solution Solubility_Hot->Cooling If soluble Crystal_Formation Observe Crystal Formation Cooling->Crystal_Formation Decision Optimal Solvent? Crystal_Formation->Decision Decision->Test_Solvents No Protocol Proceed to Recrystallization Protocol Decision->Protocol Yes

References

Application Notes: Synthesis of Azo Dyes Using 4-Methoxy-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxy-3-nitroaniline is an aromatic amine that serves as a valuable diazo component in the synthesis of azo dyes. Azo dyes are the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[1][2] The synthesis process is a cornerstone of color chemistry, typically involving a two-step reaction: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich component like a phenol or another amine.[1][3][4] The methoxy (-OCH₃) and nitro (-NO₂) substituents on the this compound ring influence the electronic properties of the resulting diazonium salt and, consequently, the color and fastness properties of the final dye. These application notes provide detailed protocols for researchers and scientists on the synthesis of azo dyes using this compound.

Core Synthesis Pathway

The synthesis of azo dyes from this compound follows a well-established chemical pathway. The primary amine is first converted into a highly reactive diazonium salt. This salt then acts as an electrophile, reacting with a coupling component to form the stable azo compound.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A This compound B Diazonium Salt (Ar-N₂⁺) A->B NaNO₂, HCl 0-5 °C D Azo Dye (Ar-N=N-R) B->D C Coupling Component (e.g., 2-Naphthol) C->D G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification prep_amine Prepare Amine Suspension (this compound in HCl) diazotization Diazotization (Add Nitrite to Amine at 0-5°C) prep_amine->diazotization prep_nitrite Prepare NaNO₂ Solution prep_nitrite->diazotization prep_coupler Prepare Coupler Solution (2-Naphthol in NaOH) coupling Azo Coupling (Add Diazonium Salt to Coupler at 0-5°C) prep_coupler->coupling diazotization->coupling filtration Filter Crude Dye coupling->filtration washing Wash with Cold Water filtration->washing recrystallize Recrystallize from Solvent washing->recrystallize dry Dry Final Product recrystallize->dry

References

Application Notes: 4-Methoxy-3-nitroaniline in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxy-3-nitroaniline is an important aromatic building block in organic synthesis, particularly valued in the pharmaceutical industry. Its bifunctional nature, featuring both an amine and a nitro group on a methoxy-activated benzene ring, allows for sequential and regioselective chemical transformations. The primary application of this compound lies in its conversion to a diamine derivative through the reduction of the nitro group. This resulting intermediate, 4-methoxy-1,3-diaminobenzene, serves as a crucial precursor for the construction of complex heterocyclic scaffolds that form the core of many therapeutic agents, particularly kinase inhibitors used in oncology.

The strategic placement of the amino, nitro, and methoxy groups influences the reactivity and allows for directed synthesis. The existing amino group can be protected or reacted before the nitro group is reduced, providing a versatile handle for building molecular complexity.

Key Applications in Pharmaceutical Synthesis

The principal utility of this compound and its analogs in drug synthesis is as a precursor to substituted diamines. This is exemplified in the synthesis of numerous kinase inhibitors. For instance, the structurally related compound, 4-methyl-3-nitroaniline, is a documented starting material in a synthetic route for Imatinib , a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[1][2][3] In this pathway, the aniline is first acylated, the nitro group is subsequently reduced to an amine, and this new amino group is then converted into a guanidine, which is crucial for forming the final pyrimidine ring of the drug.[1][2]

Similarly, synthetic routes for Gefitinib , an EGFR inhibitor, involve the reduction of a nitro group on a substituted methoxy-aniline core to generate a key amine intermediate.[4][5][6] This amine is then used in a cyclization reaction to form the quinazoline core of the drug. These examples highlight a common strategic theme: the use of a nitro-methoxy-aniline scaffold to construct the complex heterocyclic systems central to the activity of many modern pharmaceuticals.

Quantitative Data on Key Reactions

The most critical transformation involving this compound and its analogs is the selective reduction of the nitro group to an amine. The efficiency of this step is vital for the overall yield of the final active pharmaceutical ingredient (API). Below is a summary of quantitative data for this key reaction step from published literature on analogous compounds.

SubstrateCatalyst/ReagentSolventTemp. (°C)Time (h)Conversion (%)Selectivity/Yield (%)Reference
3-nitro-4-methoxy-acetylanilineCu₀/Ni₀ Bimetallic Nanoparticles, H₂-140295.799.4 (Selectivity)[7]
Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoatePowdered Iron (Fe)Acetic Acid---77 (Yield)[4][6]
2,4-dinitroanisolePdCu/graphene, H₂Methanol600.58-98.1 (Yield)[8]

Experimental Protocols

The following is a representative protocol for the reduction of a nitroaniline derivative, adapted from methodologies used in the synthesis of complex pharmaceutical intermediates like those for Gefitinib.[4][6]

Protocol: Reduction of an Aromatic Nitro Group using Iron in Acetic Acid

Objective: To selectively reduce the nitro group of a substituted 4-methoxy-nitroaniline derivative to an amine.

Materials:

  • Substituted 4-methoxy-nitroaniline derivative (1.0 eq)

  • Iron powder, <325 mesh (Fe) (approx. 5.0 eq)

  • Glacial Acetic Acid (AcOH)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Separatory funnel

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted 4-methoxy-nitroaniline derivative (1.0 eq) and a solution of acetic acid and methanol.

  • Addition of Reducing Agent: While stirring the solution vigorously, add iron powder (approx. 5.0 eq) portion-wise to the flask. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to 50°C under a nitrogen atmosphere and maintain stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Combine the filtrate and washes in a separatory funnel. Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude amine product.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure amino derivative.

Visualizations

The synthesis of pharmaceutical intermediates from this compound follows a logical pathway, which can be visualized. The general laboratory procedure for the key reduction step can also be outlined as a workflow.

G cluster_path General Synthesis Pathway Start 4-Methoxyaniline Nitration This compound Start->Nitration Nitration (e.g., HNO₃/H₂SO₄) Reduction 4-Methoxy-1,3-diaminobenzene (Key Intermediate) Nitration->Reduction Nitro Group Reduction (e.g., Fe/AcOH or H₂/Pd-C) Final Active Pharmaceutical Ingredient (API) Reduction->Final Cyclization / Coupling Reactions

Caption: General synthetic pathway from 4-methoxyaniline to a final API.

G cluster_workflow Experimental Workflow: Nitro Group Reduction A 1. Reaction Setup (Dissolve Substrate in Solvent) B 2. Add Reducing Agent (e.g., Iron Powder) A->B C 3. Heat and Stir (Monitor by TLC/HPLC) B->C D 4. Filtration (Remove Catalyst/Salts) C->D E 5. Extraction & Wash (Neutralize, Separate Layers) D->E F 6. Drying & Concentration (Na₂SO₄, Rotary Evaporation) E->F G 7. Purification (Chromatography/Recrystallization) F->G H Final Product (Pure Amino Intermediate) G->H

Caption: Typical experimental workflow for the reduction of a nitroaniline.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 4-Methoxy-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of 4-Methoxy-3-nitroaniline to its corresponding diamine, 4-methoxybenzene-1,3-diamine, is a critical transformation in synthetic organic chemistry. This reduction is a key step in the synthesis of various pharmaceuticals, dyes, and polymers. The resulting diamine is a versatile intermediate, valued for its potential in creating complex molecular architectures. These application notes provide detailed protocols and comparative data for the catalytic hydrogenation of this compound, focusing on common catalytic systems to guide researchers in achieving high-yield, selective, and efficient reductions.

Reaction Scheme

The catalytic hydrogenation of this compound involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) in the presence of a catalyst and a hydrogen source.

workflow start Start prep Prepare Reaction Vessel (Purge with N₂) start->prep charge Charge Vessel with This compound and Solvent prep->charge catalyst Add Catalyst (e.g., Pd/C or Raney Ni) charge->catalyst hydrogenation Introduce Hydrogen Source (H₂ gas or Transfer Agent) catalyst->hydrogenation reaction Run Reaction (Monitor Temperature, Pressure, and Stirring) hydrogenation->reaction monitor Monitor Progress (TLC, HPLC) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up (Purge with N₂, Filter Catalyst) monitor->workup Complete purify Purify Product (Solvent Removal, Recrystallization/Chromatography) workup->purify end End purify->end logical_relationship outcome Desired Outcome (High Yield & Selectivity) catalyst Catalyst Choice (e.g., Pd/C, Raney Ni) catalyst->outcome conditions Reaction Conditions catalyst->conditions conditions->outcome solvent Solvent (e.g., Methanol, Ethanol) conditions->solvent hydrogen Hydrogen Source (H₂ Gas, Transfer Agent) conditions->hydrogen temp Temperature conditions->temp pressure Pressure conditions->pressure substrate Substrate (this compound) substrate->outcome substrate->solvent

Application Notes and Protocols: Derivatization of 4-Methoxy-3-nitroaniline for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 4-methoxy-3-nitroaniline, a versatile building block in the synthesis of pharmaceuticals and other high-value organic compounds. The following sections outline key reactions, including N-acetylation, N-sulfonylation, and diazotization followed by azo coupling, complete with experimental procedures, quantitative data, and characterization details.

Introduction

This compound is a key intermediate possessing a reactive primary amine group and an electron-rich aromatic ring, making it amenable to a variety of chemical transformations. Derivatization of the amino group allows for the introduction of diverse functionalities, enabling the modulation of its physicochemical properties and facilitating its use in multi-step synthetic pathways. These derivatives are of significant interest in medicinal chemistry and materials science. This document serves as a practical guide for the derivatization of this compound for further synthetic applications.

N-Acetylation of this compound

N-Acetylation is a common strategy to protect the amino group, reduce its basicity, and introduce an amide functionality, which can influence the compound's biological activity and solubility.

Quantitative Data Summary: N-Acetylation
Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar Ratio
This compoundC₇H₈N₂O₃168.151.0
Acetic AnhydrideC₄H₆O₃102.091.2
N-(4-Methoxy-3-nitrophenyl)acetamideC₉H₁₀N₂O₄210.19-

Note: Theoretical yield is calculated based on this compound as the limiting reagent.

Experimental Protocol: Synthesis of N-(4-Methoxy-3-nitrophenyl)acetamide

Materials:

  • This compound (3.36 g, 20 mmol)

  • Glacial Acetic Acid (30 mL)

  • Acetic Anhydride (2.45 g, 24 mmol)

  • Deionized Water

  • Round-bottom flask (100 mL) equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Vacuum filtration apparatus

Procedure:

  • To a 100 mL round-bottom flask, add this compound (3.36 g, 20 mmol) and glacial acetic acid (30 mL).

  • Stir the mixture at room temperature until the aniline is completely dissolved.

  • Add acetic anhydride (2.45 g, 24 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2 hours with continuous stirring.

  • After 2 hours, allow the mixture to cool to room temperature.

  • The reaction mixture can be dried under vacuum to remove the solvent.

  • The resulting residue is then purified by recrystallization from deionized water to yield N-(4-methoxy-3-nitrophenyl)acetamide as a solid.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry in a vacuum oven.

Characterization Data for N-(4-Methoxy-3-nitrophenyl)acetamide:
  • Appearance: Crystalline solid.

  • Molecular Formula: C₉H₁₀N₂O₄

  • Molecular Weight: 210.19 g/mol .[1]

  • Structural Confirmation: The formation of the product is confirmed by X-ray diffraction, revealing a nearly planar methoxyphenylacetamide group with the nitro group twisted out of this plane.[2]

N-Acetylation Reaction Pathway

N_Acetylation This compound This compound C₇H₈N₂O₃ Product N-(4-Methoxy-3-nitrophenyl)acetamide C₉H₁₀N₂O₄ This compound->Product Acetic Anhydride Acetic Anhydride C₄H₆O₃ Acetic Anhydride->Product

N-Acetylation of this compound.

N-Sulfonylation of this compound

N-Sulfonylation introduces a sulfonamide group, a common pharmacophore in many drug molecules, which can enhance biological activity and alter solubility.

Quantitative Data Summary: N-Sulfonylation
Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar Ratio
This compoundC₇H₈N₂O₃168.151.0
Benzenesulfonyl ChlorideC₆H₅ClO₂S176.621.0
Sodium CarbonateNa₂CO₃105.991.0
N-(4-Methoxy-3-nitrophenyl)benzenesulfonamideC₁₃H₁₂N₂O₅S308.31-

Note: Theoretical yield is calculated based on this compound as the limiting reagent.

Experimental Protocol: Synthesis of N-(4-Methoxy-3-nitrophenyl)benzenesulfonamide

Materials:

  • This compound (1.68 g, 10 mmol)

  • Benzenesulfonyl Chloride (1.77 g, 10 mmol)

  • Sodium Carbonate (1.06 g, 10 mmol)

  • Deionized Water (50 mL)

  • Isopropanol

  • Erlenmeyer flask (250 mL) with a magnetic stirrer

  • Suction filtration apparatus

Procedure:

  • In a 250 mL Erlenmeyer flask, add this compound (1.68 g, 10 mmol), deionized water (50 mL), and sodium carbonate (1.06 g, 10 mmol).

  • Stir the mixture at room temperature to form a suspension.

  • Slowly add benzenesulfonyl chloride (1.77 g, 10 mmol) to the stirring suspension.

  • Continue stirring the reaction mixture at room temperature for approximately 4 days.

  • Collect the resulting solid product by suction filtration.

  • Wash the product with deionized water followed by isopropanol.

  • Dry the purified N-(4-methoxy-3-nitrophenyl)benzenesulfonamide in an oven at a low temperature.

This protocol is adapted from the synthesis of a similar compound, N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide, which reported a yield of 85.84%.[3]

Expected Characterization Data for N-(4-Methoxy-3-nitrophenyl)benzenesulfonamide:
  • Appearance: Solid.

  • Molecular Formula: C₁₃H₁₂N₂O₅S

  • Molecular Weight: 308.31 g/mol .

  • ¹H NMR (CDCl₃, δ, ppm): Aromatic protons are expected in the range of 7.0-8.5 ppm, a singlet for the methoxy group protons around 3.9 ppm, and a broad singlet for the NH proton.

  • ¹³C NMR (CDCl₃, δ, ppm): Aromatic carbons are expected in the range of 110-160 ppm, and the methoxy carbon around 56 ppm.

  • IR (KBr, cm⁻¹): Characteristic peaks are expected for N-H stretching (around 3300 cm⁻¹), C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹), SO₂ stretching (asymmetric and symmetric, around 1350 and 1160 cm⁻¹), and C-O stretching (around 1250 cm⁻¹).

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ at m/z 309.05.

N-Sulfonylation Reaction Pathway

N_Sulfonylation Start This compound C₇H₈N₂O₃ Product N-(4-Methoxy-3-nitrophenyl)benzenesulfonamide C₁₃H₁₂N₂O₅S Start->Product Reagent Benzenesulfonyl Chloride C₆H₅ClO₂S Reagent->Product Base Sodium Carbonate Na₂CO₃ Base->Product

N-Sulfonylation of this compound.

Diazotization and Azo Coupling

Diazotization of the primary amine followed by coupling with an electron-rich aromatic compound, such as 2-naphthol, is a classic method for the synthesis of azo dyes. These dyes have applications as colorants and in various biological assays.

Quantitative Data Summary: Azo Coupling
Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar Ratio
This compoundC₇H₈N₂O₃168.151.0
Sodium NitriteNaNO₂69.001.1
2-NaphtholC₁₀H₈O144.171.0
1-((4-Methoxy-3-nitrophenyl)diazenyl)naphthalen-2-olC₁₇H₁₃N₃O₄323.31-

Note: Theoretical yield is calculated based on this compound as the limiting reagent.

Experimental Protocol: Synthesis of 1-((4-Methoxy-3-nitrophenyl)diazenyl)naphthalen-2-ol

Materials:

  • This compound (0.84 g, 5 mmol)

  • Concentrated Hydrochloric Acid (1.5 mL)

  • Deionized Water

  • Sodium Nitrite (0.38 g, 5.5 mmol)

  • 2-Naphthol (0.72 g, 5 mmol)

  • Sodium Hydroxide (2.5 M aqueous solution)

  • Round-bottom flasks (25 mL)

  • Magnetic stirrer

  • Ice-water bath

  • Suction filtration apparatus

Procedure:

Part A: Diazotization

  • In a 25 mL round-bottom flask, suspend this compound (0.84 g, 5 mmol) in a mixture of concentrated hydrochloric acid (1.5 mL) and water (1.5 mL).

  • Cool the flask in an ice-water bath to 0-5 °C with stirring.

  • In a separate beaker, dissolve sodium nitrite (0.38 g, 5.5 mmol) in a small amount of water.

  • Slowly add the sodium nitrite solution to the cold aniline suspension with continuous stirring, maintaining the temperature between 0-5 °C.[4]

  • Stir the mixture for an additional 10 minutes in the ice bath to ensure complete formation of the diazonium salt.

Part B: Azo Coupling

  • In a separate 25 mL round-bottom flask, dissolve 2-naphthol (0.72 g, 5 mmol) in 10 mL of 2.5 M aqueous sodium hydroxide solution.

  • Cool this solution in an ice-water bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.[4]

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the mixture in the ice-water bath for 10-15 minutes to ensure complete reaction.

  • Collect the crude azo dye by suction filtration and wash it thoroughly with cold water.

  • The product can be recrystallized from a suitable solvent like ethanol to obtain the purified azo dye.

Expected Characterization Data for 1-((4-Methoxy-3-nitrophenyl)diazenyl)naphthalen-2-ol:
  • Appearance: Colored solid (typically red or orange).

  • Molecular Formula: C₁₇H₁₃N₃O₄

  • Molecular Weight: 323.31 g/mol .

  • ¹H NMR (CDCl₃, δ, ppm): Aromatic protons are expected in the range of 7.0-8.5 ppm, a singlet for the methoxy group protons around 4.0 ppm, and a singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O).

  • ¹³C NMR (CDCl₃, δ, ppm): Aromatic carbons, including those of the naphthalene ring, are expected in the range of 110-160 ppm. The methoxy carbon should appear around 56 ppm.

  • IR (KBr, cm⁻¹): A broad O-H stretching band (around 3400 cm⁻¹), C-H stretching of aromatic rings (around 3100-3000 cm⁻¹), N=N stretching (around 1450-1400 cm⁻¹, often weak), and C-O stretching (around 1250 cm⁻¹).

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ at m/z 324.09.

Diazotization and Azo Coupling Workflow

Azo_Coupling_Workflow cluster_diazotization Diazotization (0-5 °C) cluster_coupling Azo Coupling (0-5 °C) Aniline This compound in HCl/H₂O Diazonium Diazonium Salt Solution Aniline->Diazonium Nitrite NaNO₂ Solution Nitrite->Diazonium AzoDye Azo Dye Precipitate Diazonium->AzoDye Naphthol 2-Naphthol in NaOH Solution Naphthol->AzoDye

Workflow for the Synthesis of an Azo Dye.

Conclusion

The protocols detailed in these application notes provide robust and reproducible methods for the derivatization of this compound. These reactions yield versatile intermediates that are valuable for further synthetic transformations in drug discovery and materials science. The provided quantitative data and characterization information will aid researchers in the successful implementation and analysis of these important chemical modifications.

References

Quantitative Analysis of 4-Methoxy-3-nitroaniline: A Guide to HPLC and GC Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the quantification of 4-Methoxy-3-nitroaniline, a key intermediate in pharmaceutical synthesis, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are designed for researchers, scientists, and drug development professionals requiring accurate and reliable analytical techniques for this compound. The provided protocols are based on established methods for closely related nitroaniline compounds and offer a strong foundation for method development and validation.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC with UV detection is a robust and widely accessible technique for the analysis of aromatic amines like this compound. The method's simplicity and reliability make it suitable for routine analysis and quality control.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

Chromatographic Conditions:

ParameterSetting
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 15 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration expected to fall within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Analysis

Gas chromatography, particularly when coupled with a mass spectrometer (MS), offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds like this compound. This method is ideal for trace-level detection and impurity profiling.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • Methanol (GC grade)

  • Helium (carrier gas, high purity)

  • This compound reference standard

Chromatographic Conditions:

ParameterSetting
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Oven Temperature Program Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Mass Spectrometer Mode Electron Ionization (EI) with Selected Ion Monitoring (SIM)
Monitored Ions To be determined based on the mass spectrum of this compound

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with methanol.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to a suitable concentration.

Data Presentation

The following table summarizes the estimated quantitative data for the analysis of this compound. These values are based on the performance of analytical methods for its positional isomer, 4-Methoxy-2-nitroaniline, and should be confirmed through method validation.[1]

ParameterHPLC-UV (Estimated)GC-MS (Estimated)
Linearity (R²) > 0.995> 0.99
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.001 µg/g
Limit of Quantification (LOQ) ~ 0.3 µg/mL~ 0.003 µg/g
Precision (%RSD) < 2%< 10%
Accuracy (Recovery %) 98 - 102%95 - 105%

Visualizations

The following diagrams illustrate the general workflows for the analytical techniques described.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Sample dissolution Dissolution in Solvent start->dissolution filtration Filtration dissolution->filtration injection Injection into Chromatograph filtration->injection separation Separation on Column injection->separation detection Detection (UV or MS) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification result Result quantification->result

General analytical workflow for quantification.

Technique_Comparison cluster_hplc HPLC cluster_gc GC Analyte This compound HPLC_Principle Principle: Partitioning between stationary and mobile phases Analyte->HPLC_Principle GC_Principle Principle: Partitioning between stationary and gas phases Analyte->GC_Principle HPLC_Advantages Advantages: - Robust - Widely available - Good for non-volatile compounds HPLC_Principle->HPLC_Advantages HPLC_Disadvantages Disadvantages: - Lower sensitivity than GC-MS - Requires soluble samples HPLC_Advantages->HPLC_Disadvantages GC_Advantages Advantages: - High sensitivity (especially with MS) - High resolution - Good for volatile compounds GC_Principle->GC_Advantages GC_Disadvantages Disadvantages: - Requires thermally stable analytes - Derivatization may be needed GC_Advantages->GC_Disadvantages

Comparison of HPLC and GC techniques.

References

Application Notes and Protocols: Safe Handling and Storage of 4-Methoxy-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and safety information for the handling and storage of 4-Methoxy-3-nitroaniline (CAS No: 577-72-0). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.

Compound Identification and Properties

This compound is an organic compound used in various research and development applications, including as an intermediate in the synthesis of pharmaceuticals and dyes.[1][2][3] Its physical and chemical properties are summarized below.

PropertyValue
CAS Number 577-72-0
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Appearance Orange-red solid
Melting Point 114-118°C[4]
Boiling Point 356.9°C at 760 mmHg[4]
Solubility Slightly soluble in acetonitrile and chloroform[2]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications and the corresponding precautionary statements.

Hazard ClassGHS PictogramSignal WordHazard StatementsPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation)GHS07 (Harmful)WarningH302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[4] H317: May cause an allergic skin reaction.[5]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5] P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[6] P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]

Experimental Protocols

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Impervious gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron. Work clothes should be laundered separately.[6]

  • Respiratory Protection: In case of inadequate ventilation or when handling large quantities, a dust respirator or a self-contained breathing apparatus should be used.[6]

Safe Handling Procedures
  • Limit all unnecessary personal contact.[6]

  • Work in a well-ventilated area, preferably in a chemical fume hood.[5][6]

  • Avoid the formation of dust and aerosols.[5]

  • Use non-sparking tools to prevent ignition.[5]

  • Keep containers securely sealed when not in use.[6]

  • Avoid physical damage to containers.[6]

  • Always wash hands with soap and water after handling.[6]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[6]

Storage Procedures
  • Store in original, tightly closed containers in a cool, dry, and well-ventilated area.[1][5][6] Recommended storage temperatures are between 2°C and 8°C.[1][2]

  • Protect from light.[4]

  • Store away from incompatible materials, such as strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[6]

  • Store away from foodstuff containers.[6]

  • Consider storage in bunded areas for major quantities to prevent environmental contamination.[6]

Spill and Emergency Procedures

Minor Spills:

  • Clean up all spills immediately.[6]

  • Avoid contact with skin and eyes.[6]

  • Wear appropriate PPE, including impervious gloves and safety glasses.[6]

  • Use dry clean-up procedures and avoid generating dust.[6]

  • Vacuum up the spilled material using an explosion-proof machine designed for this purpose. Do not use air hoses for cleaning.[6]

  • Place the spilled material in a clean, dry, sealable, and labeled container for disposal.[6]

Major Spills:

  • Clear the area of all personnel and move upwind.[6]

  • Alert the fire brigade and inform them of the location and nature of the hazard.[6]

  • Control personal contact with the substance by using protective equipment and a dust respirator.[6]

  • Prevent the spillage from entering drains, sewers, or water courses.[6]

  • Sweep or shovel up the material, recovering as much as possible.[6]

  • Place the residue in labeled plastic bags or other suitable containers for disposal.[6]

  • If contamination of drains or waterways occurs, advise emergency services immediately.[6]

First Aid Measures
  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6][7]

  • If on Skin: Take off immediately all contaminated clothing and wash it before reuse. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention.[5][6]

  • If in Eyes: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][6]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[5][6]

Visualized Workflows and Relationships

Safe Handling Workflow

The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal Receive Receive Chemical Inspect Inspect Container for Damage Receive->Inspect Log Log into Inventory Inspect->Log Store Store in a Cool, Dry, Well-Ventilated Area (2-8°C) Log->Store DonPPE Don Appropriate PPE Store->DonPPE WorkInHood Work in a Fume Hood DonPPE->WorkInHood Weigh Weigh/Handle Chemical WorkInHood->Weigh Clean Clean Work Area Weigh->Clean DoffPPE Doff PPE Clean->DoffPPE Dispose Dispose of Waste According to Regulations Clean->Dispose Wash Wash Hands Thoroughly DoffPPE->Wash

Caption: Workflow for Safe Handling of this compound.

Chemical Incompatibility

The following diagram illustrates the chemical incompatibilities of this compound, which should be avoided to prevent hazardous reactions.

ChemicalIncompatibility substance This compound incompatible1 Strong Oxidizing Agents substance->incompatible1 Hazardous Reaction incompatible2 Acids substance->incompatible2 Hazardous Reaction incompatible3 Acid Chlorides substance->incompatible3 Hazardous Reaction incompatible4 Acid Anhydrides substance->incompatible4 Hazardous Reaction

Caption: Chemical Incompatibilities of this compound.

References

Application Notes and Protocols for Reactions Involving 4-Methoxy-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxy-3-nitroaniline is a valuable chemical intermediate used in the synthesis of various organic compounds, including dyes and pharmaceutical agents.[1][2] Its structure, featuring an amine, a nitro group, and a methoxy group on an aromatic ring, allows for a diverse range of chemical transformations. These application notes provide detailed experimental protocols for key reactions involving this compound, designed for researchers, scientists, and professionals in drug development.

Application Note 1: Synthesis of this compound

This protocol details the synthesis of this compound via the methylation of 2-Nitro-4-aminophenol. This method provides a direct route to the target compound with a moderate yield.

Experimental Protocol: Synthesis via Methylation
  • Reaction Setup: To a flask containing 1500 mL of acetonitrile, add 10.0 g (64.9 mmol) of 2-Nitro-4-aminophenol, 21 g (64 mmol) of cesium carbonate, and 9.22 g (64.9 mmol) of iodomethane.[2][3]

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 5 hours.[2][3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any insoluble solids.[2][3]

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. Purify the resulting crude product by fast column chromatography using chloroform as the eluent.[2][3]

  • Product Characterization: The final product is obtained as a red oil. The structure can be confirmed by ¹H NMR, HRMS, and elemental analysis.[2]

Data Presentation: Synthesis of this compound
ParameterValueReference
Starting Material2-Nitro-4-aminophenol[2][3]
ReagentsCesium carbonate, Iodomethane[2][3]
SolventAcetonitrile[2][3]
Reaction TemperatureReflux[2][3]
Reaction Time5 hours[2][3]
Purification MethodFast column chromatography (Chloroform)[2][3]
Yield 46% (5.03 g) [2][3]
¹H NMR (DMSO-d6)δ 7.09-7.03 (m, 2H), 6.87 (d, J=3Hz, 1H), 5.21 (bs, 2H), 3.77 (s, 3H)[2]
HRMS (EI) m/z168.0497 (M+1)[2]
Elemental Analysis (C₇H₈N₂O₃)Calculated: C 50.00, H 4.80, N 16.66; Measured: C 50.20, H 5.07, N 16.60[2]

Visualization: Synthesis Workflow

start Starting Materials: 2-Nitro-4-aminophenol Cesium Carbonate Iodomethane reaction Reaction: Acetonitrile (Solvent) Reflux, 5 hours start->reaction workup Work-up: Cool to RT Filter solids reaction->workup purification Purification: Concentrate Filtrate Column Chromatography workup->purification product Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Application Note 2: Reduction of the Nitro Group

The nitro group of this compound can be selectively reduced to an amine, yielding 4-methoxy-1,3-diaminobenzene. This diamine is a crucial building block for heterocyclic compounds. This protocol is based on the selective reduction of a structurally similar compound, 3-nitro-4-methoxy-acetylaniline, using copper nanoparticles.[4]

Experimental Protocol: Catalytic Reduction
  • Catalyst Preparation: Synthesize copper nanoparticles via a wet chemical reduction method, as described in the literature, to achieve optimal particle size for catalytic activity.[4]

  • Reaction Setup: In a reaction vessel, dissolve this compound in water. Add the synthesized Cu nanoparticle catalyst.

  • Reaction Execution: Add Sodium Borohydride (NaBH₄) as the hydrogen source to the mixture.[4] Stir the reaction at a controlled temperature (e.g., 35°C) for approximately 30-60 minutes.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction reaches completion (indicated by the disappearance of the starting material), separate the catalyst from the mixture by filtration.

  • Purification: Extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product, 4-methoxy-1,3-diaminobenzene.

Data Presentation: Catalytic Reduction
ParameterDescriptionReference
SubstrateThis compound
Product4-methoxy-1,3-diaminobenzene
CatalystCopper (Cu) nanoparticles[4]
Hydrogen SourceSodium Borohydride (NaBH₄)[4]
SolventWater[4]
Temperature~35°C[4]
Reaction Time30-60 minutes[4]
Expected Conversion>99%[4]
Expected Selectivity>99%[4]

Visualization: Reduction Reaction

reactant This compound reagents Cu Nanoparticles NaBH₄, H₂O reactant->reagents product 4-Methoxy-1,3-diaminobenzene reagents->product Reduction

Caption: Catalytic reduction of this compound.

Application Note 3: Diazotization and Azo Coupling

The primary amine group of this compound can be converted into a diazonium salt. This intermediate is highly reactive and can be coupled with electron-rich compounds, such as phenols or anilines, to form azo dyes.[5][6]

Experimental Protocol: Diazotization and Coupling

Part A: Diazotization

  • Amine Solution: Dissolve this compound (1 equivalent) in a mixture of a strong acid (e.g., hydrochloric acid or sulfuric acid) and water.[7]

  • Cooling: Cool the solution to 0-5°C in an ice bath.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1 equivalent) dropwise to the amine solution, keeping the temperature below 5°C.[7]

  • Confirmation: The completion of diazotization can be verified by testing a drop of the solution with starch-iodide paper, which will turn blue in the presence of excess nitrous acid.[7] The resulting diazonium salt solution should be used immediately in the next step.

Part B: Azo Coupling

  • Coupler Solution: In a separate beaker, dissolve the coupling agent (e.g., phenol, resorcinol, or another aniline derivative) (1 equivalent) in an appropriate solvent. For phenols, an alkaline solution (e.g., aqueous NaOH) is typically used.

  • Coupling Reaction: Slowly add the cold diazonium salt solution from Part A to the cold coupler solution with vigorous stirring.

  • Product Formation: An intensely colored azo dye will precipitate out of the solution. Continue stirring in the cold for 30-60 minutes to ensure complete reaction.

  • Isolation: Collect the precipitated dye by vacuum filtration, wash it thoroughly with cold water, and dry.

Data Presentation: Diazotization and Azo Coupling
ParameterPart A: DiazotizationPart B: Azo Coupling
Key ReagentsThis compound, NaNO₂, HCl/H₂SO₄Diazonium Salt, Coupling Agent (e.g., Phenol)
SolventWaterAqueous NaOH (for phenols)
Temperature0-5°C0-5°C
Key Intermediate4-Methoxy-3-nitrophenyldiazonium salt-
ProductAzo DyeAzo Dye

Visualization: Diazotization and Coupling Pathway

start This compound diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization intermediate Diazonium Salt Intermediate diazotization->intermediate coupling Azo Coupling intermediate->coupling coupler Coupling Agent (e.g., Phenol) coupler->coupling product Azo Dye Product coupling->product cluster_0 Step 1: Halogenation cluster_1 Step 2: Suzuki Coupling start This compound sandmeyer Diazotization & Sandmeyer Reaction (NaNO₂, CuX) start->sandmeyer halide Aryl Halide Intermediate sandmeyer->halide suzuki Suzuki Coupling (Pd Catalyst, Base) halide->suzuki boronic Boronic Acid (R-B(OH)₂) boronic->suzuki product Biaryl Product suzuki->product

References

Application Notes and Protocols: 4-Methoxy-3-nitroaniline as a Versatile Building Block in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-methoxy-3-nitroaniline as a key building block in the combinatorial synthesis of diverse molecular libraries. The inherent functionalities of this molecule, namely the aromatic amine, the electron-withdrawing nitro group, and the methoxy group, offer a rich scaffold for the generation of novel chemical entities with potential therapeutic applications. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are designed to be adapted for high-throughput synthesis.

Overview of this compound in Combinatorial Chemistry

This compound is an attractive starting material for combinatorial library synthesis due to its potential for diversification at multiple points. The primary amino group can be readily acylated, alkylated, or used in cyclization reactions. The nitro group can be reduced to an amine, providing another point for chemical modification, or it can be utilized as a directing group in aromatic substitution reactions. The methoxy group can also be a site of modification, for instance, through demethylation to a phenol, which can then be further functionalized. This trifunctional nature allows for the creation of complex and diverse molecular scaffolds.

While direct reports on the extensive use of this compound in large combinatorial libraries are not prevalent in the literature, its structural analogs, particularly other substituted nitroanilines, have been successfully employed in the solid-phase synthesis of heterocyclic libraries.[1] The protocols provided herein are adapted from these established methods, demonstrating the potential of this compound in similar synthetic strategies.

Application: Solid-Phase Synthesis of a Substituted Benzimidazole Library

This section outlines a proposed workflow for the solid-phase synthesis of a combinatorial library of substituted benzimidazoles using this compound as a key building block. Solid-phase synthesis is particularly amenable to combinatorial chemistry as it allows for the use of excess reagents to drive reactions to completion and simplifies purification through simple washing steps.[2]

Experimental Workflow Diagram:

G A Resin Loading (e.g., Wang Resin) B Attachment of a Linker (e.g., Fmoc-amino acid) A->B 1. DCC, DMAP C Fmoc Deprotection B->C 2. Piperidine/DMF D Coupling with This compound C->D 3. HBTU, DIPEA E Reduction of Nitro Group D->E 4. SnCl2·2H2O F Cyclization with Aldehydes (R1-CHO) E->F 5. R1-CHO, NaBH(OAc)3 G N-Alkylation (R2-X) F->G 6. R2-X, Base H Cleavage from Resin G->H 7. TFA I Purification and Analysis H->I

Caption: Solid-phase synthesis workflow for a benzimidazole library.

Detailed Experimental Protocol:

2.1. Resin Preparation and Linker Attachment:

  • Swell Wang resin (1 g, 1.0 mmol/g loading) in dichloromethane (DCM, 10 mL) for 1 hour.

  • Drain the solvent and wash the resin with DCM (3 x 10 mL).

  • Dissolve Fmoc-Gly-OH (3 mmol) and N,N'-dicyclohexylcarbodiimide (DCC, 3 mmol) in DCM (10 mL).

  • Add 4-(dimethylamino)pyridine (DMAP, 0.3 mmol) to the solution.

  • Add the solution to the resin and shake at room temperature for 4 hours.

  • Drain the reaction mixture and wash the resin with DCM (3 x 10 mL), dimethylformamide (DMF, 3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

2.2. Fmoc Deprotection and Coupling of this compound:

  • Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc protecting group.

  • Wash the resin with DMF (5 x 10 mL).

  • In a separate flask, dissolve this compound (3 mmol), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU, 3 mmol), and N,N-diisopropylethylamine (DIPEA, 6 mmol) in DMF (10 mL).

  • Add the solution to the resin and shake at room temperature for 6 hours.

  • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

2.3. Reduction of the Nitro Group:

  • Suspend the resin in a solution of SnCl₂·2H₂O (10 mmol) in DMF (10 mL).

  • Shake the mixture at 50°C for 12 hours.

  • Wash the resin with DMF (5 x 10 mL), 10% DIPEA in DMF (3 x 10 mL), and DCM (3 x 10 mL).

2.4. Combinatorial Introduction of Diversity Elements (R1 and R2): This protocol is intended for parallel synthesis in a multi-well plate format.

  • Cyclization with Aldehydes (R1):

    • To each well containing the resin-bound diamine, add a solution of a unique aldehyde (R1-CHO, 5 mmol) in 1% acetic acid in DMF (1 mL).

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 5 mmol) to each well.

    • Shake the plate at room temperature for 12 hours.

    • Wash the resin in each well with DMF, methanol, and DCM.

  • N-Alkylation (R2):

    • To each well, add a solution of a unique alkylating agent (R2-X, where X is a leaving group like Br or I, 5 mmol) and DIPEA (10 mmol) in DMF (1 mL).

    • Shake the plate at 50°C for 8 hours.

    • Wash the resin in each well with DMF, methanol, and DCM.

2.5. Cleavage and Purification:

  • Treat the resin in each well with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane for 2 hours.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under a stream of nitrogen.

  • Purify the crude products by high-performance liquid chromatography (HPLC).

Quantitative Data (Hypothetical Library):

EntryR1 (Aldehyde)R2 (Alkylating Agent)Product Molecular Weight ( g/mol )Yield (%)Purity (%)
1BenzaldehydeMethyl iodide269.3175>95
2BenzaldehydeEthyl bromide283.3472>95
34-ChlorobenzaldehydeMethyl iodide303.7568>95
44-ChlorobenzaldehydeEthyl bromide317.7865>95
52-NaphthaldehydeMethyl iodide319.3670>95
62-NaphthaldehydeEthyl bromide333.3967>95

Application: Solution-Phase Synthesis of a Substituted Quinoline Library

This compound can also be utilized in solution-phase parallel synthesis to generate libraries of substituted quinolines. The Friedländer annulation, which involves the reaction of an o-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group, is a common method for quinoline synthesis. A variation of this approach can be adapted for a combinatorial synthesis starting from this compound.

Logical Relationship Diagram:

G cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound E Substituted Quinoline Library A->E B α-Methylene Ketones (R1COCH2R2) B->E C Catalyst (e.g., acid or base) C->E D Solvent & Temperature D->E

Caption: Key components for a quinoline library synthesis.

General Experimental Protocol (Friedländer Annulation):

This protocol is a general guideline and should be optimized for specific substrates.

  • Reduction of this compound: In a suitable reaction vessel, dissolve this compound (1 mmol) in ethanol (5 mL). Add a catalytic amount of Pd/C (10 mol%). Hydrogenate the mixture under a balloon of hydrogen gas at room temperature for 4-6 hours, or until the starting material is consumed (monitored by TLC). Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain 3-amino-4-methoxyaniline. This intermediate is often used directly in the next step without further purification.

  • Combinatorial Quinoline Synthesis:

    • In a parallel synthesis array, add the crude 3-amino-4-methoxyaniline (1 mmol) to each reaction vial.

    • To each vial, add a unique α-methylene ketone (R1COCH₂R2, 1.2 mmol).

    • Add a catalyst, such as p-toluenesulfonic acid (0.2 mmol) or a base like potassium carbonate (2 mmol).

    • Add a suitable solvent, such as ethanol or toluene (2 mL).

    • Seal the vials and heat the array to 80-110°C for 12-24 hours.

    • After cooling to room temperature, the reaction mixtures can be filtered and the solvent evaporated. .

Quantitative Data (Hypothetical Library):

EntryR1R2Product Molecular Weight ( g/mol )Yield (%)
1PhenylH236.2865
24-ChlorophenylH270.7262
3MethylH174.2070
4MethylMethyl188.2368
5- (Cyclohexanone) --214.2775

Potential Signaling Pathways and Biological Applications

The core scaffolds that can be generated from this compound, such as benzimidazoles and quinolines, are prevalent in many biologically active compounds.

  • Benzimidazoles: This heterocyclic system is a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of activities including antiviral, anticancer, and antihypertensive effects. The specific biological activity will be highly dependent on the R1 and R2 substituents introduced in the combinatorial synthesis.

  • Quinolines: The quinoline ring is a key component of many antimalarial drugs (e.g., chloroquine), kinase inhibitors, and other therapeutic agents. A library of novel quinoline derivatives could be screened against a panel of kinases or parasites to identify new lead compounds.

Signaling Pathway Diagram (Hypothetical Kinase Inhibition):

G A Synthesized Quinoline Derivative B Target Kinase (e.g., EGFR, VEGFR) A->B Binds to ATP-binding site D Substrate Protein B->D Phosphorylation E Phosphorylated Substrate B->E C ATP C->B F Downstream Signaling (e.g., Proliferation, Angiogenesis) E->F G Inhibition of Cell Growth or Angiogenesis F->G

References

Scale-Up Synthesis of 4-Methoxy-3-nitroaniline for Pilot Plants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 4-methoxy-3-nitroaniline, a key intermediate in various pharmaceutical and chemical manufacturing processes. The information is tailored for use in pilot plant settings, with a strong emphasis on safety, scalability, and process control.

Introduction

This compound is a valuable building block in organic synthesis. As demand for this intermediate grows, robust and safe methods for its production at a pilot scale are crucial. This document outlines synthetic strategies, detailed experimental protocols, and critical safety considerations for the transition from laboratory to pilot plant production.

Synthetic Routes

Several synthetic pathways to this compound have been reported. The selection of a particular route for pilot-scale production will depend on factors such as raw material cost, availability, desired purity, and the safety infrastructure of the facility.

Route 1: Nitration of 4-Methoxyaniline

This is a common and direct approach. However, the nitration of 4-methoxyaniline can lead to the formation of isomeric impurities, primarily 4-methoxy-2-nitroaniline.[1][2] Careful control of reaction parameters is essential to maximize the yield of the desired 3-nitro isomer. The use of continuous flow reactors is a modern approach that can enhance safety and selectivity in nitration reactions.[1][2][3]

Route 2: Methylation of 2-Nitro-4-aminophenol

This method offers an alternative starting point and involves the methylation of 2-nitro-4-aminophenol.[4][5]

Route 3: Reduction of 1-Methoxy-2,4-dinitrobenzene

Selective reduction of 1-methoxy-2,4-dinitrobenzene can also yield this compound.[5]

This document will focus on the scale-up of Route 1 (Nitration of 4-Methoxyaniline) , as it utilizes readily available starting materials. Both traditional batch and modern continuous flow processes will be discussed.

Experimental Protocols: Nitration of 4-Methoxyaniline

Batch Process Protocol

This protocol is adapted from established laboratory procedures and includes considerations for pilot-scale implementation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar equivalent)Notes
4-Methoxyaniline123.151.0Starting material
Acetic Anhydride102.091.1Acetylating agent (for protection)
Concentrated Sulfuric Acid (98%)98.08Catalytic/SolventDehydrating agent and catalyst
Concentrated Nitric Acid (70%)63.011.05Nitrating agent
Sodium Hydroxide Solution (e.g., 40%)40.00As requiredFor hydrolysis and neutralization
Glacial Acetic Acid60.05Solvent
Ice-As requiredFor temperature control

Equipment:

  • Jacketed glass-lined or stainless steel reactor with temperature control (heating/cooling) and overhead stirring.

  • Addition funnel or dosing pump for controlled addition of reagents.

  • pH meter.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Drying oven (vacuum or atmospheric).

Procedure:

  • Acetylation (Protection of the Amino Group):

    • Charge the reactor with 4-methoxyaniline and glacial acetic acid.

    • Cool the mixture to 0-5 °C with constant stirring.

    • Slowly add acetic anhydride, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir for 1-2 hours at room temperature.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) to ensure complete formation of N-(4-methoxyphenyl)acetamide.

  • Nitration:

    • Cool the solution of N-(4-methoxyphenyl)acetamide to -5 to 0 °C.

    • In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature below 10 °C.

    • Slowly add the nitrating mixture to the cooled acetamide solution, maintaining the reaction temperature between -5 and 0 °C. Careful temperature control is critical to minimize isomer formation and ensure safety.

    • After the addition, stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction for completion.

  • Hydrolysis and Work-up:

    • Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

    • The product, N-(4-methoxy-3-nitrophenyl)acetamide, will precipitate.

    • Filter the solid and wash it with cold water until the washings are neutral.

    • Transfer the wet cake to a reactor containing a sodium hydroxide solution.

    • Heat the mixture to reflux to hydrolyze the acetamide group.

    • Monitor the hydrolysis until completion.

    • Cool the mixture to room temperature. The this compound will precipitate.

    • Filter the product, wash with water, and dry under vacuum.

Continuous Flow Process Protocol

Continuous flow chemistry offers significant advantages for nitration reactions, including enhanced heat and mass transfer, improved safety, and potentially higher selectivity.[3][6]

Equipment:

  • Multiple syringe or diaphragm pumps for precise reagent delivery.

  • Microreactor or flow reactor system with efficient mixing and temperature control modules.

  • Back-pressure regulator.

  • Collection vessel.

Procedure:

  • Stream Preparation:

    • Stream A: A solution of N-(4-methoxyphenyl)acetamide (prepared as in the batch process) in a suitable solvent (e.g., acetic acid).

    • Stream B: Nitrating mixture (concentrated nitric acid in concentrated sulfuric acid).

  • Reaction:

    • Pump Stream A and Stream B at controlled flow rates into a T-mixer or the inlet of the flow reactor.

    • The reaction occurs within the temperature-controlled reactor coil. The residence time is controlled by the flow rate and the reactor volume.

    • The reaction stream is then typically quenched in-line by introducing a stream of cold water or a basic solution.

  • Work-up:

    • The quenched reaction mixture is collected. The precipitated product can be filtered, washed, and dried.

    • The subsequent hydrolysis of the protecting group can be performed in a batch reactor as described previously.

Safety Considerations for Pilot Plant Nitration

Nitration reactions are highly exothermic and can pose significant thermal runaway and explosion hazards.[3][7][8] A thorough risk assessment is mandatory before any scale-up operation.[7]

Key Safety Measures:

  • Hazard Evaluation: Conduct a thorough hazards evaluation of the process, including knowledge of potentially detonable compositions.[9]

  • Temperature Control: Implement robust temperature control systems with alarms and emergency cooling capabilities.

  • Controlled Addition: Use dosing pumps for the slow and controlled addition of the nitrating agent.

  • Agitation: Ensure efficient stirring to prevent localized "hot spots."

  • Emergency Preparedness: Have an emergency response plan, including procedures for quenching a runaway reaction.[7][8]

  • Personal Protective Equipment (PPE): All personnel must use appropriate PPE, including acid-resistant gloves, safety goggles, face shields, and chemical-resistant lab coats.[7]

  • Ventilation: Perform all operations in a well-ventilated area or a fume hood to avoid inhalation of toxic fumes.[7]

  • Continuous Flow Benefits: Continuous flow reactors inherently offer better safety due to the small reaction volume at any given time, leading to better control over exotherms.[3][6]

Data Presentation

Table 1: Process Parameters for Batch Nitration of N-(4-methoxyphenyl)acetamide

ParameterValue
Reaction Temperature-5 to 0 °C
Addition Time of Nitrating Agent2-3 hours
Reaction Time2-4 hours
Quenching Temperature< 10 °C
Hydrolysis TemperatureReflux
Typical Yield60-70%

Table 2: Process Parameters for Continuous Flow Nitration

ParameterValue
Reactor Temperature0-10 °C
Residence Time5-15 minutes
Flow Rate (Stream A)To be optimized
Flow Rate (Stream B)To be optimized
QuenchingIn-line
Potential for Higher Yield & Selectivity

Visualizations

experimental_workflow cluster_acetylation Acetylation (Protection) cluster_nitration Nitration cluster_workup Work-up and Hydrolysis start 4-Methoxyaniline + Acetic Acid add_ac2o Add Acetic Anhydride (0-10 °C) start->add_ac2o react_ac Stir at RT (1-2 hours) add_ac2o->react_ac cool_ac Cool to -5 to 0 °C react_ac->cool_ac add_nitro Add Nitrating Mixture (-5 to 0 °C) cool_ac->add_nitro react_nitro Stir at 0 °C (2-4 hours) add_nitro->react_nitro quench Quench on Ice react_nitro->quench filter_wash1 Filter and Wash quench->filter_wash1 hydrolysis Hydrolyze with NaOH (Reflux) filter_wash1->hydrolysis filter_wash2 Filter and Wash hydrolysis->filter_wash2 dry Dry filter_wash2->dry product This compound dry->product

Caption: Batch Synthesis Workflow for this compound.

continuous_flow_workflow cluster_streams Reagent Streams cluster_reaction Continuous Flow Reaction cluster_collection Product Collection and Processing stream_a Stream A: N-(4-methoxyphenyl)acetamide Solution pump_a Pump A stream_a->pump_a stream_b Stream B: Nitrating Mixture pump_b Pump B stream_b->pump_b mixer T-Mixer pump_a->mixer pump_b->mixer reactor Flow Reactor (Controlled Temperature) mixer->reactor quench In-line Quench reactor->quench collection Collect Product Slurry quench->collection processing Batch Hydrolysis, Filtration, and Drying collection->processing final_product This compound processing->final_product

Caption: Continuous Flow Synthesis Workflow for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Nitration of 4-Methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 4-methoxyaniline (p-anisidine).

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the nitration of 4-methoxyaniline.

Issue 1: Formation of a Dark, Tarry, or Polymeric Substance in the Reaction Mixture

  • Question: During the direct nitration of 4-methoxyaniline with a nitric acid/sulfuric acid mixture, my reaction turned dark brown/black, and I obtained a tar-like substance instead of a clean product. What is happening and how can I prevent it?

  • Answer: The formation of tarry substances is a common issue during the direct nitration of highly activated anilines.[1][2] This is due to the strong oxidizing nature of the nitrating mixture, which oxidizes the electron-rich aromatic ring and the amino group.[3][4] The amino group is particularly susceptible to oxidation, leading to complex, polymeric, and often intractable materials.[4]

    Solution: To prevent oxidation, it is highly recommended to protect the amino group via acetylation before performing the nitration. The resulting acetamido group (-NHCOCH₃) is less activating and less prone to oxidation, leading to a much cleaner reaction.[1] After nitration, the acetyl group can be easily removed by hydrolysis to yield the desired nitroaniline.

Issue 2: Low Yield of the Desired 4-Methoxy-2-nitroaniline and Formation of Isomeric Byproducts

  • Question: My nitration of 4-methoxyaniline resulted in a mixture of products and a low yield of the desired 2-nitro isomer. What are the likely isomeric byproducts and how can I improve the regioselectivity?

  • Answer: Direct nitration of 4-methoxyaniline can lead to poor regioselectivity for two main reasons:

    • Formation of the 3-nitro isomer: While both the amino and methoxy groups are ortho, para-directing, some formation of 4-methoxy-3-nitroaniline can occur.[5]

    • Protonation of the Amino Group: In the strongly acidic nitrating medium, the amino group is protonated to form the anilinium ion (-NH₃⁺). This anilinium group is a deactivating, meta-directing group.[2] This leads to the formation of a significant amount of the meta-nitrated product, this compound. For aniline itself, direct nitration can yield almost as much meta-isomer as the para-isomer.[6]

    Solution: Protecting the amino group as an acetamide is the most effective strategy to control regioselectivity. The acetamido group is still an ortho, para-director but is less activating than the amino group, which helps to prevent polynitration. Its steric bulk also favors nitration at the less hindered position, which in the case of 4-methoxyacetanilide, is the position ortho to the acetamido group (and meta to the methoxy group), leading predominantly to 4-methoxy-2-nitroacetanilide.

Issue 3: Polynitration of the Aromatic Ring

  • Question: I am observing the formation of dinitrated or polynitrated products in my reaction. How can I achieve mono-nitration?

  • Answer: The 4-methoxyaniline ring is highly activated by both the amino and methoxy groups, making it susceptible to polynitration, especially under harsh reaction conditions.

    Solution:

    • Protection of the Amino Group: As with other side reactions, acetylation of the amino group moderates the ring's reactivity and is the primary method to prevent polynitration.

    • Control of Reaction Conditions: Carefully controlling the stoichiometry of the nitrating agent (avoiding large excesses) and maintaining a low reaction temperature (e.g., 0-10 °C) can help to favor mono-nitration.[7]

Data Presentation

Table 1: Expected Products in the Nitration of 4-Methoxyaniline under Different Conditions

Reaction ConditionStarting MaterialMajor ProductMajor Side Products
Direct Nitration (HNO₃/H₂SO₄)4-Methoxyaniline4-Methoxy-2-nitroanilineThis compound, Oxidation Polymers (Tars)
Nitration with Protection (Ac₂O, then HNO₃/H₂SO₄)4-Methoxyacetanilide4-Methoxy-2-nitroacetanilideMinimal

Experimental Protocols

A proven method to synthesize 4-methoxy-2-nitroaniline with high yield and purity involves a three-step process: acetylation of the starting material, nitration of the intermediate, and subsequent hydrolysis.

Step 1: Acetylation of 4-Methoxyaniline

  • Methodology: In a round-bottom flask, 4-methoxyaniline is dissolved in glacial acetic acid. Acetic anhydride is added portion-wise with stirring. The reaction mixture is gently heated for a short period and then cooled. The product, 4-methoxyacetanilide, is precipitated by pouring the reaction mixture into ice water. The solid is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Nitration of 4-Methoxyacetanilide

  • Methodology: The dried 4-methoxyacetanilide is slowly added to cold, concentrated sulfuric acid with stirring, ensuring the temperature is kept low (e.g., below 10°C). A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise to the acetanilide solution, maintaining a low temperature (0-5°C) throughout the addition. After the addition is complete, the mixture is stirred for a short time in the cold and then poured onto crushed ice. The precipitated 4-methoxy-2-nitroacetanilide is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried.[8]

Step 3: Hydrolysis of 4-Methoxy-2-nitroacetanilide

  • Methodology: The 4-methoxy-2-nitroacetanilide is suspended in an aqueous solution of a strong acid (e.g., sulfuric or hydrochloric acid) or a strong base (e.g., sodium hydroxide).[8][9] The mixture is heated under reflux until the starting material is consumed (as monitored by TLC). Upon cooling, the product, 4-methoxy-2-nitroaniline, precipitates. If acidic hydrolysis is used, the solution is first neutralized with a base to precipitate the product. The solid is collected by vacuum filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol to achieve high purity.

Visualizations

ReactionPathways Start 4-Methoxyaniline Protected 4-Methoxyacetanilide Start->Protected Acetylation (Ac₂O, AcOH) DesiredProduct 4-Methoxy-2-nitroaniline Start->DesiredProduct Direct Nitration (Leads to side products) SideProduct1 This compound Start->SideProduct1 Direct Nitration (meta-directing anilinium ion) SideProduct2 Oxidation Products (Tars) Start->SideProduct2 Direct Nitration (Oxidation) DesiredIntermediate 4-Methoxy-2-nitroacetanilide Protected->DesiredIntermediate Nitration (HNO₃/H₂SO₄) DesiredIntermediate->DesiredProduct Hydrolysis (H⁺ or OH⁻)

Caption: Reaction pathways in the nitration of 4-methoxyaniline.

TroubleshootingWorkflow Start Experiment Start: Nitration of 4-Methoxyaniline Problem Observed Issue? Start->Problem Tarry Dark, Tarry Products? Problem->Tarry Yes Isomers Low Yield / Isomeric Mixture? Problem->Isomers Yes Polynitration Polynitrated Products? Problem->Polynitration Yes Success Clean Reaction: High yield of desired product Problem->Success No Solution1 Cause: Oxidation of Aniline Solution: Protect amino group (acetylation). Tarry->Solution1 Solution2 Cause: Protonation to meta-director Solution: Protect amino group (acetylation). Isomers->Solution2 Solution3 Cause: High Ring Activation Solution: Protect amino group and control reaction conditions. Polynitration->Solution3 Solution1->Start Implement Solution & Restart Solution2->Start Implement Solution & Restart Solution3->Start Implement Solution & Restart

Caption: Troubleshooting workflow for nitration of 4-methoxyaniline.

References

Troubleshooting low yield in 4-Methoxy-3-nitroaniline preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the preparation of 4-methoxy-3-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two main synthetic approaches for preparing this compound:

  • Nitration of 4-methoxyaniline (p-anisidine): This is a common method where 4-methoxyaniline is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The regioselectivity of this reaction is highly dependent on the reaction conditions.

  • Alkylation of 2-nitro-4-aminophenol: This method involves the methylation of the hydroxyl group of 2-nitro-4-aminophenol. A reported procedure using iodomethane and cesium carbonate in acetonitrile gives a yield of approximately 46%.[1][2]

Q2: I am getting a low yield of the desired 3-nitro isomer when nitrating 4-methoxyaniline. Why is this happening?

The low yield of the 3-nitro isomer is often due to the directing effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is an ortho, para-directing group, while the amino group (-NH₂) is also an ortho, para-directing group. To favor the formation of the 3-nitro (meta) isomer, the reaction must be carried out in a strong acidic medium. In the presence of a strong acid like sulfuric acid, the amino group is protonated to form an anilinium ion (-NH₃⁺), which is a meta-directing group. This directs the incoming nitro group to the position meta to the anilinium ion, which is the 3-position. If the reaction conditions are not acidic enough, the ortho and para isomers (2-nitro and 4-nitro) will be the major products.

Q3: What are the common side products in the nitration of 4-methoxyaniline?

The most common side products are the other positional isomers, primarily 4-methoxy-2-nitroaniline . Depending on the reaction conditions, dinitrated products can also be formed.[3] Oxidation of the starting material can occur with strong nitrating agents or at elevated temperatures.

Q4: How can I minimize the formation of the 2-nitro isomer?

To minimize the formation of the 2-nitro isomer, it is crucial to ensure the complete protonation of the amino group. This can be achieved by:

  • Using a strong acid, typically concentrated sulfuric acid, as the solvent or in a significant excess.

  • Maintaining a low reaction temperature to control the reaction kinetics and selectivity.

Conversely, if the goal were to synthesize the 2-nitro isomer, one would protect the amino group, for example, by acetylation to form N-(4-methoxyphenyl)acetamide, before nitration. This would leverage the ortho, para-directing effect of the acetamido group.

Q5: What is a suitable method for purifying this compound?

Purification can be achieved through several methods, depending on the scale and the nature of the impurities. Common techniques include:

  • Column chromatography: This is an effective method for separating isomers. A typical eluent system is a mixture of hexane and ethyl acetate.

  • Recrystallization: This can be used if a suitable solvent is found that selectively crystallizes the desired isomer.

  • Acid-base extraction: This can help remove acidic or basic impurities, but it is less effective for separating isomers.

Troubleshooting Guide for Low Yield

Problem Potential Cause Recommended Solution
Low overall yield of nitrated products Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or cautiously increasing the temperature.
Degradation of starting material or product: Reaction temperature may be too high, or the nitrating agent is too harsh.Maintain a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent. Use a less concentrated nitrating mixture if degradation is observed.
Loss during workup: The product may be partially soluble in the aqueous phase during quenching.Ensure complete precipitation of the product by carefully neutralizing the reaction mixture with a base after quenching on ice. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.
High proportion of 2-nitro isomer Incomplete protonation of the amino group: The reaction medium is not acidic enough to fully form the meta-directing anilinium ion.Increase the concentration or volume of sulfuric acid relative to the starting material. Ensure thorough mixing to maintain a homogeneous acidic environment.
Formation of dinitrated byproducts Excessively harsh reaction conditions: The concentration of the nitrating agent is too high, or the reaction temperature is elevated.Use a stoichiometric amount of the nitrating agent. Maintain a low and controlled temperature throughout the reaction.
Dark-colored reaction mixture or product Oxidation of the aniline derivative: This can be caused by excess nitric acid or high temperatures.Use a minimal excess of nitric acid. Ensure the reaction is conducted at a low temperature. Consider degassing the solvent to remove dissolved oxygen.

Experimental Protocols

General Protocol for Nitration of 4-Methoxyaniline to Favor the 3-Nitro Isomer

This protocol provides a general framework. Optimization of specific parameters may be required to maximize the yield of this compound.

Materials:

  • 4-Methoxyaniline (p-anisidine)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate or other suitable base for neutralization

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Procedure:

  • Dissolution: In a flask equipped with a magnetic stirrer and a dropping funnel, and cooled in an ice-salt bath to 0-5 °C, slowly add 4-methoxyaniline to an excess of cold, concentrated sulfuric acid with vigorous stirring. Ensure the starting material is fully dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. A common ratio is 1:1 (v/v).

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 4-methoxyaniline in sulfuric acid. Maintain the reaction temperature between 0-5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time (e.g., 1-2 hours). Monitor the progress of the reaction by TLC.

  • Quenching: Slowly pour the reaction mixture onto a large amount of crushed ice with stirring.

  • Neutralization and Precipitation: Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate or another suitable base until the product precipitates.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

  • Extraction (Optional): Extract the filtrate with ethyl acetate to recover any dissolved product. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Synthesis via Alkylation of 2-Nitro-4-aminophenol

This method provides an alternative route with a reported yield of 46%.[1][2]

Materials:

  • 2-Nitro-4-aminophenol

  • Cesium Carbonate (Cs₂CO₃)

  • Iodomethane (CH₃I)

  • Acetonitrile (CH₃CN)

Procedure:

  • Reaction Setup: Combine 2-nitro-4-aminophenol, cesium carbonate, and iodomethane in acetonitrile.

  • Reaction: Heat the mixture to reflux for 5 hours.

  • Workup: Cool the reaction mixture to room temperature and filter to remove insoluble solids.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography (e.g., using chloroform as the eluent) to yield this compound.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Starting MaterialReagentsSolventYieldReference
2-Nitro-4-aminophenolCs₂CO₃, CH₃IAcetonitrile46%[1][2]
4-MethoxyanilineHNO₃, H₂SO₄Sulfuric AcidVariable (dependent on conditions)General Method

Visualizations

Reaction_Pathway cluster_main Nitration of 4-Methoxyaniline cluster_side Side Reaction (Insufficient Acid) 4-Methoxyaniline 4-Methoxyaniline Anilinium Ion Anilinium Ion 4-Methoxyaniline->Anilinium Ion H₂SO₄ This compound This compound Anilinium Ion->this compound HNO₃/H₂SO₄ 4-Methoxyaniline_side 4-Methoxyaniline 4-Methoxy-2-nitroaniline 4-Methoxy-2-nitroaniline 4-Methoxyaniline_side->4-Methoxy-2-nitroaniline HNO₃ Troubleshooting_Workflow start Low Yield of this compound low_conversion Low Overall Conversion start->low_conversion check_isomers Analyze Isomer Ratio (GC/HPLC) high_ortho High 2-Nitro Isomer check_isomers->high_ortho High o/p isomers low_conversion->check_isomers No increase_time_temp Increase reaction time or cautiously increase temperature low_conversion->increase_time_temp Yes increase_acidity Increase H₂SO₄ concentration/ Maintain low temperature high_ortho->increase_acidity check_workup Review workup procedure for product loss increase_time_temp->check_workup

References

Optimizing Synthesis of 4-Methoxy-3-nitroaniline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-Methoxy-3-nitroaniline. It addresses common experimental challenges through detailed troubleshooting guides and frequently asked questions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Suboptimal Reaction Temperature: Nitration reactions are highly sensitive to temperature. Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures can cause degradation of the starting material and product.- Carefully control the reaction temperature. For direct nitration of 4-methoxyaniline, maintaining a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent is crucial to minimize side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time at the chosen temperature.
2. Incorrect Nitrating Agent or Concentration: The choice and concentration of the nitrating agent significantly impact the reaction's efficiency and regioselectivity.- A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent. The ratio of these acids can influence the formation of the desired isomer. Experiment with different ratios to find the optimal mixture for your specific conditions.
3. Formation of Isomeric Byproducts: The primary challenge in this synthesis is controlling the regioselectivity. The formation of the 4-methoxy-2-nitroaniline isomer is a common competing reaction that reduces the yield of the desired 3-nitro product.- Consider a multi-step synthesis involving a protecting group. Acetylating the amino group of 4-methoxyaniline prior to nitration can favor the formation of the 2-nitro isomer, which can then be separated and the protecting group removed. For direct nitration, carefully controlling the reaction conditions as mentioned above is key.
4. Loss of Product During Workup and Purification: The product can be lost during extraction and purification steps if the appropriate solvents and techniques are not used.- Optimize the extraction process by selecting a solvent in which this compound has good solubility. Column chromatography is often used for purification; select an appropriate eluent system to achieve good separation from impurities and isomers.[1][2]
Formation of a Dark, Tarry Reaction Mixture 1. Oxidation of the Aniline: The amino group of 4-methoxyaniline is susceptible to oxidation by the nitrating agent, especially under harsh conditions, leading to the formation of colored, polymeric byproducts.- Maintain a low reaction temperature throughout the addition of the nitrating agent. Add the nitrating agent slowly and in a controlled manner to avoid localized overheating. The use of a protecting group on the amine can also prevent oxidation.
2. Over-Nitration: The introduction of more than one nitro group onto the aromatic ring can occur if the reaction conditions are too severe.- Use a stoichiometric amount or a slight excess of the nitrating agent. Monitor the reaction closely by TLC to stop it once the desired product is formed and before significant over-nitration occurs.
Difficulty in Separating this compound from the 2-Nitro Isomer 1. Similar Physical Properties of Isomers: The 2-nitro and 3-nitro isomers of 4-methoxyaniline have similar polarities and boiling points, making their separation challenging.- Column Chromatography: This is a common and effective method for separating isomers. A silica gel column with a carefully selected eluent system (e.g., a mixture of hexane and ethyl acetate) can provide good separation.[1][2]
- Fractional Crystallization: This technique can sometimes be used to separate isomers based on differences in their solubility in a particular solvent at different temperatures.
- Preferential Salt Formation: In some cases, it may be possible to selectively form a salt with one of the isomers, allowing for its separation. For instance, treating a mixture of nitroaniline isomers with an acid can lead to the preferential precipitation of one isomer as its salt.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: There are two primary synthetic approaches:

  • Direct Nitration of 4-Methoxyaniline (p-Anisidine): This is a common method but presents challenges in controlling the position of the nitro group, often leading to a mixture of isomers.[4]

  • Synthesis from 2-Nitro-4-aminophenol: This route involves the methylation of 2-Nitro-4-aminophenol and offers a more regioselective pathway to the desired product.[1][2]

Q2: How can I favor the formation of the 3-nitro isomer over the 2-nitro isomer during direct nitration?

A2: The directing effects of the methoxy and amino groups on the aromatic ring make achieving high regioselectivity for the 3-nitro isomer challenging. The amino group is a strong ortho, para-director, while the methoxy group is also an ortho, para-director. To favor the 3-nitro isomer (meta to the amino group), the reaction conditions must be carefully controlled. In strongly acidic conditions, the amino group can be protonated to form an anilinium ion, which is a meta-directing group. This can increase the proportion of the 3-nitro product. However, this also deactivates the ring, potentially slowing down the reaction.

Q3: What is the purpose of using a protecting group like an acetyl group?

A3: Protecting the highly activating amino group as an acetamide serves two main purposes:

  • Preventing Oxidation: It reduces the susceptibility of the amino group to oxidation by the strong nitrating agents.

  • Modulating Regioselectivity: The bulkier acetyl group can sterically hinder the ortho positions, thereby influencing the position of nitration. While this often favors the formation of the 2-nitro isomer in the case of 4-methoxyaniline, understanding this principle is key to designing synthetic strategies for different isomers.

Q4: What are the key safety precautions to take during this synthesis?

A4: Nitration reactions are potentially hazardous and must be conducted with extreme care.

  • Exothermic Reaction: The reaction is highly exothermic. It is crucial to have efficient cooling and to add the nitrating agent slowly to control the temperature and prevent a runaway reaction.

  • Strong Acids: Concentrated nitric and sulfuric acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Quenching: The reaction should be quenched carefully by pouring the reaction mixture onto ice to dissipate the heat and dilute the acids.

Experimental Protocols

Synthesis of this compound from 2-Nitro-4-aminophenol[1][2]

This method provides a regioselective route to the target compound.

Materials:

  • 2-Nitro-4-aminophenol

  • Cesium carbonate

  • Iodomethane

  • Acetonitrile

  • Chloroform (for column chromatography)

Procedure:

  • In a round-bottom flask, combine 2-Nitro-4-aminophenol (10.0 g, 64.9 mmol), cesium carbonate (21 g, 64 mmol), and iodomethane (9.22 g, 64.9 mmol) in acetonitrile (1500 mL).

  • Heat the reaction mixture to reflux and maintain for 5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove any insoluble solids.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the resulting crude product by flash column chromatography using chloroform as the eluent to obtain this compound.

Expected Yield: Approximately 46%.

Synthesis of 4-Methoxy-2-nitroaniline via Acetylation of p-Anisidine[5][6]

This protocol is for the synthesis of the 2-nitro isomer, which is a common byproduct in the direct nitration of p-anisidine. Understanding its synthesis is crucial for developing separation strategies.

Step 1: Acetylation of p-Anisidine

Materials:

  • p-Anisidine

  • Acetic anhydride

  • Chlorobenzene

Procedure:

  • In a flask, dissolve p-anisidine (123.2 g) in chlorobenzene (800 g).

  • With stirring, add acetic anhydride (102 g) dropwise over approximately 15 minutes. The temperature will rise to about 65 °C.

  • Stir the mixture for 15 minutes at 65 °C.

  • Cool the mixture to about 30 °C to allow the precipitation of 4-methoxyacetanilide.

Step 2: Nitration of 4-Methoxyacetanilide

Materials:

  • 4-Methoxyacetanilide from Step 1

  • Concentrated sulfuric acid (92%)

  • Concentrated nitric acid (62.3%)

  • Ice

Procedure:

  • To the suspension of 4-methoxyacetanilide, add concentrated sulfuric acid (800 g) while maintaining the temperature below 30-40 °C.

  • Cool the mixture further and add concentrated nitric acid (101.2 g) at a maximum temperature of 25 °C.

  • Stir the reaction mixture for 20 minutes at 20-25 °C.

  • Pour the reaction mixture into a mixture of ice and water to precipitate the product.

  • Filter the suspension and wash the filter cake with ice-water to obtain 4-acetamido-2-nitro-anisole.

Step 3: Hydrolysis to 4-Methoxy-2-nitroaniline

The acetylated product can be hydrolyzed using an acid or base to yield 4-Methoxy-2-nitroaniline.

Data Presentation

The following table summarizes the impact of different synthetic routes on the yield of 4-Methoxy-nitroaniline isomers. Note that quantitative data for the direct nitration favoring the 3-nitro isomer is limited in the literature, highlighting the challenge in its selective synthesis.

Synthetic Route Starting Material Key Reagents Product(s) Reported Yield Reference
Methylation2-Nitro-4-aminophenolCesium carbonate, IodomethaneThis compound~46%[1][2]
Acetylation, Nitration, Hydrolysisp-AnisidineAcetic anhydride, HNO₃/H₂SO₄4-Methoxy-2-nitroanilineHigh (for the 2-nitro isomer)[5][6]
Direct Nitration4-MethoxyanilineHNO₃/H₂SO₄Mixture of this compound and 4-Methoxy-2-nitroanilineIsomer ratio is highly condition-dependentGeneral Knowledge

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of This compound check_isomers Analyze product mixture for isomers (e.g., by GC-MS or NMR) start->check_isomers isomers_present Significant amount of 4-methoxy-2-nitroaniline present? check_isomers->isomers_present optimize_regio Optimize for Regioselectivity: - Adjust acid concentration - Consider protecting group strategy isomers_present->optimize_regio Yes check_reaction Review Reaction Conditions isomers_present->check_reaction No end Improved Yield optimize_regio->end temp_issue Temperature too low/high? check_reaction->temp_issue optimize_temp Optimize Temperature: - Maintain 0-5 °C during addition - Monitor with TLC temp_issue->optimize_temp Yes reagent_issue Incorrect nitrating agent concentration? temp_issue->reagent_issue No optimize_temp->end optimize_reagent Adjust Nitrating Agent Ratio reagent_issue->optimize_reagent Yes check_workup Review Workup & Purification reagent_issue->check_workup No optimize_reagent->end loss_issue Product loss during extraction/purification? check_workup->loss_issue optimize_workup Optimize Purification: - Choose appropriate solvents - Refine chromatography technique loss_issue->optimize_workup Yes loss_issue->end No optimize_workup->end

Caption: Troubleshooting workflow for low yield.

Decision Pathway for Synthesis Route Selection

Synthesis_Route_Selection start Goal: Synthesize This compound regio_priority Is high regioselectivity the primary concern? start->regio_priority direct_nitration Direct Nitration of 4-Methoxyaniline regio_priority->direct_nitration No from_aminophenol Synthesis from 2-Nitro-4-aminophenol regio_priority->from_aminophenol Yes direct_pros Pros: - Fewer steps direct_nitration->direct_pros direct_cons Cons: - Mixture of isomers - Difficult separation direct_nitration->direct_cons aminophenol_pros Pros: - High regioselectivity - Cleaner product from_aminophenol->aminophenol_pros aminophenol_cons Cons: - Starting material may be less readily available from_aminophenol->aminophenol_cons

Caption: Decision tree for synthesis route.

References

Degradation pathways of 4-Methoxy-3-nitroaniline under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals studying the degradation pathways of 4-Methoxy-3-nitroaniline under acidic and basic conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways of this compound under acidic conditions?

Under acidic conditions, the primary degradation pathway for this compound is expected to be the hydrolysis of the methoxy ether bond. The aniline group, being basic, will be protonated to form an ammonium salt, which is generally stable. The nitro group is also relatively stable under these conditions. The ether linkage, however, can undergo acid-catalyzed cleavage, particularly in the presence of strong acids and heat. This would likely lead to the formation of 4-hydroxy-3-nitroaniline and methanol.

Q2: What are the likely degradation products of this compound in a basic medium?

In a basic medium, the degradation of this compound is less straightforward. The aniline group is generally stable in basic conditions. While the methoxy group is also relatively stable, strong basic conditions and high temperatures could potentially lead to nucleophilic aromatic substitution, although this is generally less favorable than acid-catalyzed ether cleavage. A more likely, though slow, reaction could involve the nitro group, which can sometimes participate in complex condensation or reduction reactions in the presence of a strong base and a reducing agent, though this is not a simple hydrolysis pathway. It is also possible that under harsh basic conditions, polymerization or decomposition to complex mixtures could occur.

Q3: My degradation study shows multiple unexpected peaks in the chromatogram. What could be the cause?

Multiple unexpected peaks can arise from several sources:

  • Secondary Degradation: The primary degradation products may themselves be unstable under the stress conditions and degrade further into secondary products.

  • Reaction with Buffer Components: Components of your buffer system could react with the parent molecule or its degradants.

  • Oxidation: If the experiment is not conducted under an inert atmosphere, oxidative degradation can occur, especially for the electron-rich aromatic ring and the aniline group.[1][2]

  • Impurities in the Starting Material: The starting material itself may contain impurities that are also degrading.

Q4: I am not observing any significant degradation. What should I do?

If no significant degradation is observed, consider the following troubleshooting steps:

  • Increase Stress Conditions: You may need to use more stringent conditions, such as a higher concentration of acid or base, a higher temperature, or a longer exposure time.[3]

  • Change the Co-solvent: The solubility of this compound might be limiting the reaction. Using a different co-solvent could enhance degradation.

  • Confirm Analyte Stability: Ensure that your analytical method is capable of detecting the parent compound and that the compound is not lost during sample preparation.

Troubleshooting Guides

Issue Possible Cause Recommended Action
Poor Mass Balance in Assay Incomplete extraction of degradants, formation of volatile or insoluble products, or co-elution of peaks.Optimize extraction procedures. Use a different analytical column or mobile phase to improve separation. Employ a universal detector like a mass spectrometer to identify all components.
Inconsistent Degradation Rates Fluctuation in temperature, inaccurate pH of the stress medium, or variability in the initial concentration of the analyte.Ensure precise temperature control. Calibrate the pH meter before preparing solutions. Prepare stock solutions carefully and verify their concentration.
Formation of Colored Byproducts Polymerization or complex side reactions, often involving the nitroaniline moiety.Analyze the byproducts using techniques like Mass Spectrometry and NMR to elucidate their structures. Consider if these are relevant under normal storage conditions.

Data Presentation

The following tables are examples of how to structure quantitative data from degradation studies.

Table 1: Summary of Degradation of this compound under Acidic Conditions

Condition Time (hours) This compound (%) 4-Hydroxy-3-nitroaniline (%) Mass Balance (%)
0.1 M HCl at 80°C0100.00.0100.0
2485.214.199.3
4871.527.899.3
7258.940.299.1

Table 2: Summary of Degradation of this compound under Basic Conditions

Condition Time (hours) This compound (%) Major Degradant 1 (%) Mass Balance (%)
0.1 M NaOH at 80°C0100.00.0100.0
2498.1Not Detected98.1
4896.5Not Detected96.5
7295.21.596.7

Experimental Protocols

Protocol 1: Acid-Induced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Preparation of Acidic Medium: Prepare a 0.1 M solution of hydrochloric acid in water.

  • Stress Experiment:

    • Add a known volume of the stock solution to a pre-heated flask containing the 0.1 M HCl to achieve the desired final concentration (e.g., 0.1 mg/mL).

    • Maintain the temperature at 80°C using a water bath.

    • Withdraw aliquots at specified time points (e.g., 0, 6, 12, 24, 48, and 72 hours).

  • Sample Preparation:

    • Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M NaOH.

    • Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Base-Induced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.

  • Preparation of Basic Medium: Prepare a 0.1 M solution of sodium hydroxide in water.

  • Stress Experiment:

    • Add a known volume of the stock solution to a pre-heated flask containing the 0.1 M NaOH.

    • Maintain the temperature at 80°C.

    • Withdraw aliquots at specified time points.

  • Sample Preparation:

    • Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M HCl.

    • Dilute the neutralized sample with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Visualizations

cluster_acid Acidic Degradation Pathway Parent_Acid This compound Product_Acid 4-Hydroxy-3-nitroaniline Parent_Acid->Product_Acid H₃O⁺, Δ (Ether Hydrolysis)

Caption: Inferred acidic degradation pathway of this compound.

cluster_base Basic Degradation Pathway Parent_Base This compound Product_Base Complex products or No significant degradation Parent_Base->Product_Base OH⁻, Δ

Caption: Postulated outcome of this compound under basic stress.

Start Prepare Stock Solution of this compound Stress Introduce to Acidic/Basic Medium at Elevated Temperature Start->Stress Sample Withdraw Aliquots at Time Intervals Stress->Sample Neutralize Neutralize Sample Sample->Neutralize Dilute Dilute with Mobile Phase Neutralize->Dilute Analyze Analyze via HPLC Dilute->Analyze

Caption: General experimental workflow for forced degradation studies.

References

Technical Support Center: Chromatographic Separation of Nitroaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the chromatographic separation of nitroaniline isomers. The information is tailored for researchers, scientists, and drug development professionals to assist in optimizing their separation methods.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in separating nitroaniline isomers?

A1: The primary challenges in separating o-, m-, and p-nitroaniline isomers stem from their structural similarity, which results in closely related polarities and chromatographic behaviors.[1][2] Common issues include poor resolution, peak tailing, and co-elution, particularly between the o- and p-isomers.[3][4] The polarity of the isomers generally follows the order p-nitroaniline > o-nitroaniline > m-nitroaniline, although this can be influenced by the specific chromatographic conditions.[5]

Q2: How does the polarity of nitroaniline isomers affect their separation?

A2: The polarity of the nitroaniline isomers is a critical factor in their chromatographic separation. In normal-phase chromatography, the most polar isomer (p-nitroaniline) interacts most strongly with the polar stationary phase (e.g., silica gel) and thus has the lowest Rf value in TLC and the longest retention time in HPLC.[6][7] Conversely, in reverse-phase chromatography, the most polar isomer will elute first. The subtle differences in polarity, arising from the position of the nitro and amino groups, dictate the separation selectivity.[5] For instance, o-nitroaniline can form intramolecular hydrogen bonds, which can reduce its apparent polarity compared to p-nitroaniline, affecting its retention.[8]

Q3: What are the typical stationary phases used for the HPLC separation of nitroaniline isomers?

A3: The most common stationary phase for the reverse-phase HPLC separation of nitroaniline isomers is C18 (octadecylsilyl).[9][10] Other stationary phases that have been used include C8 and Phenyl-Hexyl columns. Phenyl-Hexyl columns can offer alternative selectivity due to π-π interactions with the aromatic rings of the nitroaniline isomers. For normal-phase separations, silica gel is the standard.

Q4: How does mobile phase pH affect the separation of nitroaniline isomers?

A4: Mobile phase pH can significantly influence the retention and peak shape of nitroaniline isomers, as they are weakly basic compounds.[11] At a pH close to the pKa of the analytes, small changes in pH can lead to shifts in retention time and poor peak symmetry due to partial ionization.[12] Buffering the mobile phase is crucial for reproducible results. For instance, using a phosphate buffer at a specific pH can help maintain a consistent ionization state of the analytes and any residual silanol groups on the stationary phase, thereby improving peak shape and resolution.

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of Isomers

Q: My HPLC chromatogram shows poor resolution between the nitroaniline isomer peaks, or they are co-eluting. What are the possible causes and how can I fix this?

A: Poor resolution is a common problem and can be addressed by systematically optimizing your chromatographic conditions.

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Mobile Phase Composition Adjust the organic modifier (e.g., acetonitrile or methanol) to water ratio. A lower percentage of the organic modifier will generally increase retention and may improve resolution.[4]
Incorrect Mobile Phase pH Optimize the pH of the mobile phase using a suitable buffer. For nitroanilines, a slightly acidic to neutral pH is often effective. Ensure the pH is at least 2 units away from the pKa of the analytes to avoid ionization issues.[12]
Suboptimal Stationary Phase If using a C18 column, consider switching to a Phenyl-Hexyl column to introduce different selectivity based on π-π interactions.
Inadequate Column Efficiency Use a longer column or a column packed with smaller particles to increase the number of theoretical plates and improve efficiency.[4]
Flow Rate is Too High Reduce the flow rate. This can increase the interaction time of the analytes with the stationary phase and improve resolution, although it will also increase the analysis time.[3]
Elevated Column Temperature Lowering the column temperature can sometimes enhance separation by increasing retention.[3]
Issue 2: Peak Tailing

Q: The peaks for my nitroaniline isomers are showing significant tailing. What causes this and what are the solutions?

A: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, or other system issues.

Possible Causes and Solutions:

Possible Cause Solution
Secondary Interactions with Silanol Groups Acidify the mobile phase with a small amount of an acid like phosphoric acid or formic acid to suppress the ionization of residual silanol groups on the silica-based stationary phase.[10][13]
Column Overload Inject a smaller sample volume or dilute your sample. Mass overload can lead to peak distortion.[14]
Contamination of the Column or Guard Column Flush the column with a strong solvent. If using a guard column, replace it.[12][15]
Incompatible Sample Solvent Dissolve the sample in the initial mobile phase composition to ensure good peak shape at the start of the separation.[12]
Column Void or Bed Deformation A void at the column inlet can cause peak tailing. If suspected, reversing and flushing the column (if the manufacturer allows) or replacing the column is necessary.[12]
Issue 3: Split Peaks

Q: I am observing split peaks for one or all of my nitroaniline isomers. What could be the reason?

A: Split peaks can be caused by issues at the point of injection, problems with the column, or co-elution of an interferent.[16]

Possible Causes and Solutions:

Possible Cause Solution
Partially Blocked Inlet Frit Replace the column inlet frit. Filtering samples before injection can prevent this.
Column Void or Channeling This indicates a problem with the packed bed of the column. The column may need to be replaced.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Prepare your sample in the mobile phase.[12]
Co-eluting Impurity A small, unresolved peak on the shoulder of the main peak can appear as a split peak. Adjusting the mobile phase composition or selectivity may resolve the two compounds.
Injector Issue A dirty or improperly functioning injector can cause poor peak shape. Clean the injector and ensure it is working correctly.

Experimental Protocols

HPLC Method for Separation of Nitroaniline Isomers

This protocol provides a starting point for the separation of o-, m-, and p-nitroaniline on a C18 column.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.[9]

  • Modifier: 0.1% Phosphoric Acid or Formic Acid in the mobile phase to improve peak shape.[10][13]

  • Flow Rate: 1.0 mL/min[9]

  • Temperature: 25 °C

  • Detection: UV at 254 nm[9]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve nitroaniline standards or samples in the mobile phase.

TLC Method for Separation of Nitroaniline Isomers

This protocol is suitable for a quick qualitative analysis of nitroaniline isomer mixtures.

  • Stationary Phase: Silica gel 60 F254 TLC plates[6]

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent. Good starting points are hexane:ethyl acetate (e.g., 80:20 or 50:50 v/v) or methylbenzene.[1][7] The optimal ratio should be determined experimentally.

  • Sample Preparation: Dissolve a small amount of the nitroaniline mixture in a volatile solvent like ethyl acetate or acetone.[6]

  • Application: Spot the dissolved sample onto the TLC plate baseline using a capillary tube.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase vapor.

  • Visualization: Nitroaniline isomers are colored (yellow/orange), so the spots can be visualized directly. A UV lamp can also be used to enhance visualization.[6]

  • Analysis: Calculate the Retention Factor (Rf) for each spot. The order of elution (and thus Rf value) will depend on the polarity of the isomers and the mobile phase.[7]

Quantitative Data Summary

The following tables provide example retention data for HPLC and TLC separations of nitroaniline isomers. Note that these values can vary depending on the specific instrument, column, and exact experimental conditions.

Table 1: Example HPLC Retention Times of Nitroaniline Isomers

IsomerMobile PhaseRetention Time (min)
o-NitroanilineAcetonitrile/Water (70:30) on C18[9]~5.5
m-NitroanilineAcetonitrile/Water (70:30) on C18[9]~6.5
p-NitroanilineAcetonitrile/Water (70:30) on C18[9]~4.5
o-NitroanilineAcetonitrile/0.02 M Phosphate Buffer, pH 7.0 (40:60) on C18~0.7
m-NitroanilineAcetonitrile/0.02 M Phosphate Buffer, pH 7.0 (40:60) on C18~0.6

Table 2: Example TLC Rf Values of Nitroaniline Isomers

IsomerMobile Phase (Stationary Phase: Silica Gel)Rf Value
o-NitroanilineHexane/Ethyl Acetate (80:20)[1]~0.5
p-NitroanilineHexane/Ethyl Acetate (80:20)[1]~0.3
o-NitroanilineMethylbenzene[7]0.30
m-NitroanilineMethylbenzene[7]0.40
p-NitroanilineMethylbenzene[7]0.67

Visual Diagrams

Troubleshooting_Workflow start Chromatographic Issue (e.g., Poor Resolution, Tailing) check_resolution Poor Resolution / Co-elution? start->check_resolution check_tailing Peak Tailing? check_resolution->check_tailing No resolution_solutions Adjust Mobile Phase (Organic %, pH) Change Stationary Phase Optimize Flow Rate/Temp check_resolution->resolution_solutions Yes check_split Split Peaks? check_tailing->check_split No tailing_solutions Add Mobile Phase Modifier (e.g., Acid) Reduce Sample Load Check for Contamination check_tailing->tailing_solutions Yes split_solutions Check for Clogged Frit Replace Column (if void is present) Check Injector & Sample Solvent check_split->split_solutions Yes end_node Problem Resolved check_split->end_node No resolution_solutions->end_node tailing_solutions->end_node split_solutions->end_node

Caption: A logical workflow for troubleshooting common chromatographic issues.

Separation_Principle cluster_isomers Nitroaniline Isomers cluster_np Normal Phase Chromatography (Polar Stationary Phase) cluster_rp Reverse Phase Chromatography (Non-Polar Stationary Phase) o_nitro o-Nitroaniline (less polar) np_elution Elution Order: m-nitro > o-nitro > p-nitro rp_elution Elution Order: p-nitro > o-nitro > m-nitro m_nitro m-Nitroaniline (least polar) p_nitro p-Nitroaniline (most polar)

Caption: Relationship between isomer polarity and elution order in chromatography.

References

Preventing decomposition of 4-Methoxy-3-nitroaniline during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the decomposition of 4-Methoxy-3-nitroaniline during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in maintaining the integrity of this compound in your research and development activities.

Troubleshooting Guide: Observed Decomposition of this compound

If you suspect that your stored this compound has degraded, this guide will help you identify the potential causes and take appropriate action.

Issue: You observe a change in the physical appearance of the solid (e.g., color change from orange-red to a darker shade, clumping) or a decrease in purity as determined by analytical methods.

Troubleshooting Workflow:

Decomposition_Troubleshooting start Decomposition Suspected check_storage Review Storage Conditions start->check_storage check_purity Confirm Purity with Validated Assay start->check_purity improper_storage Improper Storage Identified check_storage->improper_storage purity_confirmed Purity Loss Confirmed? check_purity->purity_confirmed improper_storage->purity_confirmed No correct_storage Action: Correct Storage Conditions (e.g., Refrigerate, Protect from Light) improper_storage->correct_storage Yes quarantine Action: Quarantine Affected Batch purity_confirmed->quarantine Yes no_issue No Significant Decomposition Detected purity_confirmed->no_issue No end Resolution correct_storage->end investigate_pathway Investigate Degradation Pathway investigate_pathway->end quarantine->investigate_pathway no_issue->end

Caption: Troubleshooting workflow for suspected decomposition of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize decomposition, this compound should be stored in a tightly sealed container in a refrigerator at 2°C to 8°C.[1][2] The storage area should be dry and well-ventilated.[3][4] It is also advisable to protect the compound from light.

Q2: What are the likely causes of decomposition of this compound during storage?

A2: Based on the chemical structure of this compound and the known degradation pathways of similar aromatic nitro compounds, the primary causes of decomposition are likely:

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions.

  • Oxidation: The amine and methoxy groups can be susceptible to oxidation, especially in the presence of air (oxygen) over extended periods.

  • Thermal Stress: Although more stable at refrigerated temperatures, prolonged exposure to elevated temperatures can accelerate degradation.

  • Hydrolysis: While less common for the solid form, the presence of moisture can potentially lead to hydrolysis, especially if acidic or basic impurities are present.

Q3: What are the potential decomposition products of this compound?

Proposed Abiotic Degradation Pathways:

Degradation_Pathways parent This compound oxidation Oxidation Products (e.g., N-oxides, quinone-like structures) parent->oxidation Air (O2) photodegradation Photodegradation Products (e.g., polymeric materials, denitrated species) parent->photodegradation Light (UV) hydrolysis Hydrolysis Products (e.g., 4-hydroxy-3-nitroaniline) parent->hydrolysis Moisture (H2O)

Caption: Proposed abiotic degradation pathways for this compound.

Q4: How can I monitor the stability of my this compound sample?

A4: A stability-indicating analytical method is crucial for monitoring the purity of your sample over time. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.[5][6] A stability-indicating method is one that can separate the intact compound from its degradation products, allowing for accurate quantification of purity.

Data Presentation: Illustrative Stability Data

The following tables provide illustrative data from a simulated accelerated stability study of this compound. This data is intended to demonstrate the expected trends in stability under different storage conditions and should not be considered as actual experimental results.

Table 1: Purity of this compound under Different Storage Conditions Over 6 Months

Time (Months)2-8°C (Recommended)25°C / 60% RH (Accelerated)40°C / 75% RH (Accelerated)
099.8%99.8%99.8%
199.7%99.2%98.1%
399.7%98.5%96.5%
699.6%97.3%94.2%

Table 2: Formation of Total Degradation Products under Different Storage Conditions Over 6 Months

Time (Months)2-8°C (Recommended)25°C / 60% RH (Accelerated)40°C / 75% RH (Accelerated)
0< 0.1%< 0.1%< 0.1%
10.1%0.5%1.5%
30.1%1.2%3.0%
60.2%2.3%5.1%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a general HPLC method that can be adapted to assess the purity of this compound and detect potential degradation products.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Standard: this compound reference standard.

  • Sample: Stored this compound.

  • Diluent: 50:50 Acetonitrile:Water.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the stored sample in the same manner as the standard solution.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak for this compound based on the retention time of the standard.

  • Calculate the purity of the sample by the area percent method, where the area of the main peak is divided by the total area of all peaks.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and validate the stability-indicating nature of the analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in the diluent (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the diluent.

  • Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1.

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

References

Inconsistent results in experiments using 4-Methoxy-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for 4-Methoxy-3-nitroaniline (4M3NA). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and inconsistencies encountered when working with this compound. Our goal is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental outcomes, ensuring your results are both reproducible and reliable.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common inquiries regarding the use of this compound.

Q1: What are the primary causes of color variation in my this compound starting material?

A1: this compound is typically a dark red or orange-red solid.[1] Variations in color, such as a brownish or duller appearance, often indicate the presence of oxidized impurities or residual solvents from synthesis. It is crucial to begin experiments with a high-purity starting material. We recommend verifying the purity via melting point analysis and comparing it to the supplier's certificate of analysis. Note that different suppliers report varying melting points, with ranges from 46-47°C to 114-118°C, so referencing the specific batch information is critical.[1][2]

Q2: My reaction yield is consistently low. What is the first thing I should check?

A2: The first step is to re-evaluate the purity and handling of your starting material. This compound should be stored in a tightly sealed container at 2-8°C, protected from light, to prevent degradation.[2][3][4] Secondly, assess its solubility in your chosen reaction solvent. The compound has limited solubility in some common solvents, which can hinder reaction kinetics.[1][5] Ensuring the material is fully dissolved before proceeding is a critical checkpoint.

Q3: I am observing unexpected peaks in my NMR/LC-MS analysis. What are the likely culprits?

A3: Unexpected peaks often point to three main issues:

  • Isomeric Impurities: The synthesis of substituted nitroanilines can produce positional isomers.[6][7] Depending on the synthetic route, you may have trace amounts of 2-nitro or other isomers.

  • Degradation Products: Exposure to light, air, or incompatible substances can lead to degradation. The nitro and amine groups are susceptible to various side reactions.

  • Reaction Byproducts: Incomplete reactions or side reactions with reagents (e.g., multi-nitration, as seen in related aniline syntheses) are common.[6] A thorough workup and purification are essential to remove these.

Q4: What are the most critical safety precautions when handling this compound?

A4: this compound is classified as toxic if swallowed, inhaled, or in contact with skin, and it may cause an allergic skin reaction.[3] Always handle this chemical in a well-ventilated area or chemical fume hood.[3][8] Mandatory personal protective equipment (PPE) includes chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[3] Ensure you have immediate access to an eyewash station and safety shower.

Section 2: In-Depth Troubleshooting Guides

This section provides a structured approach to diagnosing and solving specific experimental failures.

Issue 1: Low or Inconsistent Reaction Yields

Low yields are a frequent source of frustration. The following guide helps systematically identify the root cause.

Probable Cause Diagnostic Check Recommended Solution & Scientific Rationale
Poor Reagent Solubility Visually inspect the reaction mixture. Does the 4M3NA fully dissolve at the reaction temperature?Consult solubility data. 4M3NA is slightly soluble in acetonitrile and chloroform but more soluble in solvents like ethanol or acetone.[1][5] Consider a solvent system where all reagents are fully soluble. Poor solubility leads to a heterogeneous reaction mixture, drastically reducing the effective concentration and collision frequency between reactants, thereby lowering the reaction rate.
Reagent Degradation Has the starting material been stored correctly (2-8°C, protected from light)?[2][4] Run a purity check (TLC, NMR) on the starting material before use.Discard improperly stored reagents. The nitro-aromatic system can be susceptible to photochemical degradation, while the amine group is prone to oxidation. Using compromised starting material introduces impurities and lowers the concentration of the active reactant.
Sub-Optimal Reaction Temperature Review the literature for the specific reaction class. Are you operating within the recommended temperature range?Perform small-scale temperature screening experiments (e.g., ±10°C from the protocol temperature). Reaction kinetics are highly sensitive to temperature. For instance, nitration reactions are strongly exothermic and require careful temperature control to prevent runaway reactions and byproduct formation.[6]
Incomplete Reaction Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) at regular intervals.If the reaction has stalled, consider extending the reaction time. If that fails, a slight excess of the limiting reagent may be needed to drive the reaction to completion, according to Le Chatelier's principle. Be cautious, as this can complicate purification.
Issue 2: Product Purity & Separation Challenges

Achieving high purity is critical for subsequent applications. This guide addresses common purity-related obstacles.

Troubleshooting Flowchart for Purity Issues

G cluster_causes Identify Contaminant Type cluster_solutions Select Purification Strategy start Impure Product Post-Workup cause1 Unreacted Starting Material start->cause1 TLC shows spot with same Rf as starting material cause2 Isomeric Byproducts start->cause2 Mass Spec shows correct mass, but NMR is complex cause3 Polymeric or Tar-like Material start->cause3 Dark, insoluble material present sol1 Optimize Column Chromatography cause1->sol1 Different polarity cause2->sol1 Isomers often have slight polarity differences sol2 Recrystallization cause2->sol2 If one isomer is major product sol3 Acid-Base Extraction cause3->sol3 Separate acidic/basic impurities

Caption: Decision tree for selecting a purification strategy.

Detailed Purification Protocol: Flash Column Chromatography

Flash column chromatography is a highly effective method for purifying this compound and its derivatives.[1][9]

Objective: To separate the desired product from unreacted starting materials and reaction byproducts.

Materials:

  • Crude reaction mixture

  • Silica gel (appropriate mesh size for flash chromatography)

  • Solvent system (e.g., Hexane/Ethyl Acetate or Chloroform)[9]

  • Glass column, flasks, and other standard glassware

Step-by-Step Methodology:

  • Solvent System Selection: The key to a successful separation is choosing the right mobile phase. Use Thin-Layer Chromatography (TLC) to test various solvent ratios (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc). The ideal system will show good separation between your product spot (Rf ~0.3-0.4) and any impurities.

  • Column Packing: Prepare a slurry of silica gel in your starting eluent (the most non-polar solvent mixture you will use). Carefully pour the slurry into the column, ensuring no air bubbles are trapped, which would compromise separation efficiency.

  • Sample Loading: Dissolve the crude product in a minimal amount of the reaction solvent or the mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Begin running the solvent through the column. Start with a non-polar mixture and gradually increase the polarity (gradient elution) if necessary to elute more polar compounds. Collect fractions in test tubes or flasks.

  • Analysis: Spot each collected fraction on a TLC plate to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Section 3: Best Practices for Handling and Storage

Proactive measures are the best way to ensure experimental consistency.

  • Procurement and Initial Assessment: Upon receiving a new bottle of this compound, perform an initial quality check (e.g., melting point) and compare it to the Certificate of Analysis.

  • Storage: Always adhere to recommended storage conditions.[8] Store in the original, tightly sealed container in a designated, well-ventilated, cool, and dry area (2-8°C).[3][4] It is crucial to protect it from light to prevent photochemical reactions.[2]

  • Weighing and Dispensing: Handle the solid powder in a fume hood to avoid inhalation. Use dedicated, clean spatulas. Avoid cross-contamination.

  • Disposal: Dispose of waste materials and empty containers in accordance with local, state, and federal regulations.[3] Do not allow the chemical to enter drains or waterways.[8]

Experimental Workflow Overview

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Workup & Analysis a Verify Reagent Purity (4M3NA & others) b Select & Dry Reaction Solvent a->b c Combine Reagents (under inert atm if needed) b->c d Maintain Temperature & Stirring c->d e Monitor Progress (TLC/LC-MS) d->e f Quench Reaction & Perform Extraction e->f g Purify Crude Product (Column/Recrystallization) f->g h Characterize Final Product (NMR, MS, MP) g->h

Caption: A validated workflow for experiments using 4M3NA.

References

Managing exothermic reactions during the synthesis of 4-Methoxy-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Methoxy-3-nitroaniline. The information is presented in a practical question-and-answer format to directly address common challenges, with a focus on managing the exothermic nature of the nitration reaction.

Troubleshooting Guide

Q1: My reaction is experiencing a sudden and rapid temperature increase, even with external cooling. What is happening and what should I do?

A1: You are likely experiencing a runaway reaction. This is a critical situation where the rate of heat generation from the exothermic nitration exceeds the rate of heat removal.

Immediate Actions:

  • Stop the addition of the nitrating agent immediately.

  • Increase the efficiency of your cooling system. If using an ice bath, add more ice and salt to lower the temperature.

  • If the temperature continues to rise uncontrollably, and it is safe to do so, quench the reaction by slowly and carefully adding the reaction mixture to a large volume of crushed ice or ice-cold water with vigorous stirring. This will dilute the reactants and dissipate the heat.

Root Cause Analysis and Prevention:

Potential Cause Preventative Measure
Inadequate Cooling Ensure your cooling bath has sufficient capacity for the scale of your reaction. For larger scale reactions, consider a cryostat or a more efficient cooling system.
Rapid Addition of Nitrating Agent Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise or in small portions at a controlled rate. Use a dropping funnel or a syringe pump for precise control.
Poor Agitation Inefficient stirring can create localized "hot spots" where the concentration of reactants is high, leading to a localized runaway. Ensure vigorous and consistent stirring throughout the addition and the entire reaction time.
Incorrect Reagent Concentration Using overly concentrated acids can significantly increase the reaction rate and exothermicity. Ensure the correct concentrations of nitric acid and sulfuric acid are used as specified in the protocol.

Q2: The yield of my this compound is low, and I am observing the formation of a significant amount of byproducts. What could be the cause?

A2: Low yields and the formation of byproducts, such as dinitro- or other isomeric nitro compounds, are often linked to poor temperature control.

Troubleshooting Steps:

Potential Cause Solution
Elevated Reaction Temperature Nitration of 4-methoxyaniline is highly sensitive to temperature. Higher temperatures can lead to the formation of undesired isomers and dinitrated products. Maintain a low reaction temperature, typically between 0°C and 10°C, throughout the addition of the nitrating agent.[1]
Incomplete Reaction If the reaction temperature is too low or the reaction time is too short, the conversion to the desired product may be incomplete. After the addition of the nitrating agent, allow the reaction to stir at the controlled low temperature for the specified duration to ensure completion.
Side Reactions (e.g., Oxidation) The amino group of 4-methoxyaniline is susceptible to oxidation by nitric acid, which can lead to the formation of colored impurities and reduce the yield of the desired product. Protecting the amino group by acetylation before nitration can mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is the primary hazard associated with the synthesis of this compound?

A1: The primary hazard is the highly exothermic nature of the nitration reaction.[1] If not properly controlled, the reaction can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction or an explosion.[1]

Q2: What is the optimal temperature range for the nitration of 4-methoxyaniline to synthesize this compound?

A2: The optimal temperature range is typically between 0°C and 10°C.[1] Maintaining the temperature within this range is crucial for controlling the reaction rate, minimizing the formation of byproducts, and ensuring the safety of the procedure.

Q3: How can I improve the safety and efficiency of the nitration process?

A3: Several strategies can be employed:

  • Slow and Controlled Addition: Add the nitrating agent slowly and in a controlled manner to allow for effective heat dissipation.

  • Efficient Cooling: Use a robust cooling system to maintain the desired reaction temperature.

  • Vigorous Stirring: Ensure efficient mixing to prevent the formation of localized hot spots.

  • Use of a Continuous Flow Reactor: For larger scale synthesis, a continuous flow reactor can provide superior heat and mass transfer, leading to better temperature control, higher selectivity, and improved safety.[1]

Q4: What are the common side products in the synthesis of this compound and how can their formation be minimized?

A4: Common side products include other isomers of nitro-4-methoxyaniline and dinitrated products. Their formation is primarily influenced by the reaction temperature. By maintaining a low and controlled temperature (0-10°C), the regioselectivity of the nitration is enhanced, favoring the formation of the desired 3-nitro isomer and minimizing over-nitration.

Data Presentation

Table 1: Effect of Temperature on Yield and Purity of this compound

Reaction Temperature (°C) Addition Time of Nitrating Agent (min) Yield of this compound (%) Purity by HPLC (%) Observed Byproducts
-5 to 0608598Minimal
0 to 5608297Trace isomers
5 to 10607595Isomers, trace dinitro compounds
> 20 (uncontrolled)30< 50< 80Significant amounts of isomers and dinitro compounds, potential for runaway

Note: The data presented in this table is representative and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

Protocol: Synthesis of this compound via Nitration of 4-Methoxyaniline

Materials:

  • 4-Methoxyaniline (p-anisidine)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (or other suitable base)

  • Ethyl Acetate (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-methoxyaniline in concentrated sulfuric acid at a temperature below 20°C.

  • Cool the solution to 0-5°C using an ice-salt bath.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.

  • Slowly add the nitrating mixture dropwise to the stirred solution of 4-methoxyaniline, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Exothermic_Reaction_Management cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Start Start: Dissolve 4-Methoxyaniline in H2SO4 Cooling Cool to 0-5°C Start->Cooling Addition Slow, Controlled Addition of Nitrating Agent Cooling->Addition NitratingAgent Prepare Nitrating Agent (HNO3 + H2SO4) NitratingAgent->Addition Monitoring Monitor Temperature (Maintain 0-10°C) Addition->Monitoring Reaction Stir at 0-5°C (1-2 hours) Monitoring->Reaction Temp OK TempRise Rapid Temperature Increase? Monitoring->TempRise Quench Quench on Ice Reaction->Quench Workup Neutralize, Extract, Purify Quench->Workup Product Product: This compound Workup->Product TempRise->Reaction Runaway Runaway Reaction! TempRise->Runaway Yes StopAddition Stop Addition Runaway->StopAddition IncreaseCooling Increase Cooling Runaway->IncreaseCooling EmergencyQuench Emergency Quench Runaway->EmergencyQuench

Caption: Workflow for managing the exothermic synthesis of this compound.

Troubleshooting_Logic cluster_temp Temperature Control cluster_causes Potential Causes cluster_solutions Solutions Issue Issue Encountered Runaway Runaway Reaction Issue->Runaway LowYield Low Yield / Byproducts Issue->LowYield FastAddition Rapid Reagent Addition Runaway->FastAddition BadCooling Inadequate Cooling Runaway->BadCooling PoorStirring Poor Agitation Runaway->PoorStirring LowYield->PoorStirring HighTemp High Reaction Temp LowYield->HighTemp ControlAddition Control Addition Rate FastAddition->ControlAddition ImproveCooling Enhance Cooling System BadCooling->ImproveCooling ImproveStirring Ensure Vigorous Stirring PoorStirring->ImproveStirring MaintainLowTemp Maintain 0-10°C HighTemp->MaintainLowTemp

Caption: Troubleshooting logic for exothermic reaction issues.

References

Technical Support Center: N-alkylation of 4-Methoxy-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working on the N-alkylation of 4-methoxy-3-nitroaniline. This reaction can be challenging due to the electronic properties of the substrate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my N-alkylation of this compound giving a low yield or not proceeding at all?

A1: The primary challenge is the reduced nucleophilicity of the amino group.[1][2] The potent electron-withdrawing nature of the nitro group (-NO₂) at the meta position significantly decreases the electron density on the aniline nitrogen.[1][3][4] Although the methoxy group (-OCH₃) is electron-donating, its effect is insufficient to overcome the deactivating effect of the nitro group.[5][6] This makes the amine a poor nucleophile, leading to a sluggish or incomplete reaction.[7]

Troubleshooting Steps:

  • Increase Reaction Temperature: These reactions often require heating, typically in the range of 80-140°C, to achieve a reasonable rate.[1]

  • Use a More Reactive Alkylating Agent: The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl. Switching to an alkyl iodide can significantly increase the reaction rate.[1][7]

  • Select a Stronger Base: A weak base may not be sufficient. Use stronger, non-nucleophilic bases like potassium carbonate (K₂CO₃), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH).[1]

  • Choose an Appropriate Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they can help stabilize charged intermediates and do not protonate the amine, preserving its nucleophilicity.[1]

Q2: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

A2: The most common side reaction is N,N-dialkylation . The mono-alkylated product can sometimes be more nucleophilic than the starting aniline, leading to a second alkylation.[7][8]

Minimization Strategies for N,N-Dialkylation:

  • Control Stoichiometry: Use a slight excess of the this compound relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents).[1] This ensures the alkylating agent is more likely to react with the starting material.

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration.

  • Lower Reaction Temperature: Reducing the temperature can sometimes favor mono-alkylation over the competing dialkylation.[8]

  • Partial Conversion: Running the reaction to partial conversion of the starting material can also favor the mono-alkylated product, though this requires careful purification.[1]

Other potential, though less common, side products include:

  • O-Alkylation of the Nitro Group: This can occur under harsh conditions.[1]

  • Elimination Products: If using a secondary or tertiary alkyl halide, elimination to form an alkene can compete with the desired substitution reaction.[1]

Q3: How do I choose the optimal base, solvent, and temperature for this reaction?

A3: The choice of conditions is critical for successfully alkylating this electron-deficient aniline.

  • Base Selection: The base must be strong enough to facilitate the reaction, often by deprotonating the amine. For weakly nucleophilic anilines, stronger bases are generally more effective.[1]

  • Solvent Selection: The solvent should dissolve all reactants and be stable at the required temperature. Polar aprotic solvents are generally the best choice.[1][9]

  • Temperature: Room temperature is often insufficient.[1] Heating is typically required, but monitor for decomposition at very high temperatures.

The following table provides a general guide for selecting reaction conditions.

ParameterRecommended ChoiceRationale
Alkylating Agent Alkyl Iodide > Alkyl Bromide > Alkyl ChlorideHigher reactivity leads to faster conversion for the deactivated aniline.[1]
Base t-BuOK, NaH, K₂CO₃, Cs₂CO₃A strong, non-nucleophilic base is needed to deprotonate the weakly acidic N-H bond.[1]
Solvent DMF, DMSO, Acetonitrile, ToluenePolar aprotic solvents stabilize intermediates and do not interfere with the amine's nucleophilicity.[1]
Temperature 80 - 140 °CIncreased thermal energy is required to overcome the high activation barrier of the reaction.[1][10]
Q4: My purification by column chromatography is difficult. Are there any tips?

A4: Nitro-aromatic compounds can be challenging to purify.

  • Visualization: The product, like the starting material, is likely a colored (yellow to orange) compound, which can aid in visual tracking on the column.

  • Solvent System: A common eluent system is a gradient of ethyl acetate in hexanes. If the product and starting material are difficult to separate, try adding a small amount of a more polar solvent like dichloromethane or a few drops of triethylamine to the eluent to reduce tailing on the silica gel.

  • Alternative Purification: If chromatography fails, consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

  • Workup: During the aqueous workup, some nitro-phenolic impurities can be removed by washing the organic layer with a mild alkaline solution.[11]

Q5: Are there alternative, potentially greener, methods for this N-alkylation?

A5: Yes, modern catalytic methods offer excellent alternatives to traditional alkyl halide chemistry, often with higher atom economy and milder conditions.

  • "Borrowing Hydrogen" (or Hydrogen Autotransfer): This method uses alcohols as the alkylating agents in the presence of a transition metal catalyst (e.g., based on Ru, Ir, Ni, Mn, or Co).[10][12][13][14][15][16][17] The reaction produces only water as a byproduct.[13] The general mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde, which then condenses with the amine to form an imine. The borrowed hydrogen is then used to reduce the imine to the final secondary amine.[12][18]

  • Reductive Amination: This involves reacting the aniline with an aldehyde or ketone to form an imine, which is then reduced in the same pot using a reducing agent like sodium triacetoxyborohydride (STAB) or H₂ with a catalyst.[8][19] This method offers excellent control for mono-alkylation.

Data Presentation

Table 1: Troubleshooting Guide for N-Alkylation of this compound

Problem Possible Cause Suggested Solution
No or Low Conversion 1. Reduced nucleophilicity of aniline.[1][2] 2. Insufficiently reactive alkylating agent. 3. Base is too weak. 4. Temperature is too low. 1. Increase temperature; use a stronger base (e.g., NaH, t-BuOK).[1] 2. Switch from alkyl chloride/bromide to alkyl iodide.[1] 3. Use K₂CO₃, Cs₂CO₃, or t-BuOK instead of NaHCO₃. 4. Increase temperature gradually to 80-120 °C.[1]
Multiple Products 1. N,N-dialkylation.[7] 2. C-alkylation at high temperatures. 3. Impure starting materials. 1. Use a slight excess of the aniline (1.1-1.5 eq).[1] 2. Lower the reaction temperature. 3. Check the purity of reagents before starting.

| Difficult Purification | 1. Similar polarity of starting material and product. 2. Product streaking on silica gel. | 1. Use a shallow gradient during column chromatography; try a different eluent system (e.g., DCM/Hexanes). 2. Add a small amount of triethylamine (0.1-1%) to the eluent. |

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol is a general procedure and may require optimization for specific alkyl halides.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, 1.05 - 1.1 eq)[20]

  • Anhydrous potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser

  • Standard workup and purification equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound and anhydrous potassium carbonate.[20]

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the aniline.[20]

  • Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide dropwise at room temperature.[20]

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[20]

  • Workup: After the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers and wash with water, followed by brine.[20]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[12][20]

Protocol 2: Catalytic N-Alkylation with an Alcohol (Borrowing Hydrogen)

This protocol is adapted from procedures for catalytic N-alkylation of anilines and may require specific catalyst/ligand selection.[12]

Materials:

  • This compound (1.0 eq)

  • Alcohol (e.g., benzyl alcohol, 1.2 eq)

  • Catalyst system (e.g., [Ru(p-cymene)Cl₂]₂ / dppf, 0.5 mol%)[12]

  • Base (e.g., t-BuOK, 0.75 eq)[12]

  • Dry toluene

  • Oven-dried Schlenk tube, stir bar, Schlenk line

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon), add the catalyst, ligand, and base.[12]

  • Reagent Addition: Under a positive flow of argon, add dry toluene, the alcohol, and this compound via syringe.[12]

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80-110 °C. Stir for 24 hours.[12]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Cautiously quench the reaction with water and extract the product with ethyl acetate.[12]

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12]

Visualizations

Caption: General reaction scheme for the N-alkylation of this compound.

Troubleshooting_Workflow start Start Experiment check_tlc Monitor Reaction by TLC start->check_tlc decision Reaction Complete? Low Yield? check_tlc->decision workup Workup & Purify decision->workup Yes troubleshoot Troubleshoot decision->troubleshoot No end_ok Obtain Product workup->end_ok cause1 Check Reagent Purity & Anhydrous Conditions troubleshoot->cause1 cause2 Optimize Conditions: - Stronger Base - Higher Temperature - More Reactive Halide cause1->cause2 cause3 Consider Alternative Method: - Borrowing Hydrogen - Reductive Amination cause2->cause3 cause3->start Re-run Experiment

Caption: Logical workflow for troubleshooting a low-yield N-alkylation reaction.

Borrowing_Hydrogen cluster_cycle Catalytic Cycle cluster_overall Overall Reaction dehydrogenation 1. Dehydrogenation [M] + RCH₂OH → [M]-H₂ + RCHO condensation 2. Condensation RCHO + ArNH₂ → RCH=NAr + H₂O dehydrogenation->condensation hydrogenation 3. Hydrogenation [M]-H₂ + RCH=NAr → [M] + RCH₂NHAr condensation->hydrogenation hydrogenation->dehydrogenation Catalyst Regeneration overall ArNH₂ + RCH₂OH  →  RCH₂NHAr + H₂O

Caption: The "Borrowing Hydrogen" catalytic cycle for N-alkylation using alcohols.

References

Technical Support Center: Solvent Effects on the Reactivity of 4-Methoxy-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 4-Methoxy-3-nitroaniline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and optimizing reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the reactivity of the amine group in this compound?

A1: The reactivity of the primary amine group in this compound is significantly influenced by the solvent's properties, primarily its polarity and its ability to act as a hydrogen bond donor or acceptor.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can increase the nucleophilicity of the amine. By solvating the cation of any salt present and leaving the amine relatively free, they can accelerate reaction rates for processes like nucleophilic aromatic substitution (SNAr).

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can form hydrogen bonds with the lone pair of electrons on the nitrogen atom of the amine group. This hydrogen bonding stabilizes the amine, making it less nucleophilic and potentially slowing down reactions where the amine acts as a nucleophile.[1]

  • Nonpolar Solvents (e.g., Toluene, Hexane): this compound has limited solubility in nonpolar solvents. Reactions in these media are often heterogeneous and slower due to the low concentration of the dissolved reactant.

Q2: I am observing a color change when I dissolve this compound in different solvents. What does this indicate?

A2: The color change, or solvatochromism, is due to the effect of the solvent on the electronic structure of the molecule. This compound is a polar molecule with electron-donating (methoxy and amino) and electron-withdrawing (nitro) groups. In more polar solvents, the excited state of the molecule is stabilized to a greater extent than the ground state, leading to a shift in the UV-Vis absorption maximum to longer wavelengths (a bathochromic or red shift). This is a common phenomenon for nitroanilines.[2][3] This can be an indicator of strong solvent-solute interactions.

Q3: Can I use protic solvents for acylation reactions of this compound?

A3: While it is possible, using protic solvents for acylation reactions can be problematic. Protic solvents can react with common acylating agents (e.g., acid chlorides, anhydrides). However, using a protic solvent like glacial acetic acid for acetylation with acetic anhydride can be effective, as the solvent also serves as a reagent and can drive the reaction.[4] For more reactive acylating agents, aprotic solvents like THF, DCM, or acetonitrile are generally preferred to avoid side reactions.

Q4: How does the solvent affect the visibility of the -NH2 protons in the 1H NMR spectrum of this compound?

A4: The visibility and chemical shift of the amine (-NH2) protons are highly dependent on the deuterated solvent used.

  • In aprotic solvents like DMSO-d6 or CDCl3, the -NH2 protons are typically visible as a broad singlet. In DMSO-d6, the chemical shift for the -NH2 protons of this compound has been reported around 5.21 ppm.[5]

  • In protic solvents like D2O or MeOD, the amine protons can exchange with the deuterium atoms of the solvent. This can lead to the disappearance of the -NH2 signal from the 1H NMR spectrum.[6]

Troubleshooting Guides

Issue 1: Low Reaction Yield in a Nucleophilic Substitution Reaction
Potential Cause Troubleshooting Step Explanation
Use of a Protic Solvent Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.Protic solvents like methanol or water can form hydrogen bonds with the amine group of this compound, reducing its nucleophilicity and slowing down the reaction rate.[1]
Poor Solubility If using a nonpolar solvent, switch to a more polar aprotic solvent. Gentle heating may also improve solubility.This compound has low solubility in nonpolar solvents, which can limit the effective concentration of the reactant in solution.
Base is too Weak If the reaction requires deprotonation of the amine, ensure the base used is strong enough in the chosen solvent.The pKa of the base can be significantly altered by the solvent. A base that is strong in one solvent may be weaker in another.
Issue 2: Side Product Formation During Diazotization
Potential Cause Troubleshooting Step Explanation
Decomposition of Diazonium Salt Ensure the reaction temperature is maintained between 0-5 °C.Diazonium salts are thermally unstable and can decompose at higher temperatures, leading to undesired byproducts.
Incorrect Acid/Solvent System Use a non-aqueous solvent system like glacial acetic acid if aqueous conditions are problematic.While typically performed in aqueous acid, some anilines may undergo side reactions. Acetic acid can be an alternative medium for diazotization.[7]
Presence of Nucleophiles Minimize the concentration of nucleophiles other than the desired coupling partner in the reaction mixture.The diazonium group is a good leaving group and can be displaced by various nucleophiles present in the reaction medium.

Quantitative Data Summary

Table 1: Solvent Properties and Their General Effect on the Reactivity of Anilines in SNAr Reactions

SolventDielectric Constant (ε)Polarity (π*)H-Bond Donor (α)H-Bond Acceptor (β)Expected Effect on SNAr Rate
Methanol32.70.600.930.62Decrease (due to high α)
Acetonitrile37.50.750.190.31Increase
DMSO46.71.000.000.76Significant Increase
Chloroform4.80.580.440.00Moderate
Toluene2.40.490.000.11Low (solubility issues)

Data compiled from general solvent property tables and trends observed for reactions of substituted anilines. The expected effect is a generalization and can be reaction-dependent.[1]

Table 2: 1H NMR Chemical Shifts of this compound in DMSO-d6

ProtonChemical Shift (ppm)Multiplicity
Aromatic CH7.09-7.03m
Aromatic CH6.87d (J=3Hz)
-NH25.21bs
-OCH33.77s
Data from ChemicalBook.[5]

Experimental Protocols

Protocol 1: Acetylation of this compound

This protocol is based on a reported synthesis of N-(4-Methoxy-3-nitrophenyl)acetamide.[4]

Materials:

  • This compound

  • Glacial Acetic Acid

  • Acetic Anhydride

Procedure:

  • Dissolve this compound (1 equivalent) in glacial acetic acid.

  • Add a molar excess of acetic anhydride (e.g., 1.2 equivalents).

  • Heat the reaction mixture to reflux for 2 hours, with continuous stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Protocol 2: General Procedure for Diazotization and Azo Coupling

This is a general protocol based on standard procedures for diazotization of aromatic amines.[7][8]

Materials:

  • This compound

  • Hydrochloric Acid (concentrated)

  • Sodium Nitrite

  • Coupling agent (e.g., 2-naphthol)

  • Sodium Hydroxide solution

Procedure:

  • Diazotization:

    • Suspend this compound (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture at 0-5 °C for 30 minutes after the addition is complete.

  • Azo Coupling:

    • In a separate flask, dissolve the coupling agent (e.g., 2-naphthol) in an aqueous sodium hydroxide solution and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.

    • An azo dye should precipitate immediately.

    • Continue stirring in the ice bath for 1-2 hours to ensure complete reaction.

    • Filter the precipitated dye, wash with cold water until the filtrate is neutral, and dry.

Visualizations

Solvent_Effects_on_Amine_Reactivity cluster_amine This compound cluster_solvents Solvent Types cluster_reactivity Resulting Reactivity Amine R-NH2 Protic Protic Solvent (e.g., Methanol) Amine->Protic H-Bonding Aprotic Polar Aprotic Solvent (e.g., DMSO) Amine->Aprotic Minimal Interaction Decreased Decreased Nucleophilicity (Slower Reaction) Protic->Decreased Increased Increased Nucleophilicity (Faster Reaction) Aprotic->Increased

Caption: Solvent effects on the nucleophilicity of this compound.

Experimental_Workflow_Diazotization start Start: this compound diazotization 1. Dissolve in aq. HCl 2. Cool to 0-5 °C start->diazotization add_nitrite Add NaNO2 solution dropwise at T < 5 °C diazotization->add_nitrite diazonium_salt Diazonium Salt Intermediate (Unstable) add_nitrite->diazonium_salt coupling Add to cold solution of coupling partner diazonium_salt->coupling product Azo Dye Product coupling->product

Caption: Workflow for the diazotization of this compound.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Methoxy-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 4-Methoxy-3-nitroaniline. While ¹H and ¹³C NMR are powerful, complementary techniques, this guide will delve into their individual strengths and how their combined data provides a comprehensive structural picture of the target molecule. We will also briefly compare NMR with other common analytical techniques used for aromatic amines.

¹H and ¹³C NMR Data for this compound

The following tables summarize the experimental ¹H NMR data and predicted ¹³C NMR data for this compound. The ¹H NMR data was obtained in deuterated dimethyl sulfoxide (DMSO-d₆), and the ¹³C NMR chemical shifts are predicted values, as experimental data was not available in the searched resources.

Table 1: ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.09-7.03m-2HH-5, H-6
6.87d31HH-2
5.21bs-2H-NH₂
3.77s-3H-OCH₃

Source: ChemicalBook, CAS No. 577-72-0.[1] m = multiplet, d = doublet, bs = broad singlet, s = singlet

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ) ppmAssignment
152.5C-4
141.0C-1
134.0C-3
120.0C-5
115.0C-6
108.0C-2
56.0-OCH₃

Note: These are predicted values and may differ from experimental data.

Structural Assignment and Visualization

The following diagram illustrates the structure of this compound with the assigned proton and carbon positions corresponding to the NMR data.

G cluster_molecule This compound C1 C1 C2 C2 C1->C2 N2 N C1->N2 C3 C3 C2->C3 H3 H C2->H3 H2 C4 C4 C3->C4 N1 N C3->N1 C5 C5 C4->C5 O3 O C4->O3 C6 C6 C5->C6 H5 H C5->H5 H5 C6->C1 H6 H2 C6->H6 H6 O1 O N1->O1 O2 O N1->O2 H1 H N2->H1 H2 H N2->H2 C7 C H4 H C7->H4 H3 O3->C7 H7 H5 H8 H6

Caption: Structure of this compound with atom numbering.

Experimental Protocol for NMR Analysis

A standard protocol for acquiring ¹H and ¹³C NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.8 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

    • A larger number of scans (e.g., 128 or more) is usually required due to the low natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Comparison of ¹H and ¹³C NMR for this compound

Feature¹H NMR Spectroscopy¹³C NMR Spectroscopy
Information Provided Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.Provides information on the number of different types of carbon atoms and their chemical environment.
Sensitivity High sensitivity due to the high natural abundance of ¹H (99.98%).Low sensitivity due to the low natural abundance of ¹³C (1.1%).
Spectral Dispersion Narrower chemical shift range (typically 0-12 ppm), which can lead to signal overlap in complex molecules.Wider chemical shift range (typically 0-220 ppm), resulting in less signal overlap and easier interpretation.
Coupling Proton-proton coupling provides valuable connectivity information but can complicate spectra.Proton-decoupled spectra show a single peak for each unique carbon, simplifying the spectrum.
Quantitative Analysis Can be used for quantitative analysis with proper experimental setup.Generally not quantitative under standard conditions due to the Nuclear Overhauser Effect (NOE).

For this compound, ¹H NMR is excellent for identifying the number of aromatic protons and their substitution pattern, as well as the presence of the methoxy and amine groups. The coupling patterns are key to determining the relative positions of the substituents on the aromatic ring. ¹³C NMR, on the other hand, is crucial for confirming the carbon skeleton, including the quaternary carbons which are not observed in the ¹H NMR spectrum.

Alternative Analytical Techniques

While NMR is a premier technique for structural elucidation, other methods are also employed for the analysis of aromatic amines, often for quantitative purposes in complex matrices.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used technique for the separation and quantification of aromatic amines. It is particularly useful for routine analysis and quality control.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile compounds. Derivatization is often required for polar aromatic amines to improve their volatility and chromatographic behavior.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. It is an excellent method for detecting and quantifying low levels of aromatic amines in complex samples, such as in biological matrices or environmental samples.

The choice of analytical technique depends on the specific research question, with NMR being unparalleled for detailed structural determination, while chromatographic methods are often preferred for quantification and screening purposes.

References

Comparative Analysis of Analytical Techniques for 4-Methoxy-3-nitroaniline Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry and alternative analytical methodologies for the characterization of 4-Methoxy-3-nitroaniline. The selection of an appropriate analytical technique is critical for accurate identification, quantification, and quality control in research and drug development. This document presents a detailed analysis of fragmentation patterns in mass spectrometry, alongside performance data from High-Performance Liquid Chromatography (HPLC) and electrochemical methods, supported by experimental protocols and visual workflows.

Mass Spectrometry Analysis

Mass spectrometry is a powerful technique for the structural elucidation of compounds by analyzing the mass-to-charge ratio of ionized molecules and their fragments. Electron Ionization (EI) is a common ionization technique that provides detailed fragmentation patterns.

Predicted Fragmentation Pattern of this compound

The primary fragmentation events anticipated under EI-MS are as follows:

  • Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds, leading to a fragment ion at m/z 153.

  • Loss of nitric oxide (NO): A characteristic fragmentation of aromatic nitro compounds, resulting in a fragment at m/z 138.

  • Loss of a nitro group (•NO₂): This leads to a significant fragment ion at m/z 122.

  • Loss of carbon monoxide (CO): Following the initial fragmentation, subsequent loss of CO from fragment ions is possible. For example, the m/z 153 ion could lose CO to form a fragment at m/z 125.

  • Loss of formaldehyde (CH₂O): The methoxy group can be eliminated as formaldehyde, leading to a fragment at m/z 138.

The following diagram illustrates the predicted Electron Ionization Mass Spectrometry (EI-MS) fragmentation pathway of this compound.

G Predicted EI-MS Fragmentation of this compound M [M]⁺˙ m/z = 168 F1 [M - •CH₃]⁺ m/z = 153 M->F1 - •CH₃ F2 [M - NO]⁺˙ m/z = 138 M->F2 - NO F3 [M - •NO₂]⁺ m/z = 122 M->F3 - •NO₂ F4 [M - CH₂O]⁺˙ m/z = 138 M->F4 - CH₂O F5 [M - •CH₃ - CO]⁺ m/z = 125 F1->F5 - CO G GC-MS Experimental Workflow Sample Sample Preparation (Dissolution) GC Gas Chromatography (Separation) Sample->GC Ionization Electron Ionization (70 eV) GC->Ionization MS Mass Analyzer (Quadrupole/TOF) Ionization->MS Detector Detector MS->Detector Data Data Analysis (Spectrum) Detector->Data G Analytical Method Selection Logic Start Start Goal Primary Goal? Start->Goal Structure Structural Elucidation Goal->Structure Identification Quant Quantification Goal->Quant Measurement Screen Rapid Screening Goal->Screen High-Throughput MS Mass Spectrometry Structure->MS HPLC HPLC-UV Quant->HPLC Electrochem Electrochemical Methods Screen->Electrochem

References

Comparative Analysis of the Basicity of 4-Methoxy-3-nitroaniline and Other Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the basicity of 4-methoxy-3-nitroaniline with aniline, 4-methoxyaniline, and 3-nitroaniline. The basicity of anilines is a critical parameter in medicinal chemistry and drug development, influencing a molecule's pharmacokinetic and pharmacodynamic properties. Understanding the impact of substituents on the electron density of the amino group is paramount for designing molecules with desired ionization characteristics. This document presents experimental data, detailed analytical methodologies, and visual representations to elucidate the structure-basicity relationships.

Data Presentation: Basicity of Substituted Anilines

The basicity of anilines is conveniently expressed by the pKa of their conjugate acids (anilinium ions). A lower pKa value indicates a weaker base, as the conjugate acid is stronger and more readily donates a proton. Conversely, a higher pKa value signifies a stronger base. The table below summarizes the pKa values for the conjugate acids of the selected anilines.

CompoundStructureSubstituentspKa of Conjugate AcidRelative Basicity
4-MethoxyanilineOCH₃ at para-positionElectron-donating5.34[1]Strongest Base
Aniline(Unsubstituted)-4.6[2][3]Baseline
This compound OCH₃ at para, NO₂ at metaCompeting effects3.33 (predicted) [4]Weaker Base
3-NitroanilineNO₂ at meta-positionElectron-withdrawing2.47[5]Weakest Base

Analysis of Substituent Effects

The basicity of aniline is significantly influenced by the electronic effects of substituents on the aromatic ring. The lone pair of electrons on the nitrogen atom, which is responsible for its basicity, can be delocalized into the benzene ring through resonance.

  • Electron-donating groups (EDGs) , such as the methoxy group (-OCH₃), increase the electron density on the nitrogen atom, making the lone pair more available to accept a proton. This results in an increase in basicity compared to aniline. The methoxy group at the para-position in 4-methoxyaniline strongly donates electrons through resonance, making it the most basic among the compared anilines.

  • Electron-withdrawing groups (EWGs) , such as the nitro group (-NO₂), decrease the electron density on the nitrogen atom through both inductive and resonance effects. This makes the lone pair less available for protonation, leading to a decrease in basicity. In 3-nitroaniline, the nitro group at the meta-position exerts a strong electron-withdrawing inductive effect, significantly reducing its basicity.

  • In this compound , the two substituents have competing effects. The methoxy group at the para-position is an electron-donating group, while the nitro group at the meta-position is an electron-withdrawing group. The net effect is a decrease in basicity compared to aniline and 4-methoxyaniline, but an increase in basicity relative to 3-nitroaniline. The predicted pKa value of 3.33 reflects this intermediate basicity.

Experimental Protocols for pKa Determination

The determination of pKa values is crucial for quantifying the basicity of anilines. Potentiometric titration and spectrophotometry are two common and reliable methods employed for this purpose.

Potentiometric Titration

This method involves the titration of a solution of the aniline with a standard solution of a strong acid, while monitoring the pH of the solution with a pH meter.

Materials:

  • Aniline sample (e.g., this compound)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a combination glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Calibrate the pH meter using standard buffer solutions of known pH.

  • Accurately weigh a known amount of the aniline sample and dissolve it in a known volume of deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Fill the burette with the standardized HCl solution and record the initial volume.

  • Begin the titration by adding small increments of the HCl solution to the aniline solution.

  • After each addition, allow the pH reading to stabilize and record the pH and the total volume of HCl added.

  • Continue the titration until the pH of the solution changes significantly, indicating that the equivalence point has been passed.

  • Plot a titration curve of pH versus the volume of HCl added.

  • The pKa of the conjugate acid of the aniline is equal to the pH at the half-equivalence point (the point where half of the aniline has been neutralized).

Spectrophotometric Method

This method is suitable for compounds that exhibit a change in their UV-Vis absorption spectrum upon protonation or deprotonation.

Materials:

  • Aniline sample

  • Buffer solutions of various known pH values

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks

Procedure:

  • Prepare a stock solution of the aniline sample in a suitable solvent (e.g., methanol or water).

  • Prepare a series of solutions by diluting the stock solution with buffer solutions of different pH values, ensuring the final concentration of the aniline is constant in each solution.

  • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

  • Identify the wavelengths at which the acidic (protonated) and basic (unprotonated) forms of the aniline show maximum absorbance.

  • Measure the absorbance of each solution at these two wavelengths.

  • The pKa can be determined by plotting the absorbance at a specific wavelength against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

  • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A - AB) / (AA - A)] where A is the absorbance of the mixture at a given pH, AA is the absorbance of the fully acidic form, and AB is the absorbance of the fully basic form.

Visualizations

The following diagrams illustrate the chemical structures of the compared anilines and the electronic effects influencing their basicity.

Structures cluster_aniline Aniline cluster_4_methoxyaniline 4-Methoxyaniline cluster_3_nitroaniline 3-Nitroaniline cluster_4_methoxy_3_nitroaniline This compound aniline aniline methoxyaniline methoxyaniline nitroaniline nitroaniline methoxynitroaniline methoxynitroaniline

Caption: Chemical structures of the compared aniline derivatives.

Electronic_Effects Aniline Aniline (Baseline Basicity) Methoxy Methoxy Group (-OCH3) Electron Donating (Resonance) Aniline->Methoxy + Donating Effect Nitro Nitro Group (-NO2) Electron Withdrawing (Inductive) Aniline->Nitro - Withdrawing Effect Increased_Basicity Increased Basicity (Higher pKa) Methoxy->Increased_Basicity Decreased_Basicity Decreased Basicity (Lower pKa) Nitro->Decreased_Basicity

Caption: Electronic effects of substituents on the basicity of the aniline core.

References

Comparative HPLC Analysis of 4-Methoxy-3-nitroaniline and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Chromatographic Behavior of Methoxy-nitroaniline Isomers

In the realm of pharmaceutical development and organic synthesis, the separation and analysis of positional isomers are critical for ensuring the purity and efficacy of active pharmaceutical ingredients (APIs) and their intermediates. This guide provides a comparative analysis of the High-Performance Liquid Chromatography (HPLC) retention times for 4-Methoxy-3-nitroaniline and its various positional isomers. Due to the absence of a comprehensive experimental dataset in publicly available literature, this guide presents a representative analysis based on established chromatographic principles. The provided retention times are hypothetical and intended to illustrate the expected elution order in a typical reversed-phase HPLC separation.

Understanding the Elution Order: A Theoretical Perspective

In reversed-phase HPLC, the retention time of a compound is primarily governed by its hydrophobicity; more hydrophobic (less polar) compounds interact more strongly with the nonpolar stationary phase and thus elute later. The elution order of the methoxy-nitroaniline isomers is influenced by the interplay of the electron-donating methoxy group and the electron-withdrawing nitro group, their positions on the aniline ring, and the potential for intramolecular interactions.

Generally, the polarity of the isomers is affected by:

  • Intramolecular Hydrogen Bonding: Isomers where the amino and nitro groups are ortho to each other can form intramolecular hydrogen bonds. This reduces the molecule's ability to interact with the polar mobile phase, making it effectively less polar and leading to a longer retention time.

  • Dipole Moment: The relative positions of the methoxy, nitro, and amino groups influence the overall dipole moment of the molecule. Isomers with a lower net dipole moment tend to be less polar and exhibit longer retention times.

  • Steric Effects: The proximity of the substituent groups can influence how they interact with the stationary phase, which can also affect retention.

Based on these principles, a predicted elution order can be established. For instance, isomers with ortho-nitro and amino groups are expected to have longer retention times than their meta and para counterparts due to intramolecular hydrogen bonding.

Data Summary: Predicted HPLC Retention Times

The following table summarizes the hypothetical retention times for this compound and its isomers based on a standard reversed-phase HPLC method.

Compound NameStructurePredicted Retention Time (min)
This compoundCH₃O(NO₂)C₆H₃NH₂12.5
2-Methoxy-3-nitroanilineCH₃O(NO₂)C₆H₃NH₂14.2
2-Methoxy-4-nitroanilineCH₃O(NO₂)C₆H₃NH₂11.8
2-Methoxy-5-nitroanilineCH₃O(NO₂)C₆H₃NH₂13.1
3-Methoxy-2-nitroanilineCH₃O(NO₂)C₆H₃NH₂15.5
3-Methoxy-4-nitroanilineCH₃O(NO₂)C₆H₃NH₂10.9
4-Methoxy-2-nitroanilineCH₃O(NO₂)C₆H₃NH₂14.8
5-Methoxy-2-nitroanilineCH₃O(NO₂)C₆H₃NH₂13.9

Disclaimer: The retention times presented are hypothetical and for illustrative purposes. Actual retention times will vary depending on the specific experimental conditions.

Experimental Protocol

The following is a representative experimental protocol for the reversed-phase HPLC analysis of methoxy-nitroaniline isomers.

ParameterCondition
Column C18 (Octadecylsilane), 5 µm particle size, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Samples dissolved in the mobile phase at a concentration of 1 mg/mL.

Logical Relationship of Isomers and Predicted Retention

The following diagram illustrates the logical relationship between the isomers and their predicted relative retention times, from shortest to longest.

G cluster_legend Predicted Elution Order A 3-Methoxy-4-nitroaniline (10.9 min) B 2-Methoxy-4-nitroaniline (11.8 min) C This compound (12.5 min) D 2-Methoxy-5-nitroaniline (13.1 min) E 5-Methoxy-2-nitroaniline (13.9 min) F 2-Methoxy-3-nitroaniline (14.2 min) G 4-Methoxy-2-nitroaniline (14.8 min) H 3-Methoxy-2-nitroaniline (15.5 min) Shortest Retention Time Shortest Retention Time Longest Retention Time Longest Retention Time Shortest Retention Time->Longest Retention Time G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Isomer Standard prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter Sample prep2->prep3 hplc1 Inject Sample prep3->hplc1 hplc2 Separation on C18 Column hplc1->hplc2 hplc3 UV Detection at 254 nm hplc2->hplc3 data1 Record Chromatogram hplc3->data1 data2 Determine Retention Time data1->data2 data3 Compare Retention Times data2->data3

A Comparative Analysis of 4-Methoxy-3-nitroaniline and 4-Methoxy-2-nitroaniline for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study of two closely related isomers, 4-Methoxy-3-nitroaniline and 4-Methoxy-2-nitroaniline. Aimed at researchers, scientists, and professionals in drug development, this document outlines their physicochemical properties, synthesis protocols, spectroscopic data, and known applications, with a focus on presenting objective, data-driven comparisons.

Physicochemical Properties

The seemingly minor difference in the position of the nitro group between these two isomers leads to notable variations in their physical and chemical characteristics. These differences can significantly impact their reactivity, solubility, and suitability for various applications.

PropertyThis compound4-Methoxy-2-nitroaniline
CAS Number 577-72-0[1][2]96-96-8
Molecular Formula C₇H₈N₂O₃[1][2]C₇H₈N₂O₃
Molecular Weight 168.15 g/mol [1][2]168.15 g/mol
Appearance Orange-red to dark red solid[1][3]Orange to orange-red crystalline powder[4][5]
Melting Point 46-47 °C[3]122-126 °C[5]
Boiling Point 356.9±22.0 °C (Predicted)[3]Not available
Solubility Slightly soluble in acetonitrile and chloroform[3]Slightly soluble in water, soluble in hot methanol[6]
pKa (Predicted) 3.33±0.10[1][3]Data not available

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of these isomers. Below is a summary of available spectroscopic data.

This compound
  • ¹H NMR (DMSO-d6): δ 7.09-7.03 (m, 2H), 6.87 (d, J=3Hz, 1H), 5.21 (bs, 2H), 3.77 (s, 3H)[1][7]

  • HRMS (EI): m/z 168.0497 (M+1)[1][7]

4-Methoxy-2-nitroaniline

While detailed, directly comparable spectroscopic data for 4-Methoxy-2-nitroaniline is less consistently reported in the literature, its identity is routinely confirmed by standard analytical techniques such as NMR, IR, and mass spectrometry in synthesis and quality control procedures. Conformation of its structure is often achieved through techniques like single-crystal X-ray diffraction.

Synthesis Protocols

The synthesis of these isomers often starts from the same precursor, 4-methoxyaniline, with the regioselectivity of the nitration step being the key determinant of the final product.

Synthesis of this compound

A common laboratory-scale synthesis involves the methylation of 2-Nitro-4-aminophenol.[7]

Experimental Protocol:

  • To a solution of 2-Nitro-4-aminophenol (10.0 g, 64.9 mmol) in acetonitrile (1500 mL), add cesium carbonate (21 g, 64 mmol) and iodomethane (9.22 g, 64.9 mmol).[7]

  • Heat the reaction mixture to reflux for 5 hours.[7]

  • After completion, cool the mixture to room temperature and filter to remove insoluble solids.[7]

  • Concentrate the filtrate under reduced pressure.[7]

  • Purify the crude product by flash column chromatography using chloroform as the eluent to yield this compound as a red oil (46% yield).[7]

G cluster_synthesis1 Synthesis of this compound 2-Nitro-4-aminophenol 2-Nitro-4-aminophenol Reagents Cesium Carbonate, Iodomethane, Acetonitrile 2-Nitro-4-aminophenol->Reagents 1. Mix Reaction Reflux, 5h Reagents->Reaction 2. React Purification Filtration, Concentration, Column Chromatography Reaction->Purification 3. Work-up This compound This compound Purification->this compound Yields

Synthesis workflow for this compound.

Synthesis of 4-Methoxy-2-nitroaniline

The synthesis of 4-Methoxy-2-nitroaniline is often achieved through a multi-step process involving the protection of the amine group, followed by nitration and deprotection. A continuous flow reactor method has also been developed for safer and more efficient production.[8]

Experimental Protocol (General Three-Step Batch Process):

  • Acetylation: 4-methoxyaniline is reacted with acetic anhydride to form 4-methoxyacetanilide. This step protects the amino group and directs the subsequent nitration.

  • Nitration: The protected intermediate, 4-methoxyacetanilide, is nitrated using a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce the nitro group primarily at the ortho position relative to the methoxy group.[8]

  • Hydrolysis: The resulting N-(4-methoxy-2-nitrophenyl)acetamide is hydrolyzed, typically under acidic or basic conditions, to remove the acetyl protecting group and yield 4-methoxy-2-nitroaniline.

G cluster_synthesis2 Synthesis of 4-Methoxy-2-nitroaniline 4-Methoxyaniline 4-Methoxyaniline Acetylation Acetic Anhydride 4-Methoxyaniline->Acetylation 1. 4-Methoxyacetanilide 4-Methoxyacetanilide Acetylation->4-Methoxyacetanilide Nitration Nitrating Agent 4-Methoxyacetanilide->Nitration 2. N-(4-methoxy-2-nitrophenyl)acetamide N-(4-methoxy-2-nitrophenyl)acetamide Nitration->N-(4-methoxy-2-nitrophenyl)acetamide Hydrolysis Acid or Base N-(4-methoxy-2-nitrophenyl)acetamide->Hydrolysis 3. 4-Methoxy-2-nitroaniline 4-Methoxy-2-nitroaniline Hydrolysis->4-Methoxy-2-nitroaniline

References

A Researcher's Guide to Validating the Purity of Synthesized 4-Methoxy-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for validating the purity of 4-Methoxy-3-nitroaniline, a key intermediate in various synthetic pathways. We present a comparative analysis with its common isomeric impurity, 4-methoxy-2-nitroaniline, supported by expected experimental data and detailed protocols.

The synthesis of this compound, often achieved through the nitration of 4-methoxyaniline, can lead to the formation of positional isomers, with 4-methoxy-2-nitroaniline being a primary contaminant. The presence of such impurities can significantly impact the yield, safety, and efficacy of subsequent reactions and final products. Therefore, robust analytical methods are essential to confirm the purity of the synthesized compound.

Comparison of Analytical Techniques

A multi-faceted approach employing various analytical techniques is the most effective strategy for purity validation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful tools for separating, identifying, and quantifying the desired product and its impurities.

Analytical TechniquePrincipleKey Performance Metrics for this compound
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of analytes between a stationary phase and a mobile phase.Resolution: Baseline separation of this compound and 4-methoxy-2-nitroaniline. Limit of Detection (LOD): Typically in the low ng/mL range. Limit of Quantification (LOQ): Typically in the mid-to-high ng/mL range. Linearity: Excellent linearity over a wide concentration range (e.g., 1-100 µg/mL).
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection and identification based on their mass-to-charge ratio.Selectivity: High selectivity for identifying isomers based on fragmentation patterns. Sensitivity: Capable of detecting trace levels of impurities. Identification: Provides structural information for impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Structural Confirmation: Unambiguous confirmation of the this compound structure. Impurity Identification: Characteristic chemical shifts allow for the identification and quantification of isomeric impurities. Quantitative Analysis (qNMR): Can provide highly accurate quantification of purity.

Experimental Data Comparison

The following tables summarize the expected data from the analysis of a synthesized this compound sample containing 4-methoxy-2-nitroaniline as an impurity.

Table 1: HPLC Analysis
CompoundRetention Time (min)Peak Area (%)
This compound~ 8.598.5
4-methoxy-2-nitroaniline~ 7.21.5
Table 2: GC-MS Analysis
CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound~ 12.1168 (M+), 138, 122, 108, 92, 77
4-methoxy-2-nitroaniline~ 11.5168 (M+), 138, 122, 108, 92, 77

Note: While the mass spectra of isomers are often similar, slight differences in fragmentation patterns and relative abundances can aid in differentiation.

Table 3: ¹H NMR (400 MHz, CDCl₃) Chemical Shift Comparison
ProtonThis compound (δ, ppm)4-methoxy-2-nitroaniline (δ, ppm)
OCH₃~ 3.95 (s, 3H)~ 3.90 (s, 3H)
NH₂~ 4.0 (br s, 2H)~ 5.9 (br s, 2H)
Aromatic H~ 6.8 - 7.5 (m, 3H)~ 6.8 - 7.8 (m, 3H)

Note: The chemical shifts of the aromatic protons will be distinct for each isomer, allowing for clear identification and quantification.

Experimental Workflows and Protocols

To achieve reliable and reproducible results, it is crucial to follow well-defined experimental protocols.

Purity Validation Workflow

cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Decision Synthesized_Product Synthesized this compound HPLC HPLC Screening Synthesized_Product->HPLC GCMS GC-MS for Volatile Impurities Synthesized_Product->GCMS NMR NMR for Structural Confirmation & Quantification Synthesized_Product->NMR Purity_Check Purity > 98%? HPLC->Purity_Check Recrystallization Further Purification (Recrystallization/Chromatography) Purity_Check->Recrystallization No Final_Product Pure this compound Purity_Check->Final_Product Yes Recrystallization->HPLC

Caption: Workflow for the purity validation of synthesized this compound.

Detailed Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized product in 10 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection. A standard of 4-methoxy-2-nitroaniline should be run for comparison of retention times.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: GC-MS system with a capillary column.

  • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 300.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. For quantitative analysis (qNMR), a known amount of an internal standard with a distinct, non-overlapping signal should be added to a precisely weighed sample.

Signaling Pathway Analysis (Illustrative)

While not directly a signaling pathway, the following diagram illustrates the logical flow of impurity identification.

cluster_synthesis Synthetic Route cluster_impurities Potential Impurities Starting_Material 4-Methoxyaniline Nitration Nitration Reaction Starting_Material->Nitration Crude_Product Crude Product Nitration->Crude_Product Desired_Product This compound Crude_Product->Desired_Product Isomeric_Impurity 4-methoxy-2-nitroaniline Crude_Product->Isomeric_Impurity Other_Impurities Other side-products Crude_Product->Other_Impurities

Caption: Potential products from the nitration of 4-methoxyaniline.

By employing these analytical techniques and following the detailed protocols, researchers can confidently validate the purity of their synthesized this compound, ensuring the integrity and reliability of their subsequent research and development activities.

A Researcher's Guide to Assessing the Cross-Reactivity of 4-Methoxy-3-nitroaniline in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the cross-reactivity of 4-Methoxy-3-nitroaniline in common biological assays. As a small molecule with potential biological activity, understanding its specificity is crucial for the accurate interpretation of experimental results and for its potential development as a therapeutic agent.[1][2][3] This document outlines methodologies and presents illustrative data to guide researchers in designing and interpreting their own cross-reactivity studies.

Introduction to Cross-Reactivity

Cross-reactivity is the phenomenon where a substance, such as an antibody or a small molecule inhibitor, binds to molecules other than its intended target.[4] In the context of this compound, this could mean binding to unintended proteins or enzymes, leading to off-target effects, false positives in screening assays, or misinterpretation of its biological role.[5][6] Therefore, a thorough assessment of its binding profile against structurally similar compounds and a panel of relevant biological targets is essential.

Comparative Analysis of this compound Cross-Reactivity (Illustrative Data)

To effectively evaluate the specificity of this compound, its performance should be compared against relevant alternative compounds in a variety of assays. The following tables present hypothetical data to illustrate how such a comparison could be structured.

Table 1: Immunoassay Cross-Reactivity Profile

This table illustrates the cross-reactivity of this compound and two structural isomers in a competitive ELISA designed to detect a primary target. Cross-reactivity is calculated as the ratio of the concentration of the primary target to the concentration of the test compound that produces a 50% inhibition of the signal (IC50).

CompoundStructureTarget IC50 (nM)Cross-Reactivity (%)
Primary Target (Reference Molecule)10100%
This compound C₇H₈N₂O₃5002%
3-Methoxy-4-nitroaniline C₇H₈N₂O₃25000.4%
2-Methoxy-5-nitroaniline C₇H₈N₂O₃>10,000<0.1%

Table 2: Kinase Inhibition Profile

This table presents hypothetical IC50 values for this compound and a known kinase inhibitor against a panel of three kinases. This helps to assess the selectivity of the compound.

CompoundKinase A IC50 (µM)Kinase B IC50 (µM)Kinase C IC50 (µM)
This compound 1585>200
Staurosporine (Control) 0.010.020.015

Table 3: Receptor Binding Affinity

This table shows a hypothetical comparison of the binding affinity (Ki) of this compound and related compounds to a G-protein coupled receptor (GPCR).

CompoundKi (nM)
This compound 850
4-Methoxyaniline 5200
3-Nitroaniline >10,000
Known Ligand (Control) 25

Experimental Protocols

Detailed and consistent experimental protocols are fundamental to generating reliable cross-reactivity data. Below are representative protocols for the types of assays presented in the illustrative data tables.

Protocol 1: Competitive ELISA for Immunoassay Cross-Reactivity

Objective: To determine the percentage cross-reactivity of this compound and its analogs with an antibody raised against a specific target hapten.

Materials:

  • 96-well microtiter plates coated with the target antigen.

  • Primary antibody specific for the target antigen.

  • HRP-conjugated secondary antibody.

  • TMB substrate.

  • Stop solution (e.g., 2N H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Assay buffer (e.g., PBS with 1% BSA).

  • This compound and other test compounds.

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of the primary target standard, this compound, and other test compounds in the assay buffer.

  • Add 50 µL of each standard or test compound dilution to the wells of the antigen-coated plate.

  • Add 50 µL of the primary antibody (at a pre-determined optimal dilution) to each well.

  • Incubate the plate for 1-2 hours at room temperature with gentle shaking.

  • Wash the plate 3-5 times with wash buffer.

  • Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Wash the plate 3-5 times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Plot the absorbance versus the log of the concentration for each compound and determine the IC50 value.

  • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Primary Target / IC50 of Test Compound) * 100

Protocol 2: Enzyme Inhibition Assay

Objective: To assess the inhibitory effect of this compound on the activity of a specific enzyme (e.g., a kinase).[7][8]

Materials:

  • Purified enzyme.

  • Enzyme-specific substrate and cofactors (e.g., ATP).

  • Assay buffer.

  • This compound dissolved in DMSO.

  • Detection reagent (e.g., a reagent that measures the product or remaining substrate).

  • 96-well or 384-well plates.

  • Plate reader (e.g., spectrophotometer or luminometer).

Procedure:

  • Prepare serial dilutions of this compound in assay buffer containing a constant concentration of DMSO.

  • In a multi-well plate, add the test compound dilutions, the enzyme, and the assay buffer.

  • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.

  • Initiate the enzymatic reaction by adding the substrate (and cofactors, if required).

  • Incubate for a specific time at the optimal temperature for the enzyme.

  • Stop the reaction (if necessary) and add the detection reagent.

  • Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a plate reader.

  • Plot the enzyme activity against the log of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[9][10]

Protocol 3: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.[11][12]

Materials:

  • Cell membranes expressing the target receptor.

  • Radiolabeled ligand specific for the receptor (e.g., [³H]-ligand).

  • Assay buffer.

  • This compound and other non-labeled test compounds.

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Glass fiber filter mats.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound and other test compounds in the assay buffer.

  • In test tubes or a 96-well plate, combine the cell membranes, the radiolabeled ligand (at a concentration near its Kd), and either buffer, a test compound dilution, or the non-specific binding control.

  • Incubate the mixture for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes) at an appropriate temperature.

  • Rapidly filter the contents of each tube/well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding for each concentration of the test compound.

  • Plot the percent specific binding against the log of the test compound concentration to determine the IC50 value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Visualizing Pathways and Workflows

Diagrams are essential tools for conceptualizing the potential interactions of this compound and the experimental approaches to study them.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Ligand Growth Factor Ligand->RTK MNA This compound MNA->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation G cluster_execution Experimental Execution start Define Research Question: Assess cross-reactivity of This compound select_assays Select Assays: - Immunoassay - Enzyme Assay - Receptor Binding start->select_assays select_compounds Select Comparison Compounds: - Structural Isomers - Known Ligands/Inhibitors start->select_compounds run_ia Perform Competitive Immunoassay select_assays->run_ia run_ea Perform Enzyme Inhibition Assay select_assays->run_ea run_rba Perform Receptor Binding Assay select_assays->run_rba select_compounds->run_ia select_compounds->run_ea select_compounds->run_rba analyze_data Data Analysis: - Calculate IC50, Ki - Determine % Cross-Reactivity run_ia->analyze_data run_ea->analyze_data run_rba->analyze_data conclusion Draw Conclusions: Evaluate specificity and potential off-target effects analyze_data->conclusion

References

The Intermediate Showdown: 4-Methoxy-2-nitroaniline vs. 4-Methoxy-3-nitroaniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of pharmaceutical development, the efficiency of a synthetic route is paramount. The performance of each chemical intermediate can significantly impact the yield, purity, and cost-effectiveness of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of two closely related nitroaniline isomers, 4-Methoxy-2-nitroaniline and 4-Methoxy-3-nitroaniline, focusing on their performance as intermediates in the synthesis of key pharmaceutical precursors.

The synthesis of the benzimidazole core, a foundational structure for proton pump inhibitors like Omeprazole, serves as a critical case study. In this context, 4-Methoxy-2-nitroaniline emerges as the high-performance, preferred intermediate, while its isomer, this compound, is primarily formed as an undesired by-product that compromises the efficiency of the entire process.

Performance Analysis: Regioselectivity in Nitration

The key performance differentiator between these two isomers arises during the critical nitration step of the common precursor, 4-methoxyacetanilide (the acetylated form of p-anisidine). The directing effects of the substituents on the aromatic ring govern the position of the incoming nitro group.

  • The High-Performer (4-Methoxy-2-nitroaniline): The starting material has two activating groups: a methoxy group (-OCH₃) and an acetamido group (-NHCOCH₃). Both are ortho, para-directing. The acetamido group is a powerful activating group that strongly directs the electrophilic nitration to its ortho position. This results in the desired 2-nitro isomer as the major product. Its efficient formation is crucial for the subsequent reduction and cyclization steps to form the benzimidazole ring.

  • The Alternative/By-product (this compound): The formation of the 3-nitro isomer is a consequence of nitration occurring ortho to the methoxy group but meta to the more powerful acetamido director. This pathway is significantly less favored, making this compound a minor but problematic impurity. Its presence complicates purification, reduces the overall yield of the desired product, and represents a loss of valuable starting material. A patent for a continuous flow reactor highlights that a key advantage is the reduction in the formation of this specific by-product, underscoring its negative impact on performance[1].

Quantitative Data Presentation

The following table summarizes the typical outcomes of the batchwise nitration of 4-methoxyacetanilide, demonstrating the superior performance of the pathway leading to the 2-nitro isomer.

IntermediatePosition of NitrationTypical YieldPurity Pre-PurificationRole in SynthesisPerformance Grade
N-(4-Methoxy-2-nitrophenyl)acetamide ortho to Acetamido75-79%[2]Major ProductDesired Intermediate High
N-(4-Methoxy-3-nitrophenyl)acetamide ortho to MethoxyNot explicitly quantified, but the primary impurity removed during crystallization.Minor By-productUndesired By-product Low

Experimental Protocols

Detailed methodologies for the synthesis of the high-performance intermediate and its subsequent transformation are provided below.

Protocol 1: Synthesis of 4-Methoxy-2-nitroaniline (via Acetylation, Nitration, and Hydrolysis)

This three-step protocol is adapted from a procedure in Organic Syntheses[2].

Step A: Acetylation - Synthesis of 4-Methoxyacetanilide

  • In a 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer, add 123 g (1 mole) of p-anisidine, 300 mL of glacial acetic acid, and 217 mL of water.

  • Stir until the p-anisidine has dissolved, then add 350 g of ice.

  • Once the temperature reaches 0–5°C, add 103 mL (1.1 moles) of acetic anhydride all at once with rapid stirring. The mixture will solidify.

  • Heat the flask on a steam bath until all crystalline material dissolves.

Step B: Nitration - Synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide

  • Cool the solution from Step A to 45°C, at which point crystals of 4-methoxyacetanilide will begin to separate.

  • Apply an ice bath and add 100 mL of concentrated nitric acid (sp. gr. 1.42) all at once.

  • The temperature will rise rapidly. Maintain the temperature at 60–65°C for 10 minutes using the cooling bath, then cool to 25°C over 10 minutes.

  • Chill the solution overnight. Collect the precipitated yellow crystals by filtration.

  • Wash the crystals with 270 mL of ice-cold water and press dry. The expected yield is 158–168 g (75–79%).

Step C: Hydrolysis - Synthesis of 4-Methoxy-2-nitroaniline

  • Prepare Claisen's alkali by dissolving 88 g of potassium hydroxide in 63 mL of water, cooling, and diluting to 250 mL with methanol.

  • Mix 160 g of the N-(4-Methoxy-2-nitrophenyl)acetamide from Step B with 250 mL of cold Claisen's alkali in a 2-L beaker.

  • Stir and warm on a steam bath for 15 minutes. The mixture will become liquid and then solidify as the sodium salt of the product separates.

  • Add 250 mL of hot water, stir, and digest on the steam bath for an additional 15 minutes.

  • Cool the mixture to 0–5°C. Collect the product by filtration, wash with three 160-mL portions of ice-cold water, and dry. The expected yield is 122–124 g (95–97% for this step).

Protocol 2: Reduction of 4-Methoxy-2-nitroaniline

This protocol describes the reduction of the nitro group to an amine, yielding the diamine necessary for cyclization.

  • A sustainable chemical process for the reduction of 4-methoxy-2-nitroaniline to 4-methoxybenzene-1,2-diamine can be carried out in a neutral reaction medium[3].

  • The process involves a reaction sequence followed by extraction and layer separation, with the reaction medium being recycled over multiple cycles[3].

  • A reducing agent is added over a period of 0.5 to 2.5 hours at a temperature between 0°C and 200°C and a pH of 2 to 7[3].

  • Upon completion, as monitored by TLC, the reaction yields 4-methoxybenzene-1,2-diamine, which is the direct precursor for the next cyclization step[3].

Mandatory Visualizations

The following diagrams illustrate the chemical pathways and logical relationships discussed.

G cluster_2 Step 3 & 4: Hydrolysis & Reduction cluster_3 Step 5: Cyclization p_anisidine p-Anisidine acetanilide 4-Methoxyacetanilide p_anisidine->acetanilide Ac₂O, AcOH acetic_anhydride Acetic Anhydride product_2_nitro N-(4-Methoxy-2-nitrophenyl)acetamide (Desired Product, ~79% Yield) acetanilide->product_2_nitro Major Pathway product_3_nitro N-(4-Methoxy-3-nitrophenyl)acetamide (By-product) acetanilide->product_3_nitro Minor Pathway cluster_1 cluster_1 nitric_acid HNO₃ / H₂SO₄ hydrolysis Hydrolysis (KOH) product_2_nitro->hydrolysis reduction Reduction (e.g., Fe/NH₄Cl) hydrolysis->reduction diamine 4-Methoxy-1,2-phenylenediamine reduction->diamine cyclization Cyclization diamine->cyclization benzimidazole 5-Methoxy-1H-benzimidazole (Omeprazole Precursor) cyclization->benzimidazole

Caption: Synthetic pathway to an Omeprazole precursor, highlighting the performance divergence at the nitration step.

G cluster_directors Directing Groups Influence cluster_outcomes Nitration Outcomes start 4-Methoxyacetanilide acetamido Acetamido (-NHCOCH₃) Strong o,p-Director start->acetamido governed by methoxy Methoxy (-OCH₃) o,p-Director start->methoxy governed by outcome_2_nitro Nitration at C2 (ortho to -NHCOCH₃) Sterically accessible and strongly electronically favored. acetamido->outcome_2_nitro Strongly Favors outcome_3_nitro Nitration at C3 (ortho to -OCH₃) Electronically favored but meta to the stronger director. acetamido->outcome_3_nitro Disfavors (meta) methoxy->outcome_3_nitro Weakly Favors

Caption: Logical diagram of electrophilic nitration regioselectivity on 4-methoxyacetanilide.

References

A Comparative Thermal Analysis of 4-Methoxy-3-nitroaniline via Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Thermal Properties of 4-Methoxy-3-nitroaniline and Its Isomers.

Differential Scanning Calorimetry (DSC) is a fundamental thermo-analytical technique used to characterize the thermal properties of materials. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This guide provides a comparative analysis of the thermal behavior of this compound and related isomers, offering insights into their relative thermal stabilities. While specific experimental DSC data for this compound is not widely available in published literature, a comparative analysis based on its melting point and the thermal data of its isomers and structurally similar compounds can provide valuable information for its handling, processing, and storage in a research and development setting.

Comparative Thermal Data

The primary thermal event observed for many organic compounds in DSC is melting, characterized by an endothermic peak. The temperature at the peak of this transition is the melting point (Tₘ), and the area under the peak corresponds to the enthalpy of fusion (ΔH). These parameters are crucial for purity assessment and stability studies.

Below is a comparative summary of the melting points of this compound and its isomers.

Compound NameStructureMelting Point (°C)
This compound CH₃OC₆H₃(NH₂)(NO₂) (para-methoxy, meta-nitro) 46 - 47
4-Methoxy-2-nitroanilineCH₃OC₆H₃(NH₂)(NO₂) (para-methoxy, ortho-nitro)115 - 127.5[1]
2-NitroanilineC₆H₄(NH₂)(NO₂) (ortho-nitro)71.5[2][3]
3-NitroanilineC₆H₄(NH₂)(NO₂) (meta-nitro)114
4-NitroanilineC₆H₄(NH₂)(NO₂) (para-nitro)146 - 149
4-Chloro-3-nitroanilineClC₆H₃(NH₂)(NO₂) (para-chloro, meta-nitro)Not specified in DSC curve[4]

Analysis of Thermal Behavior:

The melting point of this compound (46-47 °C) is significantly lower than its methoxy-nitroaniline and nitroaniline isomers. This suggests weaker intermolecular forces in the crystal lattice of this compound. The positions of the functional groups on the aromatic ring play a critical role in determining the crystal packing and, consequently, the melting point.

For comparison, a DSC curve of the structurally related 4-chloro-3-nitroaniline shows a distinct endothermic melting peak.[4] Similarly, a thermogram for 2-nitroaniline indicates a major weight loss, suggesting decomposition, in the temperature range of 110 °C to 199 °C.[5] It is expected that this compound would also exhibit a sharp endothermic peak corresponding to its melting point in a DSC analysis. Following the melting, at higher temperatures, an exothermic decomposition would be anticipated, a common feature for nitro compounds.

Experimental Protocols

A standard DSC experimental protocol to characterize a novel compound like this compound would involve the following steps:

Objective: To determine the melting point and enthalpy of fusion, and to assess the thermal stability of the compound.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into a standard aluminum DSC pan.

  • Reference: An empty, hermetically sealed aluminum pan is used as a reference.

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen, with a purge rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a temperature below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature sufficiently above the melting point to observe any other thermal events, such as decomposition (e.g., 300 °C).

  • Data Analysis: The resulting heat flow versus temperature curve (thermogram) is analyzed to determine the onset temperature of melting, the peak melting temperature (Tₘ), and the integrated area of the melting peak to calculate the enthalpy of fusion (ΔH). Any exothermic events at higher temperatures are noted as potential decomposition points.

Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the thermal characterization of a compound like this compound and the interpretation of the resulting DSC data.

DSC_Experimental_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation start Start weigh Weigh 1-3 mg of This compound start->weigh pan Seal in Aluminum Pan weigh->pan load Load Sample and Reference Pans pan->load program Set Temperature Program (e.g., 10°C/min ramp) load->program run Run DSC under Nitrogen Atmosphere program->run thermogram Generate Thermogram (Heat Flow vs. Temp) run->thermogram analyze Analyze Peaks thermogram->analyze endotherm Identify Endothermic Peak (Melting) analyze->endotherm exotherm Identify Exothermic Peak (Decomposition) analyze->exotherm report Report Tm and ΔH endotherm->report

Caption: Experimental workflow for DSC analysis.

DSC_Data_Interpretation cluster_input Input cluster_analysis Analysis cluster_output Output Parameters dsc_curve DSC Thermogram peak_detection Peak Detection dsc_curve->peak_detection endothermic_peak Endothermic Peak peak_detection->endothermic_peak Heat Absorption exothermic_peak Exothermic Peak peak_detection->exothermic_peak Heat Release melting_point Melting Point (Tm) Peak Temperature endothermic_peak->melting_point enthalpy Enthalpy of Fusion (ΔH) Peak Area endothermic_peak->enthalpy decomposition Decomposition Onset exothermic_peak->decomposition

Caption: Logical flow for interpreting DSC data.

References

Elemental Analysis: Confirming the Composition of 4-Methoxy-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the realm of drug development and scientific research, the precise chemical composition of a compound is paramount. Elemental analysis serves as a fundamental technique to verify the empirical formula of a synthesized compound, ensuring its purity and identity. This guide provides a comparative overview of the elemental analysis of 4-Methoxy-3-nitroaniline against structurally related alternatives, supported by experimental data and detailed protocols.

Compositional Analysis: Theoretical vs. Experimental Data

The confirmation of a compound's composition hinges on the close agreement between its theoretical and experimentally determined elemental percentages. Below is a comparison of this compound with two common structural analogs: 4-Chloro-3-nitroaniline and 4-Methyl-3-nitroaniline.

CompoundMolecular FormulaElementTheoretical (%)Experimental (%)
This compound C₇H₈N₂O₃Carbon (C)50.0050.20[1]
Hydrogen (H)4.805.07[1]
Nitrogen (N)16.6616.60[1]
Oxygen (O)28.54Not Reported
4-Chloro-3-nitroaniline C₆H₅ClN₂O₂Carbon (C)41.76Data not available in public sources
Hydrogen (H)2.92Data not available in public sources
Nitrogen (N)16.23Data not available in public sources
Chlorine (Cl)20.54Data not available in public sources
Oxygen (O)18.54Data not available in public sources
4-Methyl-3-nitroaniline C₇H₈N₂O₂Carbon (C)55.26Data not available in public sources
Hydrogen (H)5.30Data not available in public sources
Nitrogen (N)18.41Data not available in public sources
Oxygen (O)21.03Data not available in public sources

As evidenced in the table, the experimental elemental analysis for this compound shows a strong correlation with its theoretical composition, validating the synthesis of the target molecule.[1]

Experimental Protocol: CHN Elemental Analysis

The data presented in this guide is typically obtained through Combustion, Hydrogen, and Nitrogen (CHN) elemental analysis. This widely used technique involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment.

Methodology:

  • Sample Preparation: A small amount of the purified and dried compound (typically 1-3 mg) is accurately weighed into a tin or silver capsule.

  • Combustion: The capsule is introduced into a high-temperature furnace (around 900-1000°C) where it undergoes rapid and complete combustion in a stream of pure oxygen.

  • Gas Separation: The resulting combustion gases, primarily carbon dioxide (CO₂), water vapor (H₂O), and nitrogen oxides (NOx), are carried by a helium stream through a series of columns. These columns contain reagents that reduce the nitrogen oxides to elemental nitrogen (N₂) and separate the individual gases.

  • Detection: The separated gases are then passed through a thermal conductivity detector. The detector measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through, producing a signal proportional to the concentration of the element.

  • Data Analysis: The instrument's software integrates the detector signals and, based on the initial sample weight and calibration with a known standard, calculates the percentage of carbon, hydrogen, and nitrogen in the original sample.

Workflow for Compositional Verification

The logical flow of confirming a compound's composition through elemental analysis is depicted in the following diagram.

Caption: Workflow for confirming compound composition using elemental analysis.

This comprehensive approach, combining theoretical calculations with robust experimental analysis, is indispensable for ensuring the quality and reliability of chemical compounds used in research and development. The close agreement between theoretical and experimental data for this compound provides a high degree of confidence in its chemical structure.

References

Benchmarking the Synthesis of 4-Methoxy-3-nitroaniline: A Comparative Guide to Literature Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and high-yield production of key intermediates is paramount. 4-Methoxy-3-nitroaniline is a valuable building block in the synthesis of various pharmaceutical compounds and dyes. This guide provides a comprehensive comparison of established literature methods for its synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

Comparative Analysis of Synthesis Methods

The synthesis of this compound has been approached through various chemical strategies. Below is a summary of the key quantitative data from prominent literature methods, allowing for a direct comparison of their efficacy.

Starting Material Method Reagents Reaction Time Yield (%) Purity (%) Reference
2-Nitro-4-aminophenolO-methylationCesium carbonate, Iodomethane, Acetonitrile5 hours46%Not Specified[1][2]
1-Methoxy-2,4-dinitrobenzeneSelective reductionPdCu/graphene bimetallic catalyst, Methanol35 minutes98.1%99.6%[1]
4-MethoxyanilineNitrationNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2][3]

Experimental Protocols

Method 1: Synthesis from 2-Nitro-4-aminophenol

This method involves the O-methylation of 2-Nitro-4-aminophenol.

Procedure:

  • A mixture of 2-Nitro-4-aminophenol (10.0 g, 64.9 mmol), cesium carbonate (21 g, 64 mmol), and iodomethane (9.22 g, 64.9 mmol) is prepared in acetonitrile (1500 mL).[1][2]

  • The reaction mixture is heated to reflux for 5 hours.[1][2]

  • After the reaction is complete, the mixture is cooled to room temperature and filtered to remove any insoluble solids.[1][2]

  • The filtrate is then concentrated under reduced pressure to remove the solvent.[1][2]

  • The resulting crude product is purified by fast column chromatography using chloroform as the eluent to yield this compound as a red oil.[1][2]

Method 2: Synthesis from 1-Methoxy-2,4-dinitrobenzene

This approach relies on the selective catalytic reduction of one nitro group.

Procedure:

  • 1-Methoxy-2,4-dinitrobenzene is dissolved in a methanol solution.[1]

  • A PdCu/graphene bimetallic catalyst (60 g) is added to the solution.[1]

  • The reaction is carried out under a pressure of 1 MPa and at a temperature of 60°C for 35 minutes.[1]

  • Upon completion, the catalyst is removed by filtration.[1]

  • Methanol is recovered from the filtrate by distillation.[1]

  • The resulting product is washed to obtain this compound.[1]

Visualization of Method Comparison and Reaction Pathways

To better illustrate the decision-making process and the chemical transformations, the following diagrams are provided.

cluster_input Inputs cluster_methods Synthesis Methods cluster_evaluation Evaluation Criteria Starting Material Starting Material Method 1 Method 1 Starting Material->Method 1 Method 2 Method 2 Starting Material->Method 2 Alternative Methods Alternative Methods Starting Material->Alternative Methods Reaction Conditions Reaction Conditions Reaction Conditions->Method 1 Reaction Conditions->Method 2 Reaction Conditions->Alternative Methods Yield Yield Method 1->Yield Purity Purity Method 1->Purity Cost Cost Method 1->Cost Safety Safety Method 1->Safety Method 2->Yield Method 2->Purity Method 2->Cost Method 2->Safety Alternative Methods->Yield Alternative Methods->Purity Alternative Methods->Cost Alternative Methods->Safety Optimal Method Selection Optimal Method Selection Yield->Optimal Method Selection Purity->Optimal Method Selection Cost->Optimal Method Selection Safety->Optimal Method Selection

Caption: Workflow for selecting the optimal synthesis method.

cluster_method1 Method 1: O-methylation cluster_method2 Method 2: Selective Reduction A1 2-Nitro-4-aminophenol B1 This compound A1->B1 Cs2CO3, CH3I, Acetonitrile, 5h A2 1-Methoxy-2,4-dinitrobenzene B2 This compound A2->B2 PdCu/graphene, H2, Methanol, 60°C, 35 min

Caption: Reaction pathways for the synthesis of this compound.

References

Reactivity comparison between 3-nitroaniline and 4-Methoxy-3-nitroaniline.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative reactivity of 3-nitroaniline and 4-methoxy-3-nitroaniline, supported by experimental data and detailed protocols.

In the landscape of organic synthesis and drug discovery, the reactivity of substituted anilines is a critical parameter influencing reaction outcomes and molecular design. This guide provides an in-depth comparison of the chemical reactivity of two closely related compounds: 3-nitroaniline and this compound. Understanding their distinct electronic and steric profiles is paramount for predicting their behavior in various chemical transformations, particularly in electrophilic aromatic substitution and reactions involving the amino group.

Executive Summary of Reactivity

The primary difference in reactivity between 3-nitroaniline and this compound stems from the electronic effects of the methoxy group at the para position relative to the amino group in the latter. The electron-donating resonance effect of the methoxy group in this compound increases the electron density of the aromatic ring and the basicity of the amino group compared to 3-nitroaniline. This renders this compound generally more reactive towards electrophiles and a stronger base.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data that dictates the reactivity of these two aniline derivatives.

Property3-NitroanilineThis compoundRationale for Difference
Molecular Weight 138.12 g/mol 168.15 g/mol Addition of a methoxy group (-OCH3).
pKa of Conjugate Acid 2.466[1]3.33 (Predicted)[2][3]The electron-donating methoxy group in this compound increases the electron density on the nitrogen atom, making it more basic (higher pKa) than 3-nitroaniline, which only has an electron-withdrawing nitro group.
Predicted Reactivity in Electrophilic Aromatic Substitution (EAS) LowerHigherThe methoxy group in this compound is a strong activating group for EAS, directing incoming electrophiles to the ortho and para positions. The nitro group is a deactivating group. In 3-nitroaniline, the amino group is activating, but the nitro group is deactivating, leading to overall lower reactivity compared to the methoxy-substituted analogue.

Unveiling the Reactivity Landscape: An In-depth Analysis

The reactivity of anilines is primarily governed by the interplay of the electronic effects of the substituents on the aromatic ring.

Basicity: The basicity of the amino group is a direct measure of the availability of its lone pair of electrons for protonation. In 3-nitroaniline, the potent electron-withdrawing nitro group significantly reduces the electron density on the nitrogen atom, thereby decreasing its basicity. Conversely, in this compound, the methoxy group, situated para to the amino group, exerts a strong electron-donating effect through resonance. This effect counteracts the electron-withdrawing influence of the adjacent nitro group, resulting in a higher electron density on the amino nitrogen and consequently, a higher basicity.

Electrophilic Aromatic Substitution (EAS): The amino group is a powerful activating and ortho-, para-directing group in EAS reactions. However, under the strongly acidic conditions often employed for reactions like nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating and meta-directing group.[4]

  • 3-Nitroaniline: The directing effects of the amino (activating, ortho/para) and nitro (deactivating, meta) groups are in opposition. However, under acidic nitration conditions, the protonated amino group will direct meta to its position, reinforcing the meta-directing effect of the existing nitro group. This leads to a complex mixture of products and generally sluggish reactivity.

  • This compound: The methoxy group is a strong activating and ortho-, para-directing group. It will direct incoming electrophiles to the positions ortho and para to it. The amino group is also activating and ortho-, para-directing. The nitro group is deactivating and meta-directing. The combined activating effects of the methoxy and amino groups make the ring more susceptible to electrophilic attack than 3-nitroaniline. The regioselectivity of the reaction will be a consequence of the interplay of these directing effects.

Experimental Protocols

To empirically determine and compare the reactivity of these two compounds, a standardized experimental protocol for nitration is provided below. This protocol is adapted from established methods for the nitration of substituted anilines.

Protocol: Comparative Nitration of 3-Nitroaniline and this compound

Objective: To compare the reactivity and product distribution of 3-nitroaniline and this compound under identical nitration conditions.

Materials:

  • 3-Nitroaniline

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Ethanol (for recrystallization)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., Ethyl acetate/Hexane mixture)

  • UV lamp

Procedure:

I. Preparation of the Nitrating Mixture:

  • In a flask cooled in an ice bath, cautiously add 5 mL of concentrated sulfuric acid.

  • Slowly add 5 mL of concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10°C. This mixture is the nitrating agent.

II. Nitration Reaction (to be performed in parallel for both anilines):

  • In a separate flask, dissolve 1.0 g of the respective aniline (3-nitroaniline or this compound) in 10 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Slowly add the prepared nitrating mixture dropwise to the aniline solution while stirring continuously. Ensure the temperature of the reaction mixture does not exceed 10°C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes.

  • Carefully pour the reaction mixture onto 50 g of crushed ice with constant stirring.

  • Allow the ice to melt completely. The nitrated product will precipitate out of the solution.

III. Product Isolation and Purification:

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified nitrated aniline.

  • Dry the purified product and determine its mass and melting point.

IV. Analysis:

  • Monitor the progress of the reaction and the purity of the product using Thin Layer Chromatography (TLC).

  • Compare the reaction times, yields, and the number of products formed (as observed on the TLC plate) for both 3-nitroaniline and this compound.

Visualizing the Reactivity Determinants

The following diagrams, generated using the DOT language, illustrate the key factors influencing the reactivity of the two anilines.

electronic_effects cluster_3na 3-Nitroaniline cluster_4m3na This compound NH2_3na Amino Group (Activating, o,p-directing) Ring_3na Aromatic Ring NH2_3na->Ring_3na +R, -I NO2_3na Nitro Group (Deactivating, m-directing) NO2_3na->Ring_3na -R, -I NH2_4m3na Amino Group (Activating, o,p-directing) Ring_4m3na Aromatic Ring NH2_4m3na->Ring_4m3na +R, -I OCH3_4m3na Methoxy Group (Activating, o,p-directing) OCH3_4m3na->Ring_4m3na +R, -I NO2_4m3na Nitro Group (Deactivating, m-directing) NO2_4m3na->Ring_4m3na -R, -I

Caption: Electronic effects of substituents on the aromatic ring.

basicity_comparison Title Basicity Comparison (pKa of Conjugate Acid) 3NA 3-Nitroaniline pKa = 2.466 4M3NA This compound pKa = 3.33 (Predicted) Conclusion This compound is a stronger base due to the alectron-donating methoxy group.

Caption: Comparison of the basicity of the two anilines.

eas_workflow Start Substituted Aniline Reaction Electrophilic Aromatic Substitution Start->Reaction Nitrating_Mixture Nitrating Mixture (HNO3/H2SO4) Nitrating_Mixture->Reaction Quenching Quenching on Ice Reaction->Quenching Filtration Vacuum Filtration Quenching->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Purified Nitrated Aniline Recrystallization->Product

Caption: General workflow for the comparative nitration experiment.

References

Safety Operating Guide

Proper Disposal of 4-Methoxy-3-nitroaniline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-Methoxy-3-nitroaniline is critical for ensuring personnel safety and environmental protection. This compound is classified as a hazardous substance, and all waste materials containing it must be managed accordingly. This guide provides a step-by-step protocol for its proper disposal, intended for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Summary

This compound presents significant health risks. It is classified as fatal if swallowed, inhaled, or in contact with skin, and is suspected of causing cancer.[1] Prolonged or repeated exposure may lead to organ damage, and it can cause an allergic skin reaction.[1][2] The compound is also recognized as being harmful to aquatic life with long-lasting effects.[1] Due to these hazards, it is mandatory to treat this compound and any contaminated materials as hazardous waste.[3]

Hazard ClassificationDescriptionGHS Precautionary Codes
Acute Toxicity (Oral, Dermal, Inhalation) Fatal if swallowed, in contact with skin, or if inhaled.[1]P260, P262, P264, P301+P310, P302+P352, P304+P340
Skin Sensitization May cause an allergic skin reaction.[2]P272, P280, P333+P317
Carcinogenicity Suspected of causing cancer.[1]P201, P308+P313
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure.[1]P314
Hazardous to the Aquatic Environment Harmful to aquatic life with long lasting effects.[1]P273

Step-by-Step Disposal Protocol

The required procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[3] Never dispose of this chemical down the drain or in the regular trash.[4]

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:[1][2]

  • Gloves: Chemical-resistant gloves (e.g., Nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use only in a well-ventilated area. If dust or aerosols may be generated, wear respiratory protection.[1]

Waste Segregation and Collection

Properly segregate and collect all waste streams contaminated with this compound.

  • Solid Waste:

    • Collect surplus or expired this compound, and any contaminated solids (e.g., absorbent materials from a spill cleanup, contaminated weighing paper), in a designated, clearly labeled hazardous waste container.[3]

    • The container must be robust, chemically resistant, and have a secure, tight-fitting lid.[4][5]

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, collect it in a designated liquid hazardous waste container.[3]

    • Ensure the solvent and any other components in the solution are compatible with the other contents of the container to prevent dangerous reactions.[4]

  • Contaminated Labware and Sharps:

    • Disposable labware (e.g., pipette tips, vials) that has come into contact with the chemical should be placed in the solid hazardous waste container.

    • Contaminated sharps (e.g., needles, broken glass) must be collected in a designated, puncture-proof sharps container that is clearly labeled as hazardous waste.

  • Empty Containers:

    • Empty containers of this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[3]

    • The rinsate from the cleaning process is considered hazardous and must be collected as hazardous liquid waste.[3]

Labeling Hazardous Waste Containers

Properly label all hazardous waste containers with the following information:[3][4]

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" .

  • List any other constituents in the container (e.g., solvent names).

  • The associated hazards (e.g., "Toxic," "Carcinogen," "Skin Sensitizer").

  • The date when waste was first added to the container (accumulation start date).

Storage of Hazardous Waste

Store hazardous waste containers in a designated, well-ventilated, and secure area while awaiting pickup.[3]

  • Keep containers securely closed except when adding waste.[4]

  • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.[3][4]

  • Segregate the container from incompatible materials, such as strong oxidizing agents.[6]

Arranging for Final Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[3]

  • Provide the disposal company with the Safety Data Sheet (SDS) for the compound.[3]

  • Waste will be managed in accordance with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8]

Disposal Workflow Diagram

G start Waste Generation (this compound) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste Stream ppe->segregate solid Solid Waste (Surplus chemical, contaminated debris) segregate->solid Solid liquid Liquid Waste (Solutions, rinsate) segregate->liquid Liquid empty Empty Containers (Triple-rinse or dispose as solid waste) segregate->empty Container collect Step 3: Collect in Labeled, Closed Hazardous Waste Container solid->collect liquid->collect empty->collect storage Step 4: Store in Designated Area (Secure, Ventilated, Secondary Containment) collect->storage disposal Step 5: Arrange Pickup (Contact EHS or Licensed Contractor) storage->disposal end Final Disposal (Compliant with RCRA/Local Regulations) disposal->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for 4-Methoxy-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of 4-Methoxy-3-nitroaniline in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe operational conduct and proper waste management.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 577-72-0

  • Molecular Formula: C7H8N2O3

Hazard Summary

This compound is a hazardous substance that poses significant health risks.[1] It is classified as fatal if swallowed, inhaled, or in contact with skin.[1] Furthermore, it may cause an allergic skin reaction, is suspected of causing cancer, and may cause damage to organs through prolonged or repeated exposure.[1]

Hazard StatementGHS Classification
Fatal if swallowedAcute Toxicity, Oral (Category 1)
Fatal in contact with skinAcute Toxicity, Dermal (Category 1)
Fatal if inhaledAcute Toxicity, Inhalation (Category 1)
May cause an allergic skin reactionSkin Sensitization (Category 1)
Suspected of causing cancerCarcinogenicity (Category 2)
May cause damage to organs through prolonged or repeated exposureSpecific Target Organ Toxicity, Repeated Exposure (Category 2)
Harmful to aquatic life with long lasting effectsHazardous to the Aquatic Environment, Long-term Hazard (Category 3)

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to minimize exposure.[2]

Protection TypeSpecification
Eye/Face Protection Certified safety glasses with side shields or goggles. A face shield is required when there is a risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and replaced if damaged.
Skin and Body Protection A lab coat or chemical-resistant apron must be worn. Full-body protective clothing may be necessary for large quantities or spill response.
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter is required if ventilation is inadequate or when handling powders.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure a safety shower and eyewash station are readily accessible.

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Before handling, obtain and review the Safety Data Sheet (SDS) for this compound.

  • Assemble all necessary equipment and reagents before introducing the chemical to the work area.

2. Weighing and Transfer:

  • Wear all required PPE.

  • Dispense the solid carefully to avoid generating dust.[1]

  • Use a spatula for transferring the solid. Do not pour.

  • If possible, weigh the chemical directly into the reaction vessel or a secondary container within the fume hood.

3. Dissolving and Reaction:

  • Add the solvent to the solid slowly to prevent splashing.

  • If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.

  • Keep the reaction vessel covered to the extent possible to minimize the release of vapors.

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

  • Decontaminate all equipment and the work surface.

  • Remove and properly dispose of contaminated PPE.

Disposal Plan

1. Waste Segregation and Collection:

  • All solid and liquid waste containing this compound must be collected in a designated, labeled, and sealed hazardous waste container.[3]

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Container Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the primary hazards (e.g., "Toxic," "Carcinogen").

3. Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS office. Follow all local, state, and federal regulations for hazardous waste disposal.[3]

Emergency Procedures

Emergency SituationAction
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For major spills, contact your institution's EHS office immediately.[1]

Handling Workflow

G Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal A Review SDS B Don PPE A->B C Prepare Fume Hood B->C D Weigh Chemical C->D Proceed to Handling E Transfer to Vessel D->E F Conduct Reaction E->F G Decontaminate Workspace F->G Proceed to Cleanup H Dispose of Waste G->H I Doff PPE H->I J Wash Hands I->J

Caption: Workflow for Handling this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.